molecular formula C6H6N2O3 B1666537 Acipimox CAS No. 51037-30-0

Acipimox

Numéro de catalogue: B1666537
Numéro CAS: 51037-30-0
Poids moléculaire: 154.12 g/mol
Clé InChI: DJQOOSBJCLSSEY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Acipimox (CAS 51037-30-0), a novel and potent niacin derivative, is a well-characterized hypolipidemic agent used in lipid metabolism research . It functions as a potent inhibitor of lipolysis in adipose tissue by acting on the niacin receptor 1 (GPR109A), which inhibits the enzyme hormone-sensitive triglyceride lipase . This action reduces the plasma concentration of free fatty acids, limiting their inflow into the liver. Consequently, the production of Very-Low-Density Lipoprotein (VLDL) cholesterol in the liver is reduced, which leads indirectly to a modest reduction in Low-Density Lipoprotein (LDL) and an increase in High-Density Lipoprotein (HDL) cholesterol . Beyond its primary lipid-modulating effects, this compound serves as a valuable research tool in metabolic studies. It has been shown to reduce plasma free fatty acids and improve glucose tolerance in animal models, making it relevant for research into insulin sensitivity and type 2 diabetes . Studies also indicate its utility in enhancing the quality of cardiac imaging by stimulating myocardial glucose utilization . Compared to nicotinic acid, this compound is reported to be more potent and may have a more favorable side-effect profile for research purposes, with less marked effects on glucose tolerance and liver function in study models . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Propriétés

IUPAC Name

5-methyl-4-oxidopyrazin-4-ium-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c1-4-2-7-5(6(9)10)3-8(4)11/h2-3H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJQOOSBJCLSSEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=[N+]1[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2046202
Record name Acipimox
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2046202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51037-30-0
Record name Acipimox
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51037-30-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acipimox
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09055
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ACIPIMOX
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759818
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acipimox
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2046202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acipimox
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.736
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ACIPIMOX
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9AY9IR2SD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Acipimox's Role in the Inhibition of Lipolysis in Adipocytes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: Acipimox, a nicotinic acid analogue, is a potent inhibitor of lipolysis in adipose tissue. Its primary mechanism of action involves the activation of the Hydroxycarboxylic Acid Receptor 2 (HCA2), a G-protein coupled receptor. This activation initiates a signaling cascade that ultimately suppresses the activity of key lipolytic enzymes, leading to a significant reduction in the release of free fatty acids (FFAs) and glycerol from adipocytes. This technical guide provides an in-depth exploration of the molecular pathways, quantitative effects, and key experimental methodologies used to study this compound's antilipolytic action, tailored for researchers and drug development professionals.

Introduction

Lipolysis, the metabolic process of breaking down triglycerides stored in adipocytes into glycerol and free fatty acids, is a critical pathway for maintaining energy homeostasis. However, dysregulated and excessive lipolysis is a hallmark of metabolic diseases such as obesity and type 2 diabetes, contributing to elevated circulating FFAs, insulin resistance, and dyslipidemia.[1][2] this compound (5-methylpyrazinecarboxylic acid 4-oxide) is a lipid-lowering agent that effectively counters this by directly targeting and inhibiting lipolysis within adipocytes.[3][4] Understanding its precise mechanism is crucial for leveraging its therapeutic potential and developing novel treatments for metabolic disorders.

Core Mechanism: The HCA2 Signaling Pathway

The antilipolytic effect of this compound is mediated through a well-defined signaling pathway initiated at the adipocyte cell membrane.[5] The drug acts as an agonist for the Hydroxycarboxylic Acid Receptor 2 (HCA2), also known as GPR109A.[6][7][8]

The key steps in this pathway are as follows:

  • Receptor Binding and G-protein Activation: this compound binds to and activates the HCA2 receptor, which is coupled to an inhibitory G-protein (Gαi).[8][9]

  • Adenylyl Cyclase Inhibition: Upon activation, the Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase.[7][9][10]

  • Reduction of Intracellular cAMP: The inhibition of adenylyl cyclase leads to a decrease in the conversion of ATP to cyclic AMP (cAMP), thereby lowering intracellular cAMP concentrations.[1][5]

  • PKA Inactivation: cAMP is a critical second messenger that activates cAMP-dependent Protein Kinase A (PKA). Reduced cAMP levels lead to a subsequent decrease in PKA activity.[1][5]

  • Suppression of HSL Activity: PKA's primary role in lipolysis is to phosphorylate and activate Hormone-Sensitive Lipase (HSL), a rate-limiting enzyme in the hydrolysis of triglycerides.[1][3] The this compound-induced reduction in PKA activity prevents the phosphorylation of HSL at key serine residues (e.g., Ser660), thus inhibiting its enzymatic activity.[1] This leads to HSL being redistributed from the lipid droplet back to the cytosol.[5]

  • Reduced Lipolysis: The inhibition of HSL, and to some extent a reduction in the total protein levels of both HSL and Adipose Triglyceride Lipase (ATGL), culminates in the suppression of triglyceride breakdown and a marked decrease in the release of FFAs and glycerol into circulation.[1]

Acipimox_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Adipocyte Membrane cluster_intracellular Intracellular Space This compound This compound HCA2 HCA2 Receptor This compound->HCA2 Binds to Gi Gαi Protein HCA2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts PKA_inactive PKA (Inactive) cAMP->PKA_inactive Activates PKA_active PKA (Active) PKA_inactive->PKA_active HSL_inactive HSL (Inactive) PKA_active->HSL_inactive Phosphorylates HSL_active HSL-P (Active) HSL_inactive->HSL_active TG Triglycerides HSL_active->TG Hydrolyzes FFA FFA + Glycerol TG->FFA

Caption: this compound signaling cascade in adipocytes.

Quantitative Effects of this compound on Lipolysis

The antilipolytic efficacy of this compound has been quantified in numerous in vitro, in vivo, and clinical studies. The following tables summarize key findings.

Table 1: In Vitro Effects of this compound on Isolated Rat Adipocytes

Parameter Condition This compound Concentration Result Significance Citation
Lipolytic Rate Stimulated with Adenosine Deaminase 10 µmol/L Reached near-basal value - [5]
Lipolytic Rate Stimulated with Isoproterenol 100 µmol/L Significant decrease p < 0.05 [5]
PKA Activity Ratio Stimulated ≥ 0.5 µmol/L Significant reduction p < 0.05 [5]

| Lipolytic Rate | Stimulated | ≥ 10 µmol/L | Significant reduction | p < 0.05 |[5] |

Table 2: In Vivo Effects of this compound in a Murine Model of Thermal Injury (7 Days Post-Burn)

Parameter Control Group (Burn) This compound Group (Burn) Result Significance Citation
Total HSL Protein (iWAT) 1.101 (arbitrary units) 0.4574 (arbitrary units) 58% Decrease p < 0.01 [1]
Total ATGL Protein (iWAT) 1.765 (arbitrary units) 1.202 (arbitrary units) 32% Decrease p < 0.05 [1]
Phosphorylated HSL (Ser660) 3.125 (arbitrary units) 0.5639 (arbitrary units) 82% Decrease p < 0.001 [1]
Plasma FFA Concentration 904.7 µmol/L 289.1 µmol/L 68% Decrease p < 0.001 [1]

| Plasma Glycerol Concentration | 59.69 mg/L | 38.32 mg/L | 36% Decrease | p = 0.052 |[1] |

Table 3: Effects of this compound in Human Clinical Trials

Population This compound Dose Parameter Placebo/Control This compound Significance Citation
Type IV Hyperlipoproteinemia 750 mg/day Plasma Triglycerides 777 ± 224 mg/dL 434 ± 60 mg/dL p < 0.01 [11]
Metabolic Syndrome 250 mg q6h (7 days) Plasma FFA Elevated Near-normal levels p = 0.01 [12]

| Overweight Subjects | 250 mg (single dose) | GLP-1 AUC (OGTT) | 1,973 ± 375 pmol/L·min | 4,119 ± 607 pmol/L·min | p = 0.004 |[6] |

Key Experimental Protocols

Investigating the effects of this compound requires robust methodologies to measure lipolysis and analyze the associated signaling components.

Ex Vivo Adipose Tissue Lipolysis Assay

This protocol provides a method for measuring the rate of lipolysis in adipose tissue explants, adapted from established procedures.[13][14][15]

Objective: To quantify the rate of glycerol and FFA release from adipose tissue explants under basal, stimulated, and this compound-inhibited conditions.

Materials and Reagents:

  • Freshly excised adipose tissue (e.g., murine gonadal fat pad, human subcutaneous biopsy).

  • Dulbecco's Modified Eagle's Medium (DMEM), without phenol red.

  • Bovine Serum Albumin (BSA), fatty acid-free.

  • Lipolytic stimulator (e.g., Isoproterenol, a non-selective β-adrenergic agonist).

  • This compound stock solution.

  • Sterile Dulbecco's Phosphate-Buffered Saline (DPBS).

  • Commercial colorimetric assay kits for glycerol and non-esterified fatty acids (NEFA/FFA).

  • 48-well and 96-well plates.

Methodology:

  • Preparation of Media: Prepare a 5% BSA-DMEM medium by dissolving BSA in DMEM. Prepare working concentrations of control (vehicle), stimulation (e.g., 1 µM Isoproterenol), and treatment (e.g., 1 µM Isoproterenol + 100 µM this compound) media. Warm all media to 37°C before use.

  • Tissue Preparation: Place freshly collected adipose tissue in room temperature DMEM. Mince the tissue into small, uniform chunks (~5-8 mg each).

  • Incubation Setup: In a 48-well plate, add 400 µL of the appropriate medium (control, stimulated, or treatment) to each well. Add 25-30 mg of minced adipose tissue to each well. Ensure multiple replicates for each condition.

  • Incubation: Place the plate in a 37°C incubator with 5% CO₂ for up to 4 hours.

  • Serial Sampling: At designated time points (e.g., 0, 1, 2, 3, and 4 hours), carefully collect a 100 µL aliquot of the medium from each well and transfer it to a 96-well collection plate. Immediately add 100 µL of fresh, pre-warmed medium of the same type back to the assay well to maintain volume.

  • Sample Analysis: Once the time course is complete, analyze the collected media samples for glycerol and FFA concentrations using commercial colorimetric assay kits according to the manufacturer's instructions.

  • Data Analysis: For each well, plot the cumulative glycerol and FFA release over time. The rate of lipolysis is determined from the slope of the linear portion of this curve, normalized to the initial tissue weight.

Lipolysis_Workflow node_style_process node_style_process node_style_io node_style_io node_style_analysis node_style_analysis A 1. Adipose Tissue Collection B 2. Tissue Mincing (Uniform ~5-8mg chunks) A->B C 3. Incubation Setup (48-well plate with DMEM+BSA) B->C D Add Experimental Conditions (Vehicle, Stimulant, this compound) C->D E 4. Timed Incubation (37°C, 5% CO₂) D->E F 5. Serial Media Sampling (e.g., t=0, 1, 2, 3, 4h) E->F G 6. Sample Analysis (Glycerol & FFA Colorimetric Assays) F->G H 7. Data Calculation (Determine slope for lipolytic rate) G->H

Caption: Experimental workflow for an ex vivo lipolysis assay.
Western Blotting for Lipolytic Enzyme Analysis

Objective: To determine the relative protein levels of total HSL, total ATGL, and phosphorylated HSL (p-HSL) in adipocytes or adipose tissue following treatment.[1]

Methodology:

  • Sample Preparation: Homogenize adipose tissue or lyse adipocytes in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution of 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the target proteins (e.g., rabbit anti-HSL, rabbit anti-p-HSL Ser660, rabbit anti-ATGL) and a loading control (e.g., mouse anti-β-actin).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with horseradish peroxidase (HRP)-conjugated secondary antibodies (e.g., anti-rabbit IgG, anti-mouse IgG) for 1 hour at room temperature.

  • Detection and Analysis: After final washes, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a digital imaging system. Quantify band intensities using densitometry software and normalize the target protein signals to the loading control.

Conclusion and Future Directions

This compound is a powerful antilipolytic agent that acts through the HCA2 receptor to suppress the cAMP-PKA signaling axis, thereby inhibiting HSL-mediated breakdown of triglycerides in adipocytes.[5] The quantitative data robustly support its efficacy in reducing FFA release both in vitro and in vivo. The methodologies detailed herein provide a framework for further investigation into its effects and the development of related therapeutic agents.

Future research should focus on the long-term effects of sustained HSL inhibition on adipocyte biology, including potential impacts on adipogenesis, mitochondrial function, and the secretion of other adipokines. Furthermore, exploring the therapeutic synergy of this compound with other metabolic drugs could open new avenues for the comprehensive management of metabolic syndrome and type 2 diabetes.

References

Unveiling the Molecular Embrace: A Technical Guide to the Binding Affinity of Acipimox with the GPR109A Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth exploration of the binding affinity and functional activity of Acipimox at the G-protein coupled receptor 109A (GPR109A). Designed for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways to facilitate a comprehensive understanding of this critical drug-receptor interaction.

Core Data Summary: Binding Affinity of this compound to GPR109A

The interaction of this compound with the GPR109A receptor has been characterized primarily through functional assays that measure the downstream consequences of receptor activation, such as the inhibition of cyclic adenosine monophosphate (cAMP) production. The half-maximal effective concentration (EC50) is a key parameter derived from these studies, indicating the concentration of this compound required to elicit 50% of the maximum biological response.

LigandAssay TypeParameterValue (µM)Cell LineReference
This compoundcAMP Inhibition AssayEC50~10CHO-K1[1]
This compoundGαoA Dissociation Assay (NanoBiT)EC50~1HEK293T[1]
This compoundGαoB Dissociation Assay (NanoBiT)EC50~1HEK293T[1]

Note: The EC50 values are approximated from graphical representations in the cited literature and serve as a strong indicator of this compound's potency at the GPR109A receptor.

GPR109A Signaling Pathway

The GPR109A receptor, also known as Hydroxycarboxylic Acid Receptor 2 (HCA2), is a member of the Gi/Go family of G-protein coupled receptors. Upon binding of an agonist like this compound, the receptor undergoes a conformational change, leading to the activation of its associated heterotrimeric G-protein. This initiates a signaling cascade that results in the inhibition of adenylyl cyclase, thereby reducing the intracellular concentration of the second messenger cAMP. This mechanism is central to the therapeutic effects of this compound, particularly its anti-lipolytic action in adipocytes.

Caption: GPR109A signaling cascade upon this compound binding.

Experimental Protocols

Radioligand Binding Assay (Competitive)

This assay is designed to determine the binding affinity (Ki) of a test compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the GPR109A receptor.

Materials:

  • Membrane preparation from cells expressing GPR109A

  • Radiolabeled ligand (e.g., [³H]-Nicotinic Acid)

  • Unlabeled this compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, pH 7.4)

  • 96-well filter plates (e.g., GF/C)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of unlabeled this compound in assay buffer. Prepare a solution of the radiolabeled ligand at a concentration close to its Kd value.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay buffer

    • Membrane preparation containing GPR109A

    • Varying concentrations of unlabeled this compound

    • Fixed concentration of the radiolabeled ligand

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a predetermined time to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. The filter will trap the membranes with the bound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

  • Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki value can then be calculated using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow start Start prep Prepare Reagents (Membranes, Radioligand, this compound) start->prep setup Set up Assay Plate (Membranes + Radioligand + this compound) prep->setup incubate Incubate to Reach Equilibrium setup->incubate filter Filter to Separate Bound from Free Ligand incubate->filter wash Wash Filters filter->wash detect Add Scintillation Cocktail & Count Radioactivity wash->detect analyze Analyze Data (Calculate IC50 and Ki) detect->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Functional Assay: cAMP Inhibition

This assay measures the functional consequence of GPR109A activation by this compound, which is the inhibition of adenylyl cyclase activity and the subsequent decrease in intracellular cAMP levels.

Materials:

  • Cells stably expressing GPR109A (e.g., CHO-K1 or HEK293)

  • This compound

  • Forskolin (an adenylyl cyclase activator)

  • cAMP detection kit (e.g., HTRF, ELISA, or GloSensor™ cAMP Assay)

  • Cell culture medium and reagents

  • Lysis buffer (if required by the kit)

  • Plate reader capable of detecting the signal from the chosen kit

Procedure:

  • Cell Culture: Plate the GPR109A-expressing cells in a 96-well plate and grow to the desired confluency.

  • Compound Treatment: Pre-incubate the cells with various concentrations of this compound for a specific duration.

  • Stimulation: Stimulate the cells with a fixed concentration of forskolin to induce cAMP production. This step is performed in the continued presence of this compound.

  • Cell Lysis: Lyse the cells according to the protocol of the chosen cAMP detection kit to release the intracellular cAMP.

  • cAMP Detection: Add the detection reagents from the cAMP kit to the cell lysates.

  • Incubation: Incubate the plate as per the kit's instructions to allow for the detection reaction to occur.

  • Signal Measurement: Read the plate using a plate reader appropriate for the detection technology (e.g., fluorescence, luminescence, or absorbance).

  • Data Analysis: The signal will be inversely proportional to the amount of cAMP in the well. Plot the signal against the logarithm of the this compound concentration and fit the data using a sigmoidal dose-response curve to determine the EC50 value.

cAMP_Assay_Workflow start Start culture Culture GPR109A-expressing Cells start->culture treat Treat Cells with this compound culture->treat stimulate Stimulate with Forskolin treat->stimulate lyse Lyse Cells stimulate->lyse detect Add cAMP Detection Reagents lyse->detect incubate Incubate for Detection detect->incubate read Read Signal on Plate Reader incubate->read analyze Analyze Data (Calculate EC50) read->analyze end End analyze->end

Caption: Workflow for a cAMP inhibition functional assay.

References

Beyond Lipolysis: An In-depth Technical Guide to the Cellular and Molecular Targets of Acipimox

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acipimox, a nicotinic acid derivative, is well-established as a potent anti-lipolytic agent, primarily utilized for the management of hypertriglyceridemia. Its canonical mechanism involves the activation of the G-protein coupled receptor 109A (GPR109A) on adipocytes, leading to the inhibition of hormone-sensitive lipase and a subsequent reduction in circulating free fatty acids (FFAs). However, a growing body of evidence reveals that the molecular footprint of this compound extends far beyond the adipocyte, implicating a range of cellular and molecular targets that are independent of its effects on lipolysis. This technical guide synthesizes the current understanding of these non-lipolytic mechanisms, providing a comprehensive overview of this compound's engagement with pathways governing inflammation, cellular stress, and metabolism. We delve into its direct enzymatic inhibition, modulation of critical signaling nodes like the p53 pathway, and its influence on immune cell phenotypes. This document aims to serve as a critical resource for researchers and drug development professionals exploring the broader therapeutic potential of this compound and related compounds.

GPR109A-Mediated Anti-inflammatory and Immune Modulatory Effects

While GPR109A is the primary target for this compound's anti-lipolytic action, this receptor is also expressed on various immune cells, including macrophages. Activation of GPR109A in these cells can trigger potent anti-inflammatory responses.

Modulation of Macrophage Phenotype

Recent studies indicate that this compound can influence macrophage polarization, a key process in the inflammatory response. In a preclinical model of thermal injury, this compound administration was shown to alter the macrophage profile in white adipose tissue (WAT).

  • Key Findings:

    • This compound treatment decreased the recruitment of F4/80 positive macrophages to the site of inflammation.

    • It promoted a shift from an anti-inflammatory M2 phenotype towards a more pro-inflammatory state, as indicated by an increase in TLR4 positive macrophages.

This suggests that in specific contexts, such as severe stress and tissue injury, this compound may modulate the inflammatory environment by directly influencing the state of infiltrating immune cells.

Signaling Pathways in Immune Cells

The anti-inflammatory effects of GPR109A activation are thought to be mediated through the inhibition of the Akt/mTOR signaling pathway. While this has been primarily demonstrated with nicotinic acid, the shared receptor suggests a similar mechanism for this compound. Activation of the Gi-coupled GPR109A receptor leads to a decrease in intracellular cAMP, which can have widespread effects on cellular signaling.

GPR109A_Anti_Inflammatory_Signaling This compound This compound GPR109A GPR109A (on Macrophage) This compound->GPR109A Gi Gi-protein GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP Akt Akt cAMP->Akt Inhibits mTOR mTOR Akt->mTOR Inhibits Inflammation ↓ Pro-inflammatory Cytokine Production mTOR->Inflammation

Caption: GPR109A-mediated anti-inflammatory signaling pathway.

Clinical Evidence on Systemic Inflammation

Despite the preclinical evidence for anti-inflammatory effects, a randomized, double-blind, crossover trial in individuals with metabolic syndrome did not find a change in systemic inflammatory markers after seven days of this compound treatment.

MarkerTreatment GroupChange from Baselinep-value
hsCRP (mg/L) This compoundNo significant change>0.05
TNFR2 (pg/mL) This compoundNo significant change>0.05
MPO (ng/mL) This compoundNo significant change>0.05
Table 1: Effect of this compound on Plasma Markers of Inflammation.

This discrepancy suggests that the anti-inflammatory actions of this compound may be tissue-specific or dependent on the underlying pathological state.

Modulation of the p53 Pathway and DNA Damage Response

A compelling non-lipolytic action of this compound is its ability to modulate the cellular response to DNA damage, particularly through the p53 pathway.

Gene Expression and p53 Phosphorylation

In a murine model of e-cigarette-induced cardiac dysfunction, this compound was found to reverse several pathological changes at the molecular level.

  • Key Findings:

    • RNA-Seq analysis revealed that this compound normalized changes in gene expression within the G2/M DNA damage checkpoint pathway.

    • This compound suppressed the nuclear localization of phosphorylated p53 (phospho-p53), a key event in the activation of the DNA damage response.

    • It also reduced the number of apurinic/apyrimidinic (AP) sites, a marker of oxidative DNA damage.

These findings point to a role for this compound in mitigating cellular stress and protecting genomic integrity, independent of its metabolic effects.

p53_Pathway_Modulation Oxidative_Stress Oxidative Stress (e.g., from e-cigarettes) DNA_Damage DNA Damage (AP sites) Oxidative_Stress->DNA_Damage p53 p53 DNA_Damage->p53 Activates p_p53 phospho-p53 (Nuclear Localization) p53->p_p53 G2M_Checkpoint G2/M Checkpoint Activation p_p53->G2M_Checkpoint This compound This compound This compound->DNA_Damage Reduces This compound->p_p53 Inhibits Localization

Acipimox's Impact on Adipose-Liver Free Fatty Acid Flux: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acipimox, a nicotinic acid derivative, effectively modulates the flux of free fatty acids (FFAs) from adipose tissue to the liver by acting as a potent anti-lipolytic agent. Its primary mechanism involves the activation of the G-protein coupled receptor GPR109A (also known as HCA2) on adipocytes. This activation initiates a signaling cascade that ultimately inhibits hormone-sensitive lipase (HSL), a key enzyme in the breakdown of triglycerides. The subsequent reduction in FFA release from adipose tissue leads to a decreased FFA supply to the liver, thereby impacting hepatic lipid metabolism, including a reduction in triglyceride synthesis and accumulation. This guide provides a comprehensive overview of the molecular mechanisms, experimental validation, and quantitative outcomes of this compound's action on the adipose-liver axis.

Core Mechanism of Action: Inhibition of Adipose Tissue Lipolysis

This compound exerts its primary effect on adipose tissue, the body's main reservoir of stored energy in the form of triglycerides. By reducing the rate of lipolysis—the breakdown of these triglycerides into FFAs and glycerol—this compound curtails the release of FFAs into the bloodstream.[1]

The molecular cascade is initiated by the binding of this compound to the GPR109A receptor on the surface of adipocytes.[2][3][4] This receptor is coupled to an inhibitory G-protein (Gi).[5] Activation of the GPR109A receptor by this compound leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[6] A reduction in cAMP levels leads to decreased activation of Protein Kinase A (PKA).[6] PKA is responsible for phosphorylating and thereby activating hormone-sensitive lipase (HSL).[1][6] Consequently, the inhibition of PKA results in reduced HSL activity, leading to a significant decrease in the hydrolysis of triglycerides and the subsequent release of FFAs from adipose tissue.[1][6][7]

dot

Acipimox_Signaling_Pathway cluster_adipocyte Adipocyte cluster_bloodstream Bloodstream cluster_liver Liver This compound This compound GPR109A GPR109A (HCA2) This compound->GPR109A Gi_protein Gi Protein GPR109A->Gi_protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_protein->Adenylyl_Cyclase cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA HSL_inactive HSL (Inactive) PKA->HSL_inactive Phosphorylates HSL_active HSL-P (Active) Triglycerides Triglycerides HSL_active->Triglycerides FFAs_Glycerol FFAs + Glycerol Triglycerides->FFAs_Glycerol Released_FFAs Released FFAs FFAs_Glycerol->Released_FFAs Release into Hepatic_Triglycerides Hepatic Triglyceride Synthesis Released_FFAs->Hepatic_Triglycerides Reduced uptake by

Caption: Signaling pathway of this compound in an adipocyte.

Impact on Hepatic Free Fatty Acid Uptake and Metabolism

The liver is a primary destination for circulating FFAs released from adipose tissue. These FFAs serve as substrates for various metabolic processes, including triglyceride synthesis and VLDL (very-low-density lipoprotein) production.[1] By reducing the systemic availability of FFAs, this compound indirectly modulates hepatic lipid metabolism.[8]

A lower influx of FFAs to the liver results in a decreased substrate pool for the synthesis of triglycerides.[1][8] This leads to a reduction in the production and secretion of VLDL, a major carrier of triglycerides in the blood.[9] Consequently, this compound administration is associated with a decrease in plasma triglyceride levels.[2][10]

Quantitative Data on this compound's Effects

The following tables summarize the quantitative effects of this compound on FFA levels and hepatic triglycerides from various studies.

Table 1: Effect of this compound on Plasma Free Fatty Acid (FFA) Concentrations

Study PopulationThis compound DosageDuration of Treatment% Reduction in Fasting FFAsCitation(s)
Obese diabetic and nondiabetic subjects250 mg (overnight)1 night60-70%[11]
Hypertriglyceridemic rhesus monkeys8 mg/kg (single dose)4 hours post-dose~34%[2]
Burn-injured miceNot specified (daily)7 days~68%[6][7]
Individuals with metabolic syndrome250 mg (every 6 hours)7 daysSignificant reduction (P=0.01)[12]

Table 2: Effect of this compound on Liver Triglyceride Content

Study PopulationThis compound DosageDuration of TreatmentOutcomeCitation(s)
Burn-injured miceNot specified (daily)7 daysDecreased liver triglyceride content (118.4 mg/dL vs. 247.2 mg/dL in untreated)[6]
RatsNot specifiedNot specifiedSubstantially reduced flux of triglycerides from the liver to the plasma[8]

Experimental Protocols

The investigation of this compound's effects on FFA flux and liver metabolism typically involves a combination of in vivo and in vitro experimental designs.

In Vivo Assessment of FFA Flux and Lipolysis

A common approach to studying the in vivo effects of this compound involves the administration of the drug to human subjects or animal models, followed by the measurement of key metabolic parameters.

  • Euglycemic-Hyperinsulinemic Clamp: This technique is often employed to assess insulin sensitivity and glucose metabolism. In the context of this compound studies, it can be used to measure insulin-stimulated glucose uptake and how it is affected by the reduction in plasma FFAs.[11]

  • Microdialysis: This minimally invasive technique can be used to directly measure the concentration of glycerol (a byproduct of lipolysis) in the interstitial fluid of subcutaneous adipose tissue, providing a direct index of the rate of lipolysis.[3]

  • Blood Sampling and Analysis: Serial blood samples are collected to measure plasma concentrations of FFAs, glycerol, triglycerides, glucose, and insulin at baseline and following this compound administration.[2][11]

Measurement of Liver Fat Content

Several non-invasive and invasive methods are used to quantify hepatic fat content.

  • Magnetic Resonance Spectroscopy (MRS) and Magnetic Resonance Imaging (MRI): These imaging techniques are considered the gold standard for non-invasively quantifying intrahepatocellular lipid content.[13][14]

  • Computed Tomography (CT): CT scans can also be used to assess liver fat by measuring the attenuation of the liver parenchyma.[13]

  • Liver Biopsy: While invasive, a liver biopsy allows for the direct histological assessment of fat accumulation in liver tissue.[13]

  • Biochemical Analysis: In animal studies, liver tissue can be excised and homogenized to directly measure triglyceride content through biochemical assays.[6]

dot

Experimental_Workflow cluster_study_design Study Design cluster_procedures Experimental Procedures cluster_analysis Data Analysis Subject_Recruitment Subject Recruitment (Human or Animal Model) Baseline_Measurements Baseline Measurements (Blood samples, Liver Fat Scan) Subject_Recruitment->Baseline_Measurements Randomization Randomization Baseline_Measurements->Randomization Treatment_Group This compound Treatment Group Randomization->Treatment_Group Placebo_Group Placebo/Control Group Randomization->Placebo_Group Drug_Administration Drug Administration Treatment_Group->Drug_Administration Placebo_Group->Drug_Administration In_Vivo_Assessments In Vivo Assessments (Euglycemic Clamp, Microdialysis) Drug_Administration->In_Vivo_Assessments Blood_Sampling Serial Blood Sampling Drug_Administration->Blood_Sampling Liver_Fat_Quantification Liver Fat Quantification (MRS/MRI or Biopsy) In_Vivo_Assessments->Liver_Fat_Quantification Biochemical_Assays Biochemical Assays (Plasma FFA, Triglycerides, etc.) Blood_Sampling->Biochemical_Assays Statistical_Analysis Statistical Analysis Biochemical_Assays->Statistical_Analysis Liver_Fat_Quantification->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

Caption: A typical experimental workflow for an this compound study.

Conclusion

This compound effectively reduces the flux of free fatty acids from adipose tissue to the liver through the GPR109A-mediated inhibition of hormone-sensitive lipase. This mechanism leads to a decrease in circulating FFA levels and a subsequent reduction in hepatic triglyceride synthesis. The well-defined mechanism of action and quantifiable effects make this compound a valuable tool for research into lipid metabolism and a potential therapeutic agent for conditions characterized by elevated FFA flux and hepatic steatosis. Further research, employing the detailed experimental protocols outlined in this guide, will continue to elucidate the full therapeutic potential of this compound and similar compounds in metabolic diseases.

References

An In-depth Technical Guide to the Structural Basis of Acipimox's Antilipolytic Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the molecular mechanisms underpinning the antilipolytic effects of Acipimox. It details the drug's interaction with its molecular target, the subsequent intracellular signaling cascade, and the physiological outcomes. The content is supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and development purposes.

Core Mechanism of Action

This compound, a derivative of nicotinic acid, exerts its primary therapeutic effect as a lipid-lowering agent by directly inhibiting lipolysis in adipose tissue.[1] This action is mediated through its function as an agonist for the Hydroxycarboxylic Acid Receptor 2 (HCA2), also known as GPR109A, a G-protein coupled receptor (GPCR) predominantly expressed on the surface of adipocytes.[2][3][4]

Upon binding, this compound activates HCA2, which couples to an inhibitory G-protein (Gαi). This activation leads to the inhibition of adenylyl cyclase, a key enzyme in cellular signaling.[5][6] The suppression of adenylyl cyclase activity results in a significant reduction in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[7]

In the lipolytic pathway, cAMP acts as a crucial second messenger that activates cAMP-dependent Protein Kinase A (PKA). PKA, in turn, phosphorylates and activates Hormone-Sensitive Lipase (HSL) and other lipolytic enzymes like Adipose Triglyceride Lipase (ATGL).[4][8] By decreasing cAMP levels, this compound effectively reduces PKA activity, leading to decreased phosphorylation and activation of HSL.[7][8] This prevents the translocation of HSL from the cytosol to the surface of lipid droplets, thereby inhibiting the breakdown of triglycerides into free fatty acids (FFAs) and glycerol.[7] The net result is a marked decrease in the release of FFAs from adipose tissue into the bloodstream.[1][2]

Structural Basis of this compound-HCA2 Interaction

Recent cryo-electron microscopy (cryo-EM) studies have elucidated the structural basis for the interaction between this compound and the HCA2 receptor. This compound binds to an orthosteric pocket located within the transmembrane helices of the receptor.[9][10]

The binding is stabilized by a series of specific interactions with key amino acid residues:

  • Ionic and Hydrogen Bonds: The carboxylate group of this compound forms critical hydrogen bonds with residues such as R111 (on transmembrane helix 3) and Y284 (on transmembrane helix 7).[11] Another important hydrogen bond is formed with S179 , located in the second extracellular loop (ECL2).[11]

  • Hydrophobic and Aromatic Interactions: The pyrazine ring of this compound is nestled within a hydrophobic pocket lined by aromatic and hydrophobic residues, including F180 , F277 , L104 , and L107 .[10] These interactions are crucial for the stable positioning and high-affinity binding of the ligand.

The engagement of these residues by this compound induces a conformational change in the HCA2 receptor, facilitating its coupling to and activation of the Gαi protein, thereby initiating the downstream antilipolytic signaling cascade.

Signaling Pathway and Experimental Workflow

Signaling Pathway of this compound's Antilipolytic Action

Acipimox_Signaling cluster_inhibition This compound This compound HCA2 HCA2/GPR109A Receptor This compound->HCA2 Binds Gi Gαi Protein HCA2->Gi Activates Gi->Inhibition_Node Inhibits Gi->Inhibition_Point_AC Inhibition AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Phosphorylates & Activates HSL->Inhibition_Node2 Triglycerides Triglycerides FFA Free Fatty Acids + Glycerol Triglycerides->FFA Inhibition_Node->AC Inhibition_Node2->Triglycerides Hydrolyzes Inhibition_Point_AC->AC label_cAMP ↓ cAMP label_PKA ↓ PKA Activity label_HSL ↓ HSL Activity label_Lipolysis ↓ Lipolysis

Caption: this compound binds to HCA2, initiating a Gαi-mediated inhibition of adenylyl cyclase, which reduces cAMP and PKA activity, ultimately suppressing HSL-mediated lipolysis.

Experimental Workflow: In Vitro Adipocyte Lipolysis Assay

Lipolysis_Workflow A 1. Isolate Adipocytes (e.g., from rat epididymal fat pads) B 2. Pre-incubation (30 min, 37°C) A->B C 3. Add this compound (various concentrations) B->C D 4. Stimulate Lipolysis (e.g., with Isoproterenol) C->D E 5. Incubation (60-90 min, 37°C) D->E F 6. Collect Aliquot of incubation medium E->F G 7. Measure FFA or Glycerol (using commercial enzymatic kits) F->G H 8. Data Analysis (Calculate % inhibition vs control) G->H

Caption: A typical experimental workflow for quantifying the antilipolytic effect of this compound on isolated adipocytes by measuring FFA or glycerol release.

Quantitative Data Summary

The potency of this compound has been characterized in various assays. The following tables summarize key quantitative data.

Table 1: Potency in Cellular and Biochemical Assays

Parameter Assay System Value Reference
Adenylyl Cyclase Inhibition Hamster Adipocyte Ghosts Half-maximal inhibition at ~10 µmol/L [5]
Lipolysis Inhibition Isolated Rat Adipocytes Near-basal lipolysis at 10 µmol/L [7]

| PKA Activity Inhibition | Isolated Rat Adipocytes | Significant reduction at ≥ 0.5 µmol/L |[7] |

Table 2: Comparative Potency of HCA2 Receptor Agonists

Compound Potency Rank (Adenylyl Cyclase Inhibition) Notes Reference
Nicotinic Acid 1 (Most Potent) The endogenous ligand for HCA2. [5]
3-carboxy-5-methylpyrazole 2 [5]
This compound 3 Approximately 20 times more potent than Nicotinic Acid in in-vivo antilipolytic activity. [5][12]

| 3-carboxy-5-methylisoxazole | 4 | |[5] |

Detailed Experimental Protocols

Protocol 1: Adenylyl Cyclase Activity Assay in Adipocyte Membranes

Objective: To quantify the inhibitory effect of this compound on adenylyl cyclase activity.

  • Preparation of Adipocyte Membranes (Ghosts):

    • Isolate adipocytes from hamster or rat epididymal fat pads by collagenase digestion.

    • Wash the isolated cells in a suitable buffer (e.g., Krebs-Ringer bicarbonate buffer).

    • Lyse the cells by osmotic shock in a hypotonic buffer (e.g., 10 mM Tris-HCl, pH 7.5) and homogenize.

    • Centrifuge the homogenate at low speed to remove nuclei and unbroken cells.

    • Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 40,000 x g). Resuspend the pellet in the assay buffer.

  • Assay Reaction:

    • In a final volume of 100 µL, combine the adipocyte membranes (50-100 µg protein), assay buffer (containing Tris-HCl, MgCl₂, ATP, and an ATP-regenerating system like creatine phosphate and creatine kinase), GTP (10 µM), and varying concentrations of this compound.

    • Initiate the reaction by adding a stimulator (e.g., isoproterenol or forskolin).

    • Incubate the mixture at 30-37°C for 10-15 minutes.

  • Quantification of cAMP:

    • Stop the reaction by adding a stop solution (e.g., 10% trichloroacetic acid) and boiling for 3-5 minutes.

    • Centrifuge to pellet the precipitated protein.

    • Measure the cAMP concentration in the supernatant using a competitive binding assay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis:

    • Calculate the percentage of inhibition of stimulated adenylyl cyclase activity for each this compound concentration.

    • Plot the percent inhibition against the log of the this compound concentration to determine the IC₅₀ value.

Protocol 2: Western Blotting for HSL Phosphorylation

Objective: To assess the effect of this compound on the phosphorylation state of Hormone-Sensitive Lipase (HSL).

  • Cell Treatment and Lysis:

    • Culture and differentiate a suitable adipocyte cell line (e.g., 3T3-L1) or use isolated primary adipocytes.

    • Treat the cells with a lipolytic stimulus (e.g., 10 µM isoproterenol) in the presence or absence of this compound (e.g., 100 µM) for a defined period (e.g., 15-30 minutes).

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Normalize the protein concentrations for all samples.

    • Add Laemmli sample buffer to the lysates and heat at 95°C for 5 minutes to denature the proteins.

  • SDS-PAGE and Electrotransfer:

    • Separate the protein samples (20-40 µg per lane) on an SDS-polyacrylamide gel.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated HSL (e.g., anti-pHSL Ser660) overnight at 4°C.

    • Wash the membrane extensively with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe with an antibody for total HSL to normalize for protein loading.

    • Quantify the band intensities using densitometry software. Calculate the ratio of phosphorylated HSL to total HSL for each condition.

Conclusion

The antilipolytic activity of this compound is structurally and mechanistically well-defined. Its action is initiated by the specific binding to the HCA2 receptor on adipocytes, leading to a Gαi-mediated inhibition of the adenylyl cyclase/cAMP/PKA signaling axis. This culminates in the reduced activity of hormone-sensitive lipase, thereby decreasing the mobilization of free fatty acids from adipose tissue. This detailed understanding of its structural basis and mechanism of action provides a solid foundation for the development of next-generation lipid-lowering therapies targeting this pathway.

References

Acipimox's Influence on Plasma Triglyceride and VLDL Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Acipimox, a derivative of nicotinic acid (niacin or vitamin B3), is a lipid-lowering agent utilized in the management of dyslipidemia, particularly in patients with elevated plasma triglycerides.[1][2] It is primarily prescribed for Fredrickson type IIb (combined hypercholesterolemia and hypertriglyceridemia) and type IV hyperlipoproteinemia (hypertriglyceridemia).[1][3] This technical guide provides an in-depth examination of the molecular mechanisms, physiological effects, and experimental evidence detailing this compound's influence on plasma triglyceride concentrations and the production of very-low-density lipoprotein (VLDL).

Core Mechanism of Action: Inhibition of Adipose Tissue Lipolysis

The principal mechanism through which this compound exerts its triglyceride-lowering effect is the potent inhibition of lipolysis in adipose tissue.[2][4] This process curtails the release of non-esterified fatty acids (NEFAs), or free fatty acids (FFAs), into circulation.

Signaling Pathway: this compound's action is initiated by binding to and activating a specific G-protein coupled receptor known as GPR109A (Hydroxycarboxylic acid receptor 2), which is predominantly expressed on the surface of adipocytes.[5][6] This activation triggers a cascade of intracellular events:

  • Inhibition of Adenylyl Cyclase: Activation of GPR109A leads to the inhibition of the enzyme adenylyl cyclase.

  • Reduction of cyclic AMP (cAMP): This results in a decrease in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP).[7][8]

  • Decreased Protein Kinase A (PKA) Activity: Lower cAMP levels lead to reduced activation of cAMP-dependent protein kinase (PKA).[8]

  • Inhibition of Hormone-Sensitive Lipase (HSL): PKA is responsible for the phosphorylation and subsequent activation of hormone-sensitive lipase (HSL), a key enzyme in the breakdown of stored triglycerides.[2][8] Reduced PKA activity results in HSL remaining in its less active, dephosphorylated state.[8]

By this pathway, this compound effectively prevents the hydrolysis of triglycerides within adipocytes into FFAs and glycerol, thereby diminishing their release into the bloodstream.[2][8]

Acipimox_Signaling_Pathway cluster_inhibition Inhibitory Cascade This compound This compound GPR109A GPR109A Receptor (Adipocyte) This compound->GPR109A Binds & Activates AC Adenylyl Cyclase GPR109A->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates note1 Decreased cAMP leads to decreased PKA activation HSL_inactive Hormone-Sensitive Lipase (HSL - Inactive) PKA->HSL_inactive Phosphorylates HSL_active HSL - Active (Phosphorylated) TG Triglycerides (in Adipocyte) HSL_active->TG Hydrolyzes FFA Free Fatty Acids (FFA) Release note2 Reduced HSL activity leads to decreased Triglyceride breakdown TG->FFA VLDL_Production_Logic This compound This compound Administration Lipolysis Adipose Tissue Lipolysis This compound->Lipolysis Inhibits FFA_Flux FFA Flux to Liver Lipolysis->FFA_Flux Reduces Hepatic_TG Hepatic Triglyceride Synthesis FFA_Flux->Hepatic_TG Reduces Substrate For VLDL_Prod Hepatic VLDL Production & Secretion Hepatic_TG->VLDL_Prod Reduces Plasma_TG Plasma Triglyceride & VLDL Levels VLDL_Prod->Plasma_TG Lowers Experimental_Workflow Start Study Initiation Recruitment Patient Recruitment (e.g., Type IV Hyperlipoproteinemia) Start->Recruitment Screening Screening & Baseline Measurements (Fasting Triglycerides, FFA, etc.) Recruitment->Screening Randomization Randomization Screening->Randomization GroupA Group A: This compound (e.g., 750 mg/day) Randomization->GroupA Arm 1 GroupB Group B: Placebo Randomization->GroupB Arm 2 Treatment Treatment Period (e.g., 60 days) GroupA->Treatment GroupB->Treatment Washout Washout Period Treatment->Washout Crossover Groups Crossover Washout->Crossover GroupA2 Group A: Placebo Crossover->GroupA2 GroupB2 Group B: This compound Crossover->GroupB2 Treatment2 Treatment Period 2 GroupA2->Treatment2 GroupB2->Treatment2 Endpoint Endpoint Measurements (Fasting Triglycerides, FFA, etc.) Treatment2->Endpoint Analysis Data Analysis (Comparison of this compound vs. Placebo) Endpoint->Analysis Conclusion Conclusion Analysis->Conclusion

References

Acipimox: A Technical Guide to its Historical Development and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acipimox, a pyrazine derivative and an analogue of nicotinic acid, has been a subject of significant interest in the management of dyslipidemia. This technical guide provides an in-depth exploration of the historical development of this compound, from its conceptualization as a more potent and tolerable alternative to nicotinic acid to its establishment as a clinically used lipid-lowering agent. The document further details the chemical synthesis of this compound, presenting established synthetic routes with detailed experimental protocols. Quantitative data on its physicochemical properties, pharmacokinetics, and pharmacodynamics are systematically summarized. Additionally, key signaling pathways and experimental workflows are visualized using DOT language diagrams to facilitate a comprehensive understanding of this important therapeutic agent.

Historical Development

This compound (5-methylpyrazine-2-carboxylic acid 4-oxide) emerged from research aimed at improving the therapeutic profile of nicotinic acid (niacin), an early agent used for treating hyperlipidemia.[1] While effective in reducing plasma triglycerides and low-density lipoprotein (LDL) cholesterol while increasing high-density lipoprotein (HDL) cholesterol, the clinical use of nicotinic acid was often limited by poor patient compliance due to side effects such as cutaneous flushing.[2][3]

The development of this compound is credited to the Italian pharmaceutical company Farmitalia Carlo Erba. By 1985, this compound was being investigated in clinical settings and was marketed under the trade name Olbetam.[4][5] The core innovation behind this compound was the creation of a nicotinic acid analogue with a higher potency and a reduced propensity for causing the troublesome rebound effect of free fatty acid (FFA) release associated with its predecessor.[1]

Early clinical studies in the 1980s demonstrated that this compound was approximately 20 times as potent as nicotinic acid in its antilipolytic activity.[6] This enhanced potency, combined with a better side-effect profile, positioned this compound as a valuable therapeutic alternative for patients with hyperlipoproteinemia types IIa, IIb, III, IV, and V.[5]

Chemical Synthesis of this compound

Several synthetic routes for this compound have been developed and patented. The following sections detail two prominent methods for its preparation.

Synthesis from 5-Methylpyrazine-2-carboxylic acid

A common and straightforward method for the synthesis of this compound involves the oxidation of 5-methylpyrazine-2-carboxylic acid.

Experimental Protocol:

  • Reaction Setup: In a suitable reaction vessel, dissolve 5-methylpyrazine-2-carboxylic acid in an aqueous solution.

  • Catalyst Addition: Introduce a catalytic amount of sodium tungstate to the solution. The molar ratio of sodium tungstate to 5-methylpyrazine-2-carboxylic acid is typically maintained between 0.01:1 and 0.1:1.[5]

  • Oxidation: Add hydrogen peroxide to the reaction mixture. The molar ratio of hydrogen peroxide to 5-methylpyrazine-2-carboxylic acid is generally in the range of 1.0:1 to 1.8:1.[5]

  • Reaction Conditions: Heat the reaction mixture to a temperature between 40-90°C (preferably 50-80°C) and maintain for a sufficient duration to ensure complete conversion.[5]

  • Work-up:

    • Add an auxiliary agent such as sodium sulfite, sodium bisulfite, or oxalic acid to the solution to quench any unreacted hydrogen peroxide.[5]

    • Treat the solution with activated carbon to remove impurities.[5]

    • Filter the mixture.

  • Crystallization and Isolation: Cool the filtrate to induce crystallization of the this compound product. The crystals are then collected by filtration and dried to yield the final product.[5]

G cluster_reagents Reagents cluster_process Process 5-Methylpyrazine-2-carboxylic_acid 5-Methylpyrazine-2-carboxylic acid Reaction_Mixture Aqueous Reaction (50-80°C) 5-Methylpyrazine-2-carboxylic_acid->Reaction_Mixture Hydrogen_Peroxide Hydrogen Peroxide Hydrogen_Peroxide->Reaction_Mixture Sodium_Tungstate Sodium Tungstate (Catalyst) Sodium_Tungstate->Reaction_Mixture Quenching Quenching with Auxiliary Agent Reaction_Mixture->Quenching Purification Purification with Activated Carbon Quenching->Purification Crystallization Crystallization Purification->Crystallization This compound This compound Crystallization->this compound

Multi-step Synthesis from 2,5-Dimethylpyrazine

An alternative synthetic pathway starts from the more readily available 2,5-dimethylpyrazine.

Experimental Protocol:

  • N-Oxidation: React 2,5-dimethylpyrazine with hydrogen peroxide in the presence of a catalytic amount of sodium tungstate in an aqueous solution to form 2,5-dimethylpyrazine-1-oxide.[7]

  • Acetylation: Treat the 2,5-dimethylpyrazine-1-oxide with acetic anhydride to yield 2-acetoxymethyl-5-methylpyrazine.[7]

  • Hydrolysis: Subject the 2-acetoxymethyl-5-methylpyrazine to alkaline hydrolysis using an aqueous sodium hydroxide solution to produce 2-hydroxymethyl-5-methylpyrazine.[7]

  • Oxidation to Carboxylic Acid: Oxidize the 2-hydroxymethyl-5-methylpyrazine to 5-methylpyrazine-2-carboxylic acid using an oxidizing system such as 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO)/sodium hypochlorite/potassium bromide.[7]

  • Final Oxidation: The resulting 5-methylpyrazine-2-carboxylic acid is then oxidized to this compound using hydrogen peroxide and a sodium tungstate catalyst as described in the previous method.[7]

Mechanism of Action

This compound exerts its lipid-lowering effects primarily through the inhibition of lipolysis in adipose tissue.[2][8] The detailed signaling pathway is as follows:

  • Receptor Binding: this compound acts as an agonist for the G-protein coupled receptor, niacin receptor 1 (NIACR1), also known as GPR109A or HCAR2, which is highly expressed on the surface of adipocytes.[4][9]

  • Inhibition of Adenylate Cyclase: Upon binding of this compound to NIACR1, the associated inhibitory G-protein (Gi) is activated. This activation leads to the inhibition of adenylate cyclase.[9]

  • Reduction of cAMP Levels: The inhibition of adenylate cyclase results in a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[8]

  • Inhibition of PKA: The reduction in cAMP levels leads to decreased activation of cAMP-dependent protein kinase A (PKA).[10]

  • Inhibition of Lipases: PKA is responsible for the phosphorylation and activation of two key lipolytic enzymes: hormone-sensitive lipase (HSL) and adipose triglyceride lipase (ATGL).[10] The reduced PKA activity leads to decreased phosphorylation and, consequently, inhibition of both HSL and ATGL.

  • Reduced FFA Release: The inhibition of HSL and ATGL prevents the hydrolysis of triglycerides stored in adipocytes into free fatty acids (FFAs) and glycerol. This leads to a significant reduction in the release of FFAs into the bloodstream.[8]

  • Hepatic Effects: The decreased flux of FFAs to the liver reduces the substrate availability for hepatic triglyceride synthesis. This, in turn, leads to a decreased production and secretion of very-low-density lipoprotein (VLDL) by the liver.[4][11]

  • Lipoprotein Profile Modulation: The reduction in VLDL production subsequently leads to a decrease in plasma triglyceride and LDL cholesterol levels. This compound has also been shown to increase HDL cholesterol levels, although the precise mechanism for this effect is less clearly understood.[4]

G This compound This compound NIACR1 NIACR1 (GPR109A) This compound->NIACR1 Gi_Protein Gi Protein NIACR1->Gi_Protein Activates Adenylate_Cyclase Adenylate Cyclase Gi_Protein->Adenylate_Cyclase Inhibits cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP ATP ATP->Adenylate_Cyclase PKA PKA cAMP->PKA Activates HSL_ATGL_P HSL-P / ATGL-P (Active) PKA->HSL_ATGL_P Phosphorylates HSL_ATGL HSL / ATGL (Inactive) HSL_ATGL->HSL_ATGL_P FFAs_Glycerol FFAs + Glycerol HSL_ATGL_P->FFAs_Glycerol Hydrolyzes Triglycerides Triglycerides Triglycerides->HSL_ATGL_P

Quantitative Data

Physicochemical Properties
PropertyValueReference
Molecular FormulaC₆H₆N₂O₃[12]
Molar Mass154.125 g·mol⁻¹[12]
CAS Number51037-30-0[12]
Pharmacokinetic Parameters in Humans
ParameterValueReference
Bioavailability~100%[12]
Time to Peak Plasma Concentration (Tmax)~2 hours[6]
Elimination Half-lifePhase 1: ~2 hours; Phase 2: 12-14 hours[12]
Protein BindingNone[12]
MetabolismNot metabolized[12]
ExcretionPrimarily renal (unchanged drug)[12]
Pharmacokinetic Parameters in Rats (Normoxia vs. Hypoxia)

A study comparing the pharmacokinetics of this compound in rats under normoxic and hypoxic conditions revealed significant differences.[13]

ParameterNormoxiaHypoxiaReference
Tmax (h)0.44 ± 0.180.25 ± 0.00[13]
Cmax (ng/mL)10078.33 ± 1383.9214811.67 ± 1417.80[13]
AUC₀₋t (ng/h/mL)16550.08 ± 4153.1311466.83 ± 2043.13[13]
t₁/₂ (h)1.83 ± 0.670.77 ± 0.16[13]

Conclusion

This compound represents a significant advancement in the pharmacological management of dyslipidemia, offering a more potent and better-tolerated alternative to nicotinic acid. Its development was a direct response to the clinical limitations of its predecessor, and its subsequent adoption has provided a valuable therapeutic option for patients with elevated plasma lipids. The synthesis of this compound is well-established, with multiple patented routes offering efficient production. Its mechanism of action, centered on the inhibition of lipolysis in adipose tissue via the NIACR1 pathway, is well-elucidated. The pharmacokinetic profile of this compound, characterized by high bioavailability and renal excretion of the unchanged drug, contributes to its predictable clinical effects. This technical guide provides a comprehensive overview for researchers and professionals in drug development, serving as a foundational resource for further investigation and application of this compound and related compounds.

References

Unveiling the Unintended Therapeutic Potential: An In-depth Technical Guide to the Off-Target Activities of Acipimox in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acipimox, a nicotinic acid derivative, is primarily recognized for its potent lipid-lowering effects, mediated through the inhibition of lipolysis in adipose tissue. This action is predominantly achieved by agonizing the G-protein coupled receptor 109A (GPR109A), leading to a reduction in circulating free fatty acids (FFAs), very-low-density lipoprotein (VLDL), and low-density lipoprotein (LDL) cholesterol, alongside an increase in high-density lipoprotein (HDL) cholesterol. While its on-target effects on lipid metabolism are well-documented, a growing body of preclinical evidence illuminates a broader spectrum of pharmacological activities. This technical guide delves into the significant off-target activities of this compound observed in various preclinical models, offering a comprehensive overview of its potential therapeutic applications beyond dyslipidemia. This document provides detailed experimental protocols, quantitative data summaries, and visual representations of the underlying signaling pathways to support further investigation and drug development efforts in this area.

Core Off-Target Activities of this compound

Preclinical research has identified several key off-target activities of this compound, including anti-inflammatory, antioxidant, and neuromodulatory effects, as well as its influence on white adipose tissue (WAT) browning, atherosclerosis, and carbonic anhydrase activity. The following sections provide a detailed exploration of each of these activities.

Anti-Inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties in preclinical studies, suggesting its potential in managing inflammatory conditions. A key mechanism underlying this effect is the modulation of inflammatory cytokine production.

Quantitative Data Summary: Anti-Inflammatory Effects

Preclinical ModelTreatment GroupKey Inflammatory MarkerResultReference
C57BL/6J Mice (e-cigarette exposure model)This compound-treatedCirculating Inflammatory CytokinesDiminished levels compared to untreated group
Metabolic Syndrome Patients (Clinical Study)This compound (500 mg, single dose)Neutrophil migration to CCL3Reduced
Human Neutrophils (in vitro)This compoundGPR109A (this compound receptor) mRNAExpressed

Experimental Protocol: Assessment of Anti-Inflammatory Effects in a Murine Model

This protocol outlines a general procedure for evaluating the anti-inflammatory effects of this compound in a mouse model of induced inflammation.

  • Animal Model: Male C57BL/6J mice, 8-10 weeks old.

  • Induction of Inflammation: Administer a pro-inflammatory stimulus, such as lipopolysaccharide (LPS) at a dose of 1 mg/kg via intraperitoneal (i.p.) injection.

  • Treatment Groups:

    • Vehicle Control: Administer sterile saline i.p.

    • LPS Control: Administer LPS (1 mg/kg) i.p.

    • This compound Treatment: Administer this compound (50 mg/kg) i.p. 30 minutes prior to LPS administration.

  • Sample Collection: At 2, 6, and 24 hours post-LPS injection, collect blood samples via cardiac puncture under anesthesia. Euthanize mice and harvest relevant tissues (e.g., liver, spleen, lungs).

  • Cytokine Analysis:

    • Centrifuge blood samples at 2000 x g for 15 minutes at 4°C to separate serum.

    • Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (e.g., IL-10) in the serum using a multiplex bead-based immunoassay (e.g., Luminex) or individual ELISA kits according to the manufacturer's instructions.

  • Gene Expression Analysis:

    • Isolate total RNA from harvested tissues using a suitable RNA extraction kit.

    • Synthesize cDNA using a reverse transcription kit.

    • Perform quantitative real-time PCR (qPCR) to measure the mRNA expression levels of key inflammatory genes (e.g., Tnf, Il6, Il1b, Nos2). Normalize expression to a stable housekeeping gene (e.g., Gapdh).

  • Statistical Analysis: Analyze data using appropriate statistical tests, such as one-way ANOVA followed by a post-hoc test for multiple group comparisons.

Signaling Pathway: this compound and GPR109A-Mediated Anti-Inflammatory Signaling

This compound This compound GPR109A GPR109A This compound->GPR109A Gi Gi GPR109A->Gi AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Conversion PKA PKA cAMP->PKA Activation NFkB NF-κB PKA->NFkB Inhibition Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Transcription

This compound's anti-inflammatory signaling pathway.

Antioxidant Effects

This compound has been shown to mitigate oxidative stress in various preclinical settings. This is characterized by a reduction in markers of oxidative damage and an enhancement of endogenous antioxidant defenses.

Quantitative Data Summary: Antioxidant Effects

Preclinical ModelTreatment GroupKey Oxidative Stress MarkerResultReference
C57BL/6J Mice (e-cigarette exposure model)This compound-treatedCardiac Heme oxygenase 1 (HO-1) protein levelsDecreased
C57BL/6J Mice (e-cigarette exposure model)This compound-treatedCardiac 4-hydroxynonenal (4-HNE)Decreased
C57BL/6J Mice (e-cigarette exposure model)This compound-treatedApurinic/apyrimidinic (AP) sites (oxidative DNA damage)Normalized
Male Albino Rats (High-fat diet model)This compound (25 and 50 mg/kg)Oxido-neuroinflammation in hypothalamusRegulated

Experimental Protocol: Evaluation of Antioxidant Activity in a Rat Model of Oxidative Stress

This protocol describes a method to assess the antioxidant effects of this compound in a rat model where oxidative stress is induced.

  • Animal Model: Male Wistar rats, 200-250g.

  • Induction of Oxidative Stress: Administer a pro-oxidant agent such as carbon tetrachloride (CCl4) at a dose of 1 ml/kg (50% in olive oil) via i.p. injection.

  • Treatment Groups:

    • Vehicle Control: Administer olive oil i.p.

    • CCl4 Control: Administer CCl4 i.p.

    • This compound Treatment: Administer this compound (50 mg/kg) orally for 7 days prior to CCl4 administration.

  • Sample Collection: 24 hours after CCl4 administration, euthanize the rats and collect blood and liver tissue.

  • Biochemical Assays:

    • Prepare liver homogenates (10% w/v) in cold phosphate buffer.

    • Measure levels of malondialdehyde (MDA) as an indicator of lipid peroxidation using the thiobarbituric acid reactive substances (TBARS) assay.

    • Determine the activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) using commercially available assay kits.

    • Measure the levels of reduced glutathione (GSH) in the liver homogenates.

  • Histopathological Examination:

    • Fix a portion of the liver tissue in 10% neutral buffered formalin.

    • Process the tissue, embed in paraffin, and cut sections (5 µm).

    • Stain with Hematoxylin and Eosin (H&E) to evaluate liver morphology and signs of oxidative damage.

  • Statistical Analysis: Use one-way ANOVA with a suitable post-hoc test to compare the different treatment groups.

Signaling Pathway: Potential Antioxidant Mechanism of this compound

This compound This compound GPR109A GPR109A This compound->GPR109A Downstream Downstream Signaling GPR109A->Downstream Nrf2 Nrf2 Downstream->Nrf2 Activation Keap1 Keap1 Nrf2->Keap1 Dissociation ARE Antioxidant Response Element Nrf2->ARE Translocation & Binding AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1) ARE->AntioxidantEnzymes Transcription

Hypothesized antioxidant signaling pathway of this compound.

Neuromodulatory Effects

Preclinical evidence suggests that this compound may possess neuromodulatory properties, particularly in the context of diet-induced mood disorders.

Quantitative Data Summary: Neuromodulatory Effects

Preclinical ModelTreatment GroupKey Neuromodulatory OutcomeResultReference
Male Albino Rats (High-fat diet model)This compound (25 and 50 mg/kg for 8 weeks)Depression-like behavior (Tail Suspension Test, Forced Swim Test)Mitigated
Male Albino Rats (High-fat diet model)This compound (25 and 50 mg/kg for 8 weeks)Serotonin metabolism in hypothalamusRegulated
Male Albino Rats (High-fat diet model)This compound (25 and 50 mg/kg for 8 weeks)Serotonin-1A receptor expression in hypothalamusRegulated

Experimental Protocol: Assessment of Neuromodulatory Effects in a Rat Model of Diet-Induced Depression

This protocol details the investigation of this compound's effects on depressive-like behavior and neurochemistry in rats fed a high-fat diet.

  • Animal Model: Male albino rats (n=8 per group).

  • Dietary Intervention:

    • Control Group: Fed a normal diet (ND).

    • High-Fat Rich Diet (HFRD) Group: Fed a high-fat diet for 8 weeks.

  • Treatment Groups:

    • ND + Vehicle

    • ND + this compound (25 mg/kg)

    • ND + this compound (50 mg/kg)

    • HFRD + Vehicle

    • HFRD + this compound (25 mg/kg)

    • HFRD + this compound (50 mg/kg)

    • Treatments are administered for the 8-week duration of the diet.

  • Behavioral Testing:

    • Forced Swim Test (FST): Individually place rats in a cylinder of water and record the duration of immobility during a 5-minute test session.

    • Tail Suspension Test (TST): Suspend rats by their tails and record the duration of immobility over a 6-minute period.

  • Neurochemical Analysis:

    • Following behavioral tests, decapitate the animals and isolate the hypothalamus.

    • Homogenize the hypothalamic tissue.

    • Measure serotonin (5-HT) and its metabolite 5-hydroxyindoleacetic acid (5-HIAA) levels using high-performance liquid chromatography (HPLC) with electrochemical detection.

    • Determine the expression of the 5-HT1A receptor using Western blotting or qPCR.

  • Statistical Analysis: Analyze behavioral and neurochemical data using two-way ANOVA to assess the effects of diet and treatment.

Workflow Diagram: Investigating Neuromodulatory Effects of this compound

Start Start: Male Albino Rats Diet 8-Week Diet Intervention (Normal vs. High-Fat) Start->Diet Treatment Daily this compound Treatment (Vehicle, 25 mg/kg, 50 mg/kg) Diet->Treatment Behavior Behavioral Testing (FST, TST) Treatment->Behavior Sacrifice Euthanasia & Tissue Collection Behavior->Sacrifice Analysis Neurochemical Analysis (Hypothalamus) Sacrifice->Analysis End End: Data Analysis & Interpretation Analysis->End

Workflow for neuromodulatory effect assessment.

Inhibition of Carbonic Anhydrases

A notable off-target effect of this compound is its ability to inhibit various isoforms of human carbonic anhydrase (CA), a family of metalloenzymes involved in numerous physiological processes.

Quantitative Data Summary: Carbonic Anhydrase Inhibition

Carbonic Anhydrase IsoformInhibition Constant (Kᵢ) in µM
hCA I3.3
hCA II5.2
hCA III8.1
hCA IV6.5

Methodological & Application

Standard Operating Procedure for Acipimox Administration in Mice: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acipimox, a derivative of nicotinic acid, is a potent lipid-lowering agent that functions by inhibiting lipolysis in adipose tissue.[1] Its mechanism of action involves the activation of the hydroxycarboxylic acid receptor 2 (HCAR2), also known as GPR109A, a G-protein coupled receptor.[2][3] This activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent suppression of hormone-sensitive lipase (HSL) activity.[1][4] The reduced release of free fatty acids (FFAs) from adipocytes into the bloodstream decreases the substrate available for triglyceride synthesis in the liver. This comprehensive guide provides detailed protocols for the preparation and administration of this compound to mice for research purposes, along with relevant quantitative data and a depiction of its signaling pathway.

Quantitative Data

Table 1: Recommended Dosages and Reported Effects of this compound in Mice
Administration RouteDosageVehicle/SolventObserved EffectsReference
Intraperitoneal (i.p.) Injection50 mg/kgSalineReduced circulating levels of FFA and glucose after 3 hours.[5]
In Drinking Water0.05% (w/v)Drinking WaterReversed ritonavir-induced increases in aortic lesions and loss of fat mass.[6]
In Drinking Water0.5 mg/mLDrinking WaterPrevented intermittent hypoxia-induced impairments in fasting glycemia, glucose tolerance, and insulin sensitivity.[7]

Experimental Protocols

The following protocols provide detailed methodologies for the preparation and administration of this compound to mice via different routes. All procedures should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

Preparation of this compound for Administration

3.1.1. Intraperitoneal (i.p.) Injection Solution

  • Materials:

    • This compound powder

    • Sterile isotonic saline (0.9% NaCl)

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Sterile syringe filters (0.22 µm)

    • Sterile syringes and needles (26-27 gauge)

  • Procedure:

    • Weigh the required amount of this compound powder based on the desired concentration and final volume. For a 50 mg/kg dose in a 25 g mouse with an injection volume of 200 µL, a 6.25 mg/mL solution is needed.

    • Suspend the this compound powder in sterile saline in a sterile microcentrifuge tube.

    • Vortex the solution until the this compound is completely dissolved. Gentle warming may aid in dissolution.

    • Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile tube.

    • The solution is now ready for administration. It is recommended to use the solution on the day of preparation.

3.1.2. This compound in Drinking Water

  • Materials:

    • This compound powder

    • Standard laboratory rodent chow and water bottles

    • Graduated cylinder

    • Stir plate and stir bar

  • Procedure:

    • Calculate the amount of this compound needed based on the desired concentration (e.g., 0.5 mg/mL). For a 100 mL water bottle, this would be 50 mg.

    • Add the this compound powder to the drinking water in a clean container.

    • Stir the solution using a stir plate until the this compound is fully dissolved.

    • Fill the animal's water bottle with the prepared solution.

    • Monitor water consumption to ensure adequate fluid intake and drug dosage.[8] Prepare fresh solution regularly (e.g., every 2-3 days) to ensure stability.

3.1.3. Oral Gavage Solution

  • Materials:

    • This compound powder

    • Sterile water or saline

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Oral gavage needles (20-22 gauge for adult mice)

    • Sterile syringes

  • Procedure:

    • Prepare the this compound solution in a similar manner to the i.p. injection solution, using sterile water or saline as the vehicle.

    • Ensure the final concentration allows for the desired dosage to be administered in a volume that does not exceed 10 mL/kg body weight.[1]

Administration Procedures

3.2.1. Intraperitoneal (i.p.) Injection

  • Procedure:

    • Restrain the mouse securely, exposing the abdomen.

    • Wipe the injection site (lower right or left abdominal quadrant) with 70% ethanol.

    • Insert a 26-27 gauge needle at a 15-20 degree angle into the peritoneal cavity, avoiding the cecum and bladder.[2]

    • Aspirate to ensure the needle has not entered a blood vessel or organ.

    • Inject the this compound solution slowly.

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the animal for any signs of distress post-injection.

3.2.2. Oral Gavage

  • Procedure:

    • Measure the distance from the mouse's mouth to the last rib to determine the correct insertion depth for the gavage needle.[9]

    • Securely restrain the mouse, holding its head and neck to straighten the esophagus.

    • Gently insert the gavage needle into the mouth and advance it along the roof of the mouth and down the esophagus to the pre-measured depth. Do not force the needle.[9]

    • Administer the this compound solution slowly.

    • Gently remove the gavage needle.

    • Return the mouse to its cage and monitor for any signs of respiratory distress.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a general experimental workflow for its administration in mice.

Acipimox_Signaling_Pathway cluster_inhibition Inhibitory Effect This compound This compound HCAR2 HCAR2 (GPR109A) Receptor This compound->HCAR2 Binds to Gi Gi Protein HCAR2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP ATP ATP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Activates Triglycerides Triglycerides HSL->Triglycerides Hydrolyzes FFA Free Fatty Acids (FFA) Triglycerides->FFA Release

Caption: this compound signaling pathway in adipocytes.

Experimental_Workflow start Start: Experimental Design prep This compound Solution Preparation start->prep admin This compound Administration (i.p., Oral Gavage, or Drinking Water) prep->admin animal_prep Animal Handling and Acclimatization animal_prep->admin monitoring Post-Administration Monitoring admin->monitoring data Data Collection (e.g., Blood sampling, tissue harvesting) monitoring->data analysis Data Analysis data->analysis end End: Conclusion analysis->end

Caption: General experimental workflow for this compound administration in mice.

References

Acipimox Protocol for Acute Free Fatty Acid Suppression: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for utilizing Acipimox to induce acute suppression of free fatty acids (FFAs). this compound, a nicotinic acid derivative, is a potent inhibitor of lipolysis, making it a valuable tool in metabolic research to investigate the causal role of elevated FFAs in various pathophysiological states, including insulin resistance and cardiovascular disease.

Mechanism of Action

This compound exerts its anti-lipolytic effect by activating the G-protein coupled receptor GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCA2) on the surface of adipocytes.[1][2] This activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2] The reduction in cAMP attenuates the activity of protein kinase A (PKA), which in turn decreases the phosphorylation and activation of hormone-sensitive lipase (HSL).[3] HSL is a key enzyme responsible for the hydrolysis of triglycerides into FFAs and glycerol. By inhibiting HSL, this compound effectively reduces the release of FFAs from adipose tissue into the bloodstream.[3]

Data Presentation

The following tables summarize the quantitative effects of this compound on plasma FFA levels as reported in various studies.

Table 1: Effect of a Single Dose of this compound on Plasma FFA Levels

Study PopulationThis compound DoseTime to FFA SuppressionMagnitude of FFA ReductionReference
Moderately hypertriglyceridemic male rhesus monkeys8 mg/kg with a meal4 hoursSignificant reduction (0.102 ± 0.008 vs 0.154 ± 0.020 g/l)[4]
High-fat fed C57BL/6J mice50 mg/kg intraperitoneally4 hours~48% (0.46 ± 0.06 mmol/L vs 0.88 ± 0.10 mmol/L)[5]

Table 2: Effect of Multiple Doses or Continuous this compound Administration on Plasma FFA Levels

Study PopulationThis compound Dosing RegimenDuration of TreatmentMagnitude of FFA ReductionReference
Obese nondiabetic, impaired glucose tolerance, and type 2 diabetic subjects250 mg at 7:00 PM, 1:00 AM, and 7:00 AMOvernight60-70% reduction in fasting FFA levels[6]
Individuals with metabolic syndrome250 mg every 6 hours7 daysSignificant reduction to near normal levels[7][8]
Obese men and women250 mg three times daily6 monthsNot explicitly stated, but led to improved fasting glucose[9][10]
Burn-injured miceDaily administration7 daysSignificant reduction (289.1 µmol/L vs. 904.7 µmol/L in untreated burn group)[3]
Type 2 diabetic patientsIntensive treatment3 daysMarked reduction[11]
Elderly men250 mg at -270 and -60 minutes before testingAcute~70% reduction (from 607 µmol/L to 180 µmol/L)[12]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound for acute FFA suppression.

Protocol 1: Acute FFA Suppression in Human Metabolic Studies

This protocol is a synthesis based on methodologies reported in clinical trials investigating the acute metabolic effects of this compound.[6][12][13]

1. Subject Preparation:

  • Subjects should fast overnight for at least 10-12 hours prior to the study.
  • Water intake is permitted ad libitum.
  • Subjects should refrain from strenuous exercise for 24 hours before the study.
  • A baseline blood sample should be collected to determine fasting FFA, glucose, and insulin levels.

2. This compound Administration:

  • For acute suppression, a single oral dose of 250 mg of this compound is typically administered.
  • To achieve sustained suppression for certain experimental designs (e.g., oral glucose tolerance test), a second dose of 250 mg may be given. A common schedule is to administer the doses at -180 minutes and -60 minutes prior to the start of the experimental procedure (e.g., OGTT).[13]

3. Blood Sampling:

  • An intravenous catheter should be placed for repeated blood sampling.
  • Blood samples for FFA analysis should be collected at baseline (time 0) and at regular intervals following this compound administration (e.g., every 30 or 60 minutes) for the duration of the experiment.
  • For an OGTT, blood samples for glucose and insulin should be collected at baseline and at 30, 60, 90, and 120 minutes after glucose ingestion.

4. Sample Processing and Analysis:

  • Blood for FFA analysis should be collected in EDTA-containing tubes and placed on ice immediately.
  • Plasma should be separated by centrifugation at 4°C within 30 minutes of collection.
  • Plasma samples should be stored at -80°C until analysis.
  • Plasma FFA concentrations can be determined using enzymatic colorimetric assays or more advanced techniques like high-performance liquid chromatography-mass spectrometry (HPLC/MS) for simultaneous quantification and isotopic enrichment analysis.[14][15]

Protocol 2: this compound Administration in Animal Models (Mice)

This protocol is based on a study investigating the effects of this compound in high-fat fed mice.[5]

1. Animal Model:

  • C57BL/6J mice are a commonly used strain for metabolic studies.
  • To induce a state of elevated FFAs and glucose intolerance, mice can be fed a high-fat diet for a period of 3 months.

2. This compound Administration:

  • This compound is administered via intraperitoneal (IP) injection at a dose of 50 mg/kg body weight.

3. Experimental Procedure:

  • Four hours after this compound administration, a time point shown to achieve significant FFA suppression, experimental procedures such as an intravenous glucose tolerance test (IVGTT) can be performed.
  • For an IVGTT, a glucose bolus (e.g., 1 g/kg) is administered intravenously.
  • Blood samples are collected at baseline and at specified time points after the glucose challenge to measure plasma glucose and insulin levels.

4. Sample Collection and Analysis:

  • Blood samples can be collected via tail vein or other appropriate methods.
  • Plasma is separated and stored as described in the human protocol.
  • Plasma FFA, glucose, and insulin concentrations are measured using appropriate assay kits.

Mandatory Visualizations

Acipimox_Signaling_Pathway cluster_adipocyte Adipocyte cluster_bloodstream Bloodstream This compound This compound GPR109A GPR109A (HCA2) This compound->GPR109A Binds to Gi Gi Protein GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL_inactive HSL (Inactive) PKA->HSL_inactive Phosphorylates HSL_active HSL-P (Active) HSL_inactive->HSL_active Triglycerides Triglycerides HSL_active->Triglycerides Hydrolyzes FFA_Glycerol FFA + Glycerol Triglycerides->FFA_Glycerol FFA_release Decreased FFA Release

Caption: Signaling pathway of this compound in adipocytes leading to reduced FFA release.

Experimental_Workflow cluster_preparation Phase 1: Preparation cluster_intervention Phase 2: Intervention cluster_testing Phase 3: Metabolic Testing cluster_analysis Phase 4: Analysis Subject_Fasting Overnight Fasting (10-12 hours) Baseline_Sample Baseline Blood Sample (FFA, Glucose, Insulin) Subject_Fasting->Baseline_Sample Acipimox_Admin Oral this compound Administration (e.g., 250 mg at -180 & -60 min) Baseline_Sample->Acipimox_Admin Metabolic_Test Metabolic Challenge (e.g., Oral Glucose Tolerance Test) Acipimox_Admin->Metabolic_Test Serial_Sampling Serial Blood Sampling (e.g., every 30-60 min) Metabolic_Test->Serial_Sampling Sample_Processing Plasma Separation & Storage (-80°C) Serial_Sampling->Sample_Processing Biochemical_Analysis Biochemical Analysis (FFA, Glucose, Insulin) Sample_Processing->Biochemical_Analysis

Caption: Experimental workflow for an acute this compound study in humans.

References

Application of Acipimox in Studies of Insulin Resistance and Metabolic Syndrome: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acipimox, a derivative of nicotinic acid, is a potent inhibitor of lipolysis in adipose tissue. Its ability to acutely lower circulating free fatty acids (FFAs) has made it a valuable pharmacological tool for investigating the intricate relationship between lipid metabolism, insulin resistance, and the metabolic syndrome. Elevated FFAs are hypothesized to be a key contributor to the development of insulin resistance in various tissues, including muscle, liver, and pancreas. By temporarily reducing FFA levels, this compound allows researchers to dissect the causal role of FFAs in metabolic dysregulation and to explore potential therapeutic strategies for conditions characterized by insulin resistance.

These application notes provide a comprehensive overview of the use of this compound in metabolic research, including its mechanism of action, effects on key metabolic parameters, and detailed protocols for common experimental procedures.

Mechanism of Action

This compound exerts its primary effect by activating the G-protein coupled receptor 109A (GPR109A), also known as the nicotinic acid receptor, which is highly expressed on the surface of adipocytes.[1][2][3] This activation leads to the inhibition of adenylyl cyclase, thereby decreasing intracellular cyclic AMP (cAMP) levels. The reduction in cAMP attenuates the activity of hormone-sensitive lipase (HSL), the rate-limiting enzyme for the hydrolysis of stored triglycerides into FFAs and glycerol.[4] Consequently, the release of FFAs from adipose tissue into the bloodstream is significantly reduced.[4]

Effects on Metabolic Parameters

The administration of this compound has been shown to induce a range of metabolic changes, making it a useful agent for studying metabolic syndrome and insulin resistance.

Free Fatty Acids (FFAs) and Lipid Profile

The most prominent and immediate effect of this compound is a marked reduction in plasma FFA concentrations.[5][6] Studies have demonstrated a decrease of 60-70% in fasting FFA levels following overnight treatment with this compound.[6] This reduction in FFA availability to the liver leads to decreased synthesis of very-low-density lipoprotein (VLDL) and, subsequently, lower triglyceride levels.[7] Improvements in other lipid parameters, such as an increase in high-density lipoprotein (HDL) cholesterol, have also been reported.[7]

Insulin Sensitivity and Glucose Metabolism

By lowering circulating FFAs, this compound can significantly improve insulin sensitivity.[6][7] The reduction of FFA-induced insulin resistance allows for enhanced insulin-stimulated glucose uptake and utilization in peripheral tissues.[6] Studies utilizing the euglycemic-hyperinsulinemic clamp technique have shown a more than twofold increase in insulin-stimulated glucose uptake after this compound treatment.[6] Furthermore, this compound has been demonstrated to improve glucose tolerance, as evidenced by lower glucose and insulin excursions during an oral glucose tolerance test (OGTT).[6]

Data Presentation: Summary of Quantitative Data

The following tables summarize the quantitative effects of this compound on key metabolic parameters as reported in various studies.

Table 1: Effect of this compound on Plasma Free Fatty Acids (FFAs)

Study PopulationThis compound DosageDuration of TreatmentFFA Reduction (%)Reference
High-fat fed mice50 mg/kg (ip)Single dose~48%[5]
Obese non-diabetic, IGT, and T2DM subjects250 mg (tid)Overnight60-70%[6]
Individuals with metabolic syndrome250 mg (qid)7 daysSignificant reduction (P=0.01)[8]
Morbidly obese, insulin-resistant patient250 mg (tid)4 weeksFall in fasting levels[9]

Table 2: Effect of this compound on Glucose Metabolism and Insulin Sensitivity

Study PopulationThis compound DosageOutcome MeasureImprovementReference
High-fat fed mice50 mg/kg (ip)Glucose elimination rate (KG)Increased by ~22%[5]
Obese non-diabetic, IGT, and T2DM subjects250 mg (tid)Insulin-stimulated glucose uptake>100% increase[6]
Obese non-diabetic, IGT, and T2DM subjects250 mg (tid)AUC for glucose and insulin (OGTT)~30% lower[6]
Obese, insulin-resistant subjects250 mg (tid)Fasting glucoseDecreased by 6 mg/dL[7]
Obese, insulin-resistant subjects250 mg (tid)HOMA-IRTrend towards reduction (P=0.06)[7]

Table 3: Effect of this compound on Lipid Profile

Study PopulationThis compound DosageDuration of TreatmentTriglyceride Reduction (%)HDL Cholesterol Increase (%)Reference
Obese, insulin-resistant subjects250 mg (tid)6 monthsNot specifiedNot specified[7]
Burn-injured miceNot specified7 daysDecreased liver triglyceridesNot specified[4]

Experimental Protocols

Euglycemic-Hyperinsulinemic Clamp

The euglycemic-hyperinsulinemic clamp is the gold standard for assessing insulin sensitivity in vivo.[10][11] This protocol describes a typical procedure in human subjects.

Objective: To measure whole-body insulin sensitivity by quantifying the amount of glucose required to maintain euglycemia under conditions of hyperinsulinemia.

Materials:

  • Human insulin (e.g., Humulin R)

  • 20% dextrose solution

  • [6,6-²H₂]glucose (or other stable isotope tracer, optional for measuring glucose kinetics)

  • Infusion pumps

  • Intravenous catheters

  • Blood glucose monitoring device

  • Centrifuge and tubes for blood sample processing

Procedure:

  • Subject Preparation:

    • Subjects should maintain their usual diet and physical activity for at least 3 days prior to the study.[12]

    • Subjects should fast for 8-10 hours overnight before the clamp.[12]

    • Insert two intravenous catheters: one in an antecubital vein for infusions (insulin, glucose, tracer) and another in a contralateral hand or wrist vein for blood sampling. The sampling hand should be warmed to "arterialize" the venous blood.[11]

  • Basal Period (Optional, for glucose kinetics):

    • If measuring endogenous glucose production, a primed-continuous infusion of a glucose tracer (e.g., [6,6-²H₂]glucose) is initiated for a 2-hour basal period before the clamp.[13]

    • Collect blood samples at regular intervals during the last 30 minutes of the basal period to determine basal glucose turnover.[12]

  • Clamp Procedure:

    • Initiate a primed-continuous infusion of human insulin. A common infusion rate is 40 mU/m²/min to achieve physiological hyperinsulinemia.[12]

    • Simultaneously, begin a variable infusion of 20% dextrose.

    • Monitor blood glucose every 5-10 minutes.[14]

    • Adjust the glucose infusion rate (GIR) to maintain the subject's blood glucose at a constant euglycemic level (e.g., 90 mg/dL or 5.0 mmol/L).[14]

    • The clamp is typically maintained for at least 2 hours once hyperinsulinemia is established.

  • Steady State and Data Analysis:

    • "Steady state" is considered achieved when blood glucose concentrations are stable for at least 30 minutes with a constant GIR.

    • The GIR during the last 30-60 minutes of the clamp is used as a measure of whole-body insulin sensitivity. A higher GIR indicates greater insulin sensitivity.[11]

    • Collect blood samples at steady state for the measurement of insulin, glucose, and other metabolites.

Oral Glucose Tolerance Test (OGTT)

The OGTT is a widely used test to assess an individual's ability to handle an oral glucose load, providing insights into glucose tolerance and insulin secretion.[15]

Objective: To evaluate glucose tolerance by measuring the plasma glucose and insulin response to a standardized oral glucose load.

Materials:

  • 75g glucose solution (e.g., Trutol®)

  • Intravenous or lancet-based blood collection supplies

  • Centrifuge and tubes for blood sample processing

Procedure:

  • Subject Preparation:

    • Subjects should consume a diet containing at least 150g of carbohydrates per day for 3 days prior to the test.[16][17]

    • Subjects should fast for 8-14 hours overnight before the test. Water is permitted.[16][17]

    • Avoid smoking and strenuous exercise on the day of the test.

  • Test Administration:

    • Obtain a fasting blood sample (time 0).[18]

    • The subject then drinks a 75g glucose solution within 5 minutes.[15]

    • Record the time the subject finishes drinking the glucose solution.

  • Blood Sampling:

    • Collect blood samples at specific time points after the glucose load. Standard time points are typically 30, 60, 90, and 120 minutes.[18]

    • For a simplified OGTT, a single blood sample at 120 minutes is collected.[15]

  • Data Analysis:

    • Measure plasma glucose and insulin concentrations in all collected samples.

    • Plot the glucose and insulin concentrations over time.

    • Calculate the area under the curve (AUC) for glucose and insulin to quantify the overall response.

    • Interpret the results based on established diagnostic criteria for normal glucose tolerance, impaired glucose tolerance, and diabetes mellitus.[17]

Mandatory Visualizations

Signaling Pathway of this compound Action

Acipimox_Signaling_Pathway cluster_adipocyte Adipocyte This compound This compound GPR109A GPR109A (Nicotinic Acid Receptor) This compound->GPR109A Binds to Gi Gi Protein GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits Gi->AC cAMP cAMP AC->cAMP Converts ATP to AC->cAMP Reduced Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates cAMP->PKA Reduced Activation HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Phosphorylates & Activates PKA->HSL Reduced Phosphorylation Triglycerides Triglycerides HSL->Triglycerides Hydrolyzes HSL->Triglycerides Reduced Hydrolysis FFA Free Fatty Acids (FFAs) Triglycerides->FFA Releases Triglycerides->FFA Reduced Release FFA_blood Circulating FFAs FFA->FFA_blood Released into Bloodstream FFA->FFA_blood Reduced Release into Bloodstream

Caption: this compound signaling pathway in adipocytes.

Experimental Workflow for an In-Vivo this compound Study

Acipimox_Experimental_Workflow cluster_analysis Data Analysis Subject_Recruitment Subject Recruitment (e.g., Metabolic Syndrome) Randomization Randomization Subject_Recruitment->Randomization Acipimox_Group This compound Treatment Group (e.g., 250 mg tid) Randomization->Acipimox_Group Placebo_Group Placebo Group Randomization->Placebo_Group Treatment_Period Treatment Period (e.g., 1-4 weeks) Acipimox_Group->Treatment_Period Placebo_Group->Treatment_Period Baseline_Measurements Baseline Measurements (Fasting blood samples, OGTT, Clamp) Post_Treatment_Measurements Post-Treatment Measurements (Repeat Baseline Measures) Treatment_Period->Post_Treatment_Measurements Data_Collection Data Collection (Metabolite concentrations, GIR, AUCs) Post_Treatment_Measurements->Data_Collection Statistical_Analysis Statistical Analysis (e.g., t-test, ANOVA) Data_Collection->Statistical_Analysis Results Results & Interpretation Statistical_Analysis->Results

Caption: A typical experimental workflow for an in-vivo this compound study.

Logical Relationship of this compound's Action on Insulin Sensitivity

Acipimox_Logical_Relationship This compound This compound Administration Inhibit_Lipolysis Inhibition of Adipose Tissue Lipolysis This compound->Inhibit_Lipolysis Reduce_FFA Reduced Circulating Free Fatty Acids (FFAs) Inhibit_Lipolysis->Reduce_FFA Improve_Insulin_Signaling Improved Insulin Signaling in Muscle and Liver Reduce_FFA->Improve_Insulin_Signaling Increase_Glucose_Uptake Increased Insulin-Stimulated Glucose Uptake Improve_Insulin_Signaling->Increase_Glucose_Uptake Improve_Glucose_Tolerance Improved Glucose Tolerance Improve_Insulin_Signaling->Improve_Glucose_Tolerance Improve_Insulin_Sensitivity Improved Overall Insulin Sensitivity Increase_Glucose_Uptake->Improve_Insulin_Sensitivity Improve_Glucose_Tolerance->Improve_Insulin_Sensitivity

Caption: Logical flow from this compound to improved insulin sensitivity.

References

Application Notes and Protocols: Measuring Changes in Muscle ATP Content Following Acipimox Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides detailed methodologies for measuring changes in adenosine triphosphate (ATP) content in skeletal muscle tissue following treatment with Acipimox. This compound, a nicotinic acid derivative, is known to influence lipid metabolism and has been investigated for its effects on muscle mitochondrial function.[1][2][3] These protocols are designed to offer standardized procedures for researchers evaluating the impact of this compound on muscle energy metabolism. The application notes herein cover sample collection, and various analytical techniques for ATP quantification, including ³¹P Nuclear Magnetic Resonance Spectroscopy (³¹P-NMR), High-Performance Liquid Chromatography (HPLC), and Bioluminescent Luciferase Assays.

Introduction

This compound is a lipid-lowering agent that acts as a nicotinic acid analogue.[4][5] Its primary mechanism of action involves the inhibition of lipolysis in adipose tissue, which reduces the release of free fatty acids into the bloodstream.[6] Recent studies have explored its role as a potential NAD+ precursor, suggesting a direct impact on mitochondrial function and energy metabolism within skeletal muscle.[1][2][7] A key indicator of cellular energy status is the concentration of ATP. Therefore, accurately measuring changes in muscle ATP content after this compound treatment is crucial for understanding its therapeutic potential and mechanism of action. This document outlines detailed protocols for the robust and reproducible measurement of muscle ATP.

Key Experimental Protocols

Muscle Biopsy Collection and Processing

A standardized procedure for muscle biopsy is critical to ensure the quality and integrity of the tissue samples for subsequent ATP analysis.

Protocol:

  • Biopsy Site Selection: The vastus lateralis muscle is a commonly used site for muscle biopsies.[3][8] The site should be cleaned and anesthetized with a local anesthetic.

  • Biopsy Procedure: A small incision is made, and a muscle sample of approximately 50-100 mg is obtained using a Bergstrom or Weil-Blakesley conchotome biopsy needle.[3][9]

  • Sample Handling:

    • Immediately after collection, the muscle sample should be blotted to remove excess blood and any visible connective or adipose tissue.

    • For biochemical assays (HPLC and Luciferase), the sample must be rapidly frozen to halt metabolic activity. This is achieved by snap-freezing in liquid nitrogen or isopentane pre-cooled with liquid nitrogen.[3][9][10]

    • Frozen samples should be stored at -80°C until analysis.

    • For in vivo ³¹P-NMR spectroscopy, the subject is positioned within the spectrometer, and the muscle of interest is placed over the surface coil.

Quantification of Muscle ATP

Several robust methods are available for the quantification of ATP in muscle tissue. The choice of method will depend on the specific research question, available equipment, and whether a non-invasive in vivo measurement is desired.

³¹P-NMR is a non-invasive technique that allows for the in vivo measurement of phosphorus-containing metabolites, including ATP, phosphocreatine (PCr), and inorganic phosphate (Pi), in skeletal muscle.[11][12]

Protocol:

  • Subject Preparation: The subject should rest for at least 30 minutes before the measurement to ensure the muscle is in a basal metabolic state.

  • Data Acquisition:

    • Position the muscle of interest (e.g., vastus lateralis) over a ³¹P surface coil.

    • Acquire ³¹P spectra using a pulse-and-acquire sequence. Typical parameters include a pulse width calibrated for a 90° flip angle at the center of the coil and a repetition time (TR) of at least 5 times the T1 of the phosphorus metabolites to ensure full relaxation.

    • Data is collected over a period of several minutes to achieve an adequate signal-to-noise ratio.

  • Data Processing and Analysis:

    • The acquired free induction decay (FID) is Fourier transformed to obtain the ³¹P spectrum.

    • The areas of the β-ATP, PCr, and Pi peaks are integrated. The β-ATP peak is often used for quantification as it does not overlap with other signals.[11]

    • Absolute concentrations can be determined by referencing the peak areas to an internal or external standard of known concentration.

HPLC is a highly sensitive and specific method for the separation and quantification of adenine nucleotides (ATP, ADP, AMP) in tissue extracts.[13][14]

Protocol:

  • Sample Preparation (Extraction):

    • Approximately 20-30 mg of frozen muscle tissue is weighed at -20°C.

    • The tissue is homogenized in 0.5 mL of ice-cold 0.6 M perchloric acid (PCA).

    • The homogenate is centrifuged at 13,000 x g for 10 minutes at 4°C.

    • The supernatant is neutralized with 2 M potassium carbonate (K₂CO₃).

    • The neutralized extract is centrifuged to remove the potassium perchlorate precipitate.

    • The supernatant is filtered through a 0.22 µm filter before injection into the HPLC system.[13]

  • HPLC Analysis:

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase: A gradient elution is employed using two buffers:

      • Buffer A: 0.1 M potassium dihydrogen phosphate (KH₂PO₄), pH 6.0.

      • Buffer B: 100% Methanol.

    • Gradient Program: A linear gradient from 0% to 50% Buffer B over 20 minutes is a common starting point.

    • Detection: UV detection at 254 nm.

    • Quantification: ATP concentration is determined by comparing the peak area of the sample to a standard curve generated from known concentrations of ATP standards.[13][15]

This assay is based on the ATP-dependent oxidation of luciferin by the enzyme luciferase, which produces light. The amount of light emitted is directly proportional to the ATP concentration.[16][17]

Protocol:

  • Sample Preparation (Extraction):

    • The extraction procedure is similar to that for HPLC, using perchloric acid followed by neutralization.

  • Assay Procedure:

    • A commercially available ATP assay kit containing luciferase and luciferin is typically used.

    • The muscle extract is added to the assay buffer provided in the kit.

    • The reaction is initiated by the addition of the luciferase/luciferin reagent.

    • The resulting luminescence is immediately measured using a luminometer.[18]

  • Quantification:

    • ATP concentration is calculated by comparing the luminescence of the sample to a standard curve generated with known ATP concentrations.[19]

Data Presentation

The quantitative data obtained from the ATP measurements should be summarized in a clear and structured format.

Treatment GroupNATP Concentration (mmol/kg wet weight) ± SEMMethod of Measurement
Placebo105.5 ± 0.3HPLC
This compound106.2 ± 0.4HPLC
Pre-Treatment155.8 ± 0.2³¹P-NMR
Post-Acipimox156.5 ± 0.3³¹P-NMR

Visualizations

This compound Mechanism and Effect on Muscle Metabolism

Acipimox_Pathway This compound This compound Adipose Adipose Tissue This compound->Adipose Inhibits Muscle Skeletal Muscle This compound->Muscle Direct Effect Lipolysis Lipolysis Adipose->Lipolysis FFA Free Fatty Acids (in circulation) Lipolysis->FFA Reduced Release Liver Liver FFA->Liver Reduced Uptake VLDL VLDL Production Liver->VLDL NAD NAD+ Precursor Muscle->NAD Mitochondria Mitochondrial Function NAD->Mitochondria Enhances ATP ATP Production Mitochondria->ATP

Caption: this compound signaling pathway and its effects on muscle metabolism.

Experimental Workflow for Muscle ATP Measurement

Experimental_Workflow start Start: this compound/Placebo Treatment Period biopsy Muscle Biopsy (Vastus Lateralis) start->biopsy processing Sample Processing biopsy->processing nmr In Vivo ³¹P-NMR biopsy->nmr Non-invasive snap_freeze Snap Freeze in Liquid N2 processing->snap_freeze storage Store at -80°C snap_freeze->storage extraction Perchloric Acid Extraction storage->extraction analysis Data Analysis and Quantification nmr->analysis hplc HPLC Analysis extraction->hplc luciferase Luciferase Assay extraction->luciferase hplc->analysis luciferase->analysis end End: Compare ATP Levels analysis->end

Caption: Workflow for measuring muscle ATP after this compound treatment.

References

Experimental Protocol for a Randomized Controlled Trial of Acipimox in Mitochondrial Myopathy

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: This document provides a detailed experimental protocol for a randomized, double-blind, placebo-controlled trial to investigate the efficacy of Acipimox in treating mitochondrial myopathy. The protocol is based on the "this compound in Mitochondrial Myopathy (AIMM)" trial and is intended for researchers, scientists, and drug development professionals.[1][2][3][4][5]

Introduction:

Mitochondrial myopathy is a debilitating condition characterized by muscle weakness, fatigue, and exercise intolerance due to dysfunctional mitochondria.[1][6][7] Currently, there are no effective licensed treatments, highlighting an urgent clinical need for novel therapeutic strategies.[1][5] this compound, a nicotinic acid derivative, has been identified as a potential therapeutic agent. It acts as a precursor for nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in cellular metabolism and energy production.[8][9][10] Studies have shown that this compound can directly enhance skeletal muscle mitochondrial function, increase NAD+ levels, and stimulate mitochondrial biogenesis.[6][7][8][9][10] This protocol outlines a rigorous clinical trial to assess the efficacy of this compound in improving mitochondrial function and clinical outcomes in patients with mitochondrial myopathy.

Study Design and Objectives

This is a single-center, randomized, double-blind, placebo-controlled, adaptive design trial.[1][2]

Primary Objective:

  • To evaluate the efficacy of a 12-week treatment with this compound on the adenosine triphosphate (ATP) content of skeletal muscle in patients with mitochondrial myopathy.[1][5]

Secondary Objectives:

  • To assess the effects of this compound on quality of life, perceived fatigue, and disease burden.[1]

  • To evaluate changes in limb function, balance, and walking ability.[1]

  • To analyze the impact of this compound on skeletal muscle histology and biochemistry.[1]

  • To determine the effect of this compound on symptom-limited cardiopulmonary fitness (optional).[1]

Participant Recruitment and Eligibility

Inclusion Criteria:

  • Patients with a confirmed genetic diagnosis of m.3243A>G-related mitochondrial disease or a single large-scale mitochondrial DNA (mtDNA) deletion, with muscle involvement.[6][7]

  • Age 18 years or older.

  • Ability to provide informed consent.

Exclusion Criteria:

  • Presence of other conditions that could interfere with the study's outcome measures.

  • Contraindications to this compound or aspirin.

  • Participation in another clinical trial.

Sample Size:

  • An initial recruitment of 80 to 120 participants is planned, with an interim analysis for sample size re-estimation after the primary outcome has been obtained for 50 participants.[1]

Intervention and Randomization

Intervention:

  • Treatment Group: this compound 250 mg capsules, taken orally three times daily (total daily dose of 750 mg) for 12 weeks.[6][7]

  • Placebo Group: Matched placebo capsules, taken orally three times daily for 12 weeks.[1][6]

Concomitant Medication:

  • All participants will be prescribed low-dose aspirin (75 mg daily) to be taken 30 minutes before the first dose of the investigational medicinal product to protect the blinding of treatment assignment by mitigating the flushing side effect associated with nicotinic acid derivatives.[1][11]

Randomization:

  • Participants will be randomized on a 1:1 basis to either the this compound or placebo group.[1]

  • Randomization will be stratified by the Fatigue Impact Scale (FIS) score (dichotomized as < 40 or ≥ 40).[1]

Experimental Protocols

Skeletal Muscle Biopsy
  • Procedure: A muscle biopsy of the vastus lateralis will be performed at baseline and after 12 weeks of treatment.[6][7][11]

  • Sample Processing: A portion of the muscle tissue will be snap-frozen in liquid nitrogen-cooled isopentane and stored at -80°C for subsequent analysis. Another portion will be processed for histological examination.[11]

  • Analysis:

    • ATP Content: Measurement of ATP levels in skeletal muscle tissue.

    • NAD+/NADH Ratio: Quantification of NAD+ and NADH concentrations using a modified commercial assay kit.[11]

    • Mitochondrial Respiration: Ex vivo measurement of mitochondrial respiration.[8][9]

    • Histology: Assessment of mitochondrial content and morphology.

Clinical and Functional Assessments

A battery of clinical and functional tests will be performed at baseline and at the end of the 12-week treatment period.

Assessment Category Specific Outcome Measure
Primary Outcome Change in skeletal muscle ATP content
Secondary Outcomes
Quality of Life & FatigueFatigue Impact Scale (FIS)[1], Newcastle Mitochondrial Disease Adult Scale (NMDAS)[12]
Limb Function & Mobility6-Minute Walk Test (6MWT)[12], Timed Up-and-Go Test (TUG)[12], 5-Times Sit-to-Stand Test (5XSST)[12]
Cardiopulmonary FitnessSymptom-limited cardiopulmonary exercise testing (optional)[1]
Patient-Reported OutcomesQuestionnaires on mental health and well-being[6][7]

Data Presentation

The following tables summarize the key quantitative data to be collected during the trial.

Table 1: Baseline Characteristics of Study Participants

Characteristic This compound Group (n=40-60) Placebo Group (n=40-60)
Age (years)
Sex (Male/Female)
Genetic Diagnosis (m.3243A>G / single deletion)
Baseline Muscle ATP Content (mmol/kg dry weight)
Baseline Fatigue Impact Scale (FIS) Score
Baseline 6-Minute Walk Test (meters)

Table 2: Primary and Key Secondary Outcome Measures

Outcome Measure Baseline (Mean ± SD) Week 12 (Mean ± SD) Change from Baseline (Mean ± SD) p-value
Primary Outcome
Muscle ATP Content (mmol/kg dry weight) - this compound
Muscle ATP Content (mmol/kg dry weight) - Placebo
Secondary Outcomes
Fatigue Impact Scale (FIS) Score - this compound
Fatigue Impact Scale (FIS) Score - Placebo
6-Minute Walk Test (meters) - this compound
6-Minute Walk Test (meters) - Placebo
Skeletal Muscle NAD+ Concentration (µM) - this compound
Skeletal Muscle NAD+ Concentration (µM) - Placebo

Visualizations

Experimental Workflow

G cluster_screening Screening & Baseline cluster_intervention Intervention cluster_followup Follow-up screening Participant Screening & Informed Consent baseline Baseline Assessments: - Muscle Biopsy - Functional Tests - Questionnaires screening->baseline randomization Randomization (1:1) Stratified by FIS baseline->randomization This compound This compound (250mg TID) + Aspirin (75mg OD) (12 Weeks) randomization->this compound placebo Placebo + Aspirin (75mg OD) (12 Weeks) randomization->placebo end_of_treatment End of Treatment Assessments (Week 12): - Muscle Biopsy - Functional Tests - Questionnaires This compound->end_of_treatment placebo->end_of_treatment final_followup Final Follow-up (Week 16) end_of_treatment->final_followup

Caption: Workflow of the randomized controlled trial of this compound in mitochondrial myopathy.

Proposed Signaling Pathway of this compound in Muscle Cells

G This compound This compound NAD Increased Cellular NAD+ This compound->NAD SIRT1 SIRT1 Activation NAD->SIRT1 PGC1a PGC-1α Activation SIRT1->PGC1a Mito_Biogenesis Mitochondrial Biogenesis PGC1a->Mito_Biogenesis ATP_Production Increased ATP Production Mito_Biogenesis->ATP_Production Muscle_Function Improved Muscle Function ATP_Production->Muscle_Function

Caption: Proposed mechanism of this compound enhancing mitochondrial function in skeletal muscle.

Logical Relationship of Outcome Measures

G cluster_molecular Molecular & Cellular Level cluster_functional Functional Level cluster_qol Patient-Reported Level ATP Skeletal Muscle ATP Content (Primary Outcome) Function Limb Function & Mobility (6MWT, TUG) ATP->Function NAD Skeletal Muscle NAD+ NAD->ATP QoL Quality of Life Function->QoL Fatigue Perceived Fatigue (FIS) Fatigue->QoL

Caption: Hierarchical relationship of the trial's primary and secondary outcome measures.

References

How to prepare Acipimox solutions for in vitro cell culture experiments

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note on the Preparation of Acipimox Solutions for In Vitro Cell Culture Experiments

Introduction

This compound is a nicotinic acid derivative and a potent hypolipidemic agent used in the treatment of hyperlipidemia.[1][2][3] In a research context, it is a valuable tool for studying lipid metabolism and related signaling pathways. This compound's primary mechanism of action involves the inhibition of lipolysis in adipose tissue.[4] It binds to the hydroxycarboxylic acid receptor 2 (HCA2), also known as GPR109A, which leads to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent inhibition of hormone-sensitive lipase (HSL) and adipose triglyceride lipase (ATGL).[5][6] This prevents the breakdown of triglycerides and reduces the release of free fatty acids (FFAs).[4][7]

Proper preparation of this compound solutions is critical for obtaining reliable and reproducible results in in vitro cell culture experiments. This document provides detailed protocols for the solubilization and preparation of this compound solutions, guidelines for storage, and a summary of its key properties.

This compound Properties and Solubility

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyData
Molecular Formula C₆H₆N₂O₃[1][8]
Molecular Weight 154.12 g/mol [1][8]
CAS Number 51037-30-0[8][9]
Solubility DMSO: ≥ 50 mg/mL (≥ 324 mM)[8][9] Water: ~15-20 mg/mL (~100-130 mM); requires sonication to dissolve.[8][9] PBS: ~46.67 mg/mL (~302.81 mM); requires sonication.[8]
Storage (Powder) Store at -20°C for up to 3 years.[8][9]
Storage (Solvent) Store stock solutions in aliquots at -80°C for up to 2 years or -20°C for up to 1 year.[8][9] Avoid repeated freeze-thaw cycles.[9]
Purity ≥95%[1]
Typical In Vitro Concentrations Effective concentrations can range from 0.5 µM to 1 mM depending on the cell type and experimental design.[7]

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound due to its high solubility.

Materials:

  • This compound powder (MW: 154.12 g/mol )

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Methodology:

  • Weighing: Accurately weigh out 15.41 mg of this compound powder and transfer it to a sterile tube. Calculation: Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) Mass (mg) = 0.1 mol/L x 0.001 L x 154.12 g/mol = 0.01541 g = 15.41 mg

  • Dissolving: Add 1 mL of sterile DMSO to the tube containing the this compound powder.

  • Solubilization: Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath or sonication can be used to aid dissolution if necessary.[8][9]

  • Sterilization (Optional): If required for your specific cell culture application, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile cryovials. Store the aliquots at -80°C.[9]

Protocol 2: Preparation of a Working Solution in Cell Culture Medium

The concentrated DMSO stock solution must be diluted to the final working concentration in your cell culture medium. It is crucial to ensure the final DMSO concentration does not exceed a level toxic to your cells, typically recommended to be below 0.1%–0.5%.[9][10][11]

Materials:

  • 100 mM this compound stock solution in DMSO

  • Sterile, pre-warmed complete cell culture medium

  • Sterile tubes and pipette tips

Methodology:

  • Thaw Stock Solution: Thaw one aliquot of the 100 mM this compound stock solution at room temperature.

  • Calculate Dilution: Determine the volume of stock solution needed to achieve the desired final concentration in your experiment. For example, to prepare 10 mL of a 100 µM working solution: Formula: M₁V₁ = M₂V₂ (100,000 µM) x V₁ = (100 µM) x (10 mL) V₁ = (100 µM x 10 mL) / 100,000 µM = 0.01 mL = 10 µL

  • Dilution: Add 10 µL of the 100 mM stock solution to 10 mL of pre-warmed cell culture medium.

  • Mixing: Immediately mix the solution thoroughly by gentle inversion or pipetting to prevent precipitation of the compound.[12]

  • Final DMSO Check: The final DMSO concentration in this example is 0.1% (10 µL in 10 mL), which is generally considered safe for most cell lines.[11]

  • Vehicle Control: Always prepare a vehicle control by adding the same volume of DMSO (without this compound) to an equivalent volume of cell culture medium. This is essential to distinguish the effects of the compound from any effects of the solvent.[12]

Visualization of Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for preparing this compound solutions and its cellular mechanism of action.

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_control Vehicle Control weigh Weigh 15.41 mg This compound Powder add_dmso Add 1 mL Sterile DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot & Store at -80°C dissolve->aliquot thaw Thaw Stock Aliquot aliquot->thaw dilute Dilute Stock in Culture Medium (e.g., 1:1000 for 100 µM) thaw->dilute mix Mix Thoroughly dilute->mix add_to_cells Add to Cell Culture mix->add_to_cells control Prepare Medium with Equivalent % DMSO add_control Add Control to Cells control->add_control

Caption: Experimental workflow for this compound solution preparation.

G This compound This compound hcar2 HCA2/GPR109A Receptor This compound->hcar2 Binds ac Adenylyl Cyclase hcar2->ac Inhibits atp ATP camp cAMP atp->camp Converts pka Protein Kinase A (PKA) camp->pka Activates hsl HSL / ATGL (Inactive) pka->hsl Phosphorylates hsl_p HSL-P / ATGL-P (Active) lipolysis Lipolysis hsl_p->lipolysis Catalyzes tg Triglycerides ffa Free Fatty Acids + Glycerol

References

Dosage and administration frequency of Acipimox for long-term rodent studies

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed information on the dosage and administration frequency of Acipimox for long-term rodent studies, intended for researchers, scientists, and drug development professionals.

Introduction

This compound, a nicotinic acid derivative, is a potent inhibitor of lipolysis. It is widely used in research to investigate the metabolic consequences of reducing circulating free fatty acids (FFAs). In long-term rodent studies, this compound has been employed to explore its effects on various physiological and pathological processes, including insulin resistance, atherosclerosis, and cardiac dysfunction.

Data Presentation: this compound Dosage and Administration in Rodent Studies

The following tables summarize the quantitative data on this compound dosage, administration route, frequency, and duration from various long-term rodent studies.

Table 1: this compound Administration in Mice
StrainDosageAdministration RouteFrequencyDurationStudy FocusReference
C57BL/6J50 mg/kgIntraperitoneal (i.p.) InjectionDaily7 daysPost-burn hypermetabolism
C57BL/6JNot specifiedNot specifiedNot specified12 weeksE-cigarette induced cardiac dysfunction
LDLR null0.05% w/vIn drinking waterAd libitumNot specifiedRitonavir-induced atherogenesis
ApoE-/-0.02% w/wIn dietAd libitum12 weeksPalmitate-induced atherosclerosis
C57BL/6J50 mg/kgIntraperitoneal (i.p.) InjectionSingle dose4 hoursHigh-fat diet-induced glucose intolerance
Table 2: this compound Administration in Rats
StrainDosageAdministration RouteFrequencyDurationStudy FocusReference
Sprague DawleyNot specifiedNot specifiedNot specified7 daysBurn-induced muscle protein wasting
Albino25 mg/kg & 50 mg/kgOralDaily8 weeksHigh-fat diet-induced depression-like behavior
Sprague Dawley80 mg/kgOral GavageSingle dosePharmacokinetic studyPharmacokinetics in hypoxia
WistarNot specifiedIn vitroNot applicableNot applicableMechanism of anti-lipolytic action
Sprague-DawleyNot specifiedIn vitroNot applicableNot applicableLeptin production from adipocytes

Experimental Protocols

Protocol 1: Intraperitoneal (i.p.) Administration of this compound in Mice

This protocol is based on the methodology described in a study investigating post-burn hypermetabolism.

Materials:

  • This compound powder

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Insulin syringes (or other appropriate syringes for i.p. injection)

Procedure:

  • Preparation of this compound Solution:

    • Calculate the required amount of this compound based on the desired dose (e.g., 50 mg/kg) and the body weight of the mice.

    • Weigh the this compound powder and dissolve it in sterile saline to the desired final concentration. For example, to achieve a 50 mg/kg dose in a 25g mouse with an injection volume of 100 µL, the concentration would be 12.5 mg/mL.

    • Vortex the solution until the this compound is completely dissolved.

  • Animal Handling and Injection:

    • Weigh each mouse to determine the precise volume of this compound solution to be administered.

    • Gently restrain the mouse.

    • Administer the this compound solution via intraperitoneal injection.

  • Frequency:

    • For daily administration, repeat the injection at the same time each day for the duration of the study (e.g., 7 days).

Protocol 2: Oral Administration of this compound in Rats

This protocol is adapted from a study on high-fat diet-induced depression-like behavior.

Materials:

  • This compound powder

  • Vehicle (e.g., distilled water, saline)

  • Oral gavage needles

  • Syringes

Procedure:

  • Preparation of this compound Suspension:

    • Calculate the required amount of this compound for the desired doses (e.g., 25 mg/kg and 50 mg/kg).

    • Suspend the this compound powder in the chosen vehicle to the appropriate concentrations.

  • Animal Handling and Gavage:

    • Weigh each rat to determine the correct volume for administration.

    • Gently restrain the rat and administer the this compound suspension directly into the stomach using an oral gavage needle.

  • Frequency:

    • Administer the treatment daily for the specified duration of the study (e.g., 8 weeks).

Protocol 3: Administration of this compound in the Diet of Mice

This protocol is based on a study investigating palmitate-induced atherosclerosis.

Materials:

  • This compound powder

  • Standard rodent chow or a specified high-fat diet

  • Food mixer

Procedure:

  • Preparation of Medicated Diet:

    • Calculate the amount of this compound needed to achieve the desired concentration in the diet (e.g., 0.02% w/w).

    • Thoroughly mix the this compound powder with the powdered or crushed rodent chow until a homogenous mixture is achieved.

    • If necessary, the medicated diet can be re-pelleted.

  • Administration:

    • Provide the medicated diet to the mice ad libitum.

    • Replace the food regularly to ensure freshness.

  • Duration:

    • Continue the medicated diet for the entire study period (e.g., 12 weeks).

Signaling Pathway and Experimental Workflow Diagrams

Acipimox_Signaling_Pathway cluster_inhibition Inhibitory Effect This compound This compound GPR109A GPR109A (Nicotinic Acid Receptor) This compound->GPR109A activates Gi Gi GPR109A->Gi activates AdenylylCyclase Adenylyl Cyclase Gi->AdenylylCyclase inhibits Gi->AdenylylCyclase cAMP cAMP AdenylylCyclase->cAMP converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL phosphorylates & activates Lipolysis Lipolysis (Triglyceride -> FFA) HSL->Lipolysis catalyzes

Caption: this compound signaling pathway for lipolysis inhibition.

Experimental_Workflow_Oral_Gavage start Start of Study acclimatization Animal Acclimatization start->acclimatization grouping Randomization into Treatment Groups acclimatization->grouping treatment Daily Oral Gavage with This compound or Vehicle grouping->treatment monitoring Monitor Body Weight, Food Intake, and Clinical Signs treatment->monitoring Throughout the study endpoint Endpoint Data Collection (e.g., Behavioral Tests, Tissue Collection) treatment->endpoint At study termination monitoring->treatment analysis Data Analysis endpoint->analysis

Caption: General experimental workflow for oral gavage studies.

Application Notes and Protocols: Assessing Acipimox's Impact on Endothelial Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques used to assess the impact of Acipimox on endothelial function. This compound, a nicotinic acid derivative, is known for its potent reduction of circulating free fatty acids (FFAs).[1][2][3] The primary hypothesis underlying its investigation in cardiovascular research is that by lowering FFAs, this compound may ameliorate endothelial dysfunction, a key early event in the pathogenesis of atherosclerosis.[1][4][5] However, clinical studies have consistently shown that despite its efficacy in reducing FFAs, this compound does not significantly improve endothelial function as measured by key vascular assessment techniques.[1][2][5][6]

This document details the principal methods used in these assessments, provides relevant clinical trial data, and outlines detailed experimental protocols for their application.

Core Concepts and Findings

This compound effectively reduces plasma FFA levels by inhibiting hormone-sensitive lipase in adipose tissue, which curtails the release of fatty acids into the bloodstream.[7] Elevated FFAs are associated with insulin resistance and are thought to contribute to endothelial dysfunction by promoting inflammation and oxidative stress.[1][5] The primary techniques to evaluate the effect of this compound on the endothelium have been Flow-Mediated Dilation (FMD) and forearm blood flow (FBF) measurements.[1][4][5]

The collective evidence from randomized, double-blind, placebo-controlled crossover trials indicates that short-term treatment with this compound does not lead to improvements in endothelium-dependent vasodilation in individuals with metabolic syndrome or in healthy controls.[1][2][5]

Data Presentation

The following tables summarize the quantitative data from key clinical trials investigating the effects of this compound on endothelial function.

Table 1: Summary of Clinical Trial Data on this compound and Endothelial Function

Study Parameter This compound Group Placebo Group P-value Reference
Participants 18 with metabolic syndrome, 17 healthy controls18 with metabolic syndrome, 17 healthy controlsN/A[1]
This compound Dosage 250 mg orally every 6 hours for 7 daysN/AN/A[1]
Change in FFA (Metabolic Syndrome) Significant reduction (to near normal levels)No significant change0.01[1]
Change in FMD (Metabolic Syndrome) No significant improvementNo significant change0.42[1]
Change in FMD (Healthy Controls) No significant improvementNo significant change0.16[1]
Nitroglycerin-Mediated Dilation (Metabolic Syndrome) Tended to increase (20.3%)No significant change0.06[1]

Table 2: Forearm Blood Flow (FBF) Study Data

Study Parameter This compound Group Placebo Group P-value Reference
Participants 6 with metabolic syndrome, 10 healthy controls6 with metabolic syndrome, 10 healthy controlsN/A[5]
This compound Dosage 250 mg QID for 1 weekN/AN/A[5]
Change in Insulin-Stimulated FBF No significant augmentationInsulin stimulation increased FBF (p=0.01)Not augmented by this compound[5]
Change in HOMA-IR No significant changeNo significant change0.540[5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the hypothesized mechanism of this compound and the workflows for assessing endothelial function.

cluster_0 This compound Mechanism of Action This compound This compound HSL Hormone-Sensitive Lipase (in adipose tissue) This compound->HSL Inhibits Endothelial Endothelial Function This compound->Endothelial Hypothesized Improvement Lipolysis Lipolysis HSL->Lipolysis Catalyzes FFA Free Fatty Acid Release Lipolysis->FFA FFA->Endothelial Impairs (Hypothesized)

Caption: Hypothesized mechanism of this compound on endothelial function.

cluster_1 Flow-Mediated Dilation (FMD) Workflow start Patient Preparation (Fasting, Rest) baseline Baseline Brachial Artery Diameter Measurement start->baseline occlusion Forearm Cuff Inflation (>200 mmHg for 5 min) baseline->occlusion hyperemia Cuff Deflation & Reactive Hyperemia occlusion->hyperemia post_occlusion Post-Occlusion Diameter Measurement hyperemia->post_occlusion analysis Calculate % FMD post_occlusion->analysis

Caption: Experimental workflow for Flow-Mediated Dilation (FMD).

cluster_2 Forearm Plethysmography Workflow setup Patient Setup & Strain Gauge Application baseline_flow Baseline Forearm Blood Flow Measurement setup->baseline_flow infusion Intra-arterial Infusion (e.g., Insulin, Vasoactive Agents) baseline_flow->infusion Optional flow_measurement Measure Forearm Blood Flow During Venous Occlusion baseline_flow->flow_measurement infusion->flow_measurement data_analysis Analyze Flow Response flow_measurement->data_analysis

Caption: Workflow for forearm blood flow measurement via plethysmography.

Experimental Protocols

Flow-Mediated Dilation (FMD)

Objective: To non-invasively assess endothelium-dependent vasodilation of the brachial artery.

Materials:

  • High-resolution ultrasound system with a linear array transducer (≥7.5 MHz)

  • Blood pressure cuff

  • ECG electrodes

  • Quiet, temperature-controlled room (22-24°C)

Protocol:

  • Patient Preparation:

    • Subjects should fast for at least 8-12 hours prior to the measurement.[7]

    • Abstain from exercise, caffeine, alcohol, and smoking for at least 12 hours.[7]

    • The subject should rest in a supine position for at least 10-20 minutes in a quiet, temperature-controlled room before the scan.[1][7]

  • Image Acquisition:

    • Place ECG electrodes for R-wave gating of image capture.[1]

    • Position the patient's arm comfortably at an angle of approximately 80 degrees from the body.[7]

    • Scan the brachial artery in a longitudinal plane 2-10 cm above the antecubital fossa.[7]

    • Optimize the ultrasound settings (gain, depth, focus) to obtain clear images of the anterior and posterior artery walls.[5]

    • Record a baseline video loop of the brachial artery for at least 30 seconds.[7]

  • Induction of Reactive Hyperemia:

    • Place a blood pressure cuff on the forearm, distal to the imaged artery segment.[5]

    • Inflate the cuff to a suprasystolic pressure (typically 200-220 mmHg or 50 mmHg above systolic pressure) for 5 minutes.[1][8]

    • Maintain the ultrasound probe in the same position throughout the occlusion.

  • Post-Occlusion Imaging:

    • Rapidly deflate the cuff after 5 minutes.

    • Continuously record the brachial artery for at least 2-3 minutes post-deflation to capture the maximal dilation.[7]

  • Data Analysis:

    • Measure the brachial artery diameter at end-diastole (coinciding with the R-wave on the ECG).[1]

    • The baseline diameter is the average of measurements taken during the baseline recording.

    • The post-occlusion diameter is the maximum diameter measured after cuff deflation.

    • Calculate FMD as the percentage change from baseline: FMD (%) = [(Post-occlusion Diameter - Baseline Diameter) / Baseline Diameter] x 100

  • Endothelium-Independent Vasodilation (Optional):

    • After a 15-minute rest period, administer sublingual nitroglycerin (e.g., 0.2-0.4 mg).[1]

    • Record the brachial artery diameter for 5-10 minutes.

    • Calculate nitroglycerin-mediated dilation (NMD) using the same formula as FMD.

Forearm Venous Occlusion Plethysmography

Objective: To measure forearm blood flow and assess microvascular endothelial function in response to vasoactive substances.

Materials:

  • Strain-gauge plethysmograph system

  • Forearm and wrist cuffs

  • Intra-arterial catheter (for drug infusion studies)

  • Infusion pump

Protocol:

  • Patient Preparation:

    • Similar to FMD, subjects should be fasting and have rested in a supine position.

    • The arm to be studied is slightly elevated above the level of the heart to ensure venous drainage.[9]

  • Setup:

    • Place a wrist cuff and inflate it to suprasystolic pressure (e.g., 220 mmHg) to exclude hand circulation from the measurement.[9]

    • Place a larger cuff around the upper arm (venous occlusion cuff).[9]

    • Position a mercury-in-silastic strain gauge around the widest part of the forearm.[9]

  • Baseline Blood Flow Measurement:

    • Inflate the upper arm cuff to 40-50 mmHg for 7-10 second intervals, followed by a deflation period of 5-8 seconds.[10][11] This traps arterial inflow, causing the forearm to swell.

    • The plethysmograph records the change in forearm volume (circumference).

    • Record several cycles to establish a stable baseline forearm blood flow.

  • Drug Infusion (for assessing insulin-stimulated or endothelium-dependent vasodilation):

    • An intra-arterial catheter can be placed in the brachial artery for localized infusion of substances like insulin, acetylcholine, or L-NMMA (an eNOS inhibitor).

    • Infuse the substance at a constant rate.

    • Repeat the blood flow measurements during the infusion to assess the vascular response.

  • Data Analysis:

    • The rate of increase in forearm volume during venous occlusion is proportional to the arterial inflow.

    • Forearm blood flow is typically expressed in ml/100ml of forearm tissue/minute.

    • The response to infused drugs is calculated as the change in blood flow from baseline.

Biochemical Assays for Endothelial Markers

Objective: To quantify circulating biomarkers associated with endothelial activation and dysfunction.

Materials:

  • Centrifuge

  • ELISA plate reader

  • Commercially available ELISA kits for specific biomarkers

  • Blood collection tubes (e.g., with EDTA or heparin)

Commonly Assessed Biomarkers:

  • Adhesion Molecules: Soluble E-selectin, soluble VCAM-1, soluble ICAM-1[12][13]

  • Thrombotic Factors: von Willebrand Factor (vWF)[12][14]

  • Inflammatory Markers: High-sensitivity C-reactive protein (hs-CRP)[12][15]

  • Nitric Oxide Pathway: Asymmetric dimethylarginine (ADMA)[16]

General Protocol (using ELISA):

  • Sample Collection and Preparation:

    • Collect whole blood from the patient.

    • Centrifuge the blood sample to separate plasma or serum, following the specific instructions of the assay kit.

    • Store samples at -20°C or -80°C if not assayed immediately.

  • ELISA Procedure (summary):

    • Prepare standards, controls, and samples according to the kit protocol.

    • Add standards and samples to the wells of a microplate pre-coated with an antibody specific to the biomarker.

    • Incubate the plate to allow the biomarker to bind to the antibody.

    • Wash the plate to remove unbound substances.

    • Add a detection antibody conjugated to an enzyme (e.g., HRP).

    • Incubate and wash again.

    • Add a substrate solution that reacts with the enzyme to produce a color change.

    • Stop the reaction and measure the absorbance of each well using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of the biomarker in the patient samples by interpolating their absorbance values on the standard curve.

These detailed notes and protocols provide a framework for the rigorous assessment of this compound's effects on endothelial function. The consistent finding of a lack of efficacy, despite FFA reduction, underscores the complexity of endothelial regulation and highlights the importance of direct functional assessments in cardiovascular drug development.

References

Mitigating Acipimox-Induced Flushing with Aspirin Co-administration: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acipimox, a nicotinic acid derivative, is an effective lipid-lowering agent. However, its clinical utility is often limited by a common and bothersome side effect: cutaneous flushing. This reaction, characterized by redness, warmth, itching, and tingling of the skin, can lead to poor patient compliance. These application notes provide a detailed overview of the mechanism of this compound-induced flushing and the rationale and protocols for its mitigation through co-administration with aspirin.

The flushing effect of this compound is primarily mediated by the activation of the G protein-coupled receptor 109A (GPR109A) on epidermal Langerhans cells and keratinocytes. This activation triggers the synthesis and release of vasodilatory prostaglandins, predominantly prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2). These prostaglandins then act on receptors in the dermal capillaries, leading to vasodilation and the characteristic flushing symptoms.

Aspirin, a non-steroidal anti-inflammatory drug (NSAID), effectively mitigates this side effect by irreversibly inhibiting the cyclooxygenase (COX) enzymes (both COX-1 and COX-2). This inhibition prevents the conversion of arachidonic acid into prostaglandins, thereby reducing the vasodilatory response that causes flushing.

Data Presentation

The following tables summarize quantitative data from clinical studies evaluating the efficacy of aspirin in reducing niacin- or this compound-induced flushing.

Table 1: Effect of Aspirin on the Incidence of Flushing

Study PopulationNiacin/Acipimox DoseAspirin Dose and TimingFlushing Incidence (Placebo/Control)Flushing Incidence (Aspirin)Percentage Reduction
Healthy VolunteersNiacin ER 2,000 mg650 mg 30 min prior77%53%31%
Healthy VolunteersNiacin ER 2,000 mg650 mg concomitant77%61%21%
Patients with DyslipidemiaNiacin ER (titrated to 2,000 mg)325 mg 30 min prior29% (moderate or greater)15% (moderate or greater)48%

Table 2: Effect of Aspirin on the Severity and Duration of Flushing

Study PopulationNiacin/Acipimox DoseAspirin Dose and TimingOutcome MeasureResult (Placebo/Control)Result (Aspirin)
Healthy VolunteersNiacin 500 mg325 mg 30 min priorFlushing Severity (Visual Analog Scale)Significantly higherSignificantly lower
Healthy VolunteersNiacin ER 2,000 mg650 mg 30 min priorMedian Flushing Duration~60 minutes37-48 minutes
Patients with DyslipidemiaNiacin ER (titrated to 2,000 mg)325 mg 30 min priorFlushing Episodes per WeekHigher42% reduction

Experimental Protocols

Protocol 1: Clinical Assessment of Flushing Mitigation

Objective: To evaluate the efficacy of aspirin in reducing the incidence, severity, and duration of this compound-induced flushing in a clinical setting.

Materials:

  • This compound capsules (e.g., 250 mg)

  • Aspirin tablets (e.g., 325 mg)

  • Placebo tablets (for both this compound and aspirin)

  • Flushing Symptom Questionnaire (FSQ) or Flushing Assessment Tool (FAST) for patient-reported outcomes

  • Laser Doppler flowmetry device (for objective measurement of cutaneous blood flow)

  • Clinical staff trained in assessing adverse events

Procedure:

  • Subject Recruitment: Recruit healthy volunteers or patients with hyperlipidemia. Exclude individuals with contraindications to this compound or aspirin (e.g., active peptic ulcer, bleeding disorders, aspirin allergy).

  • Study Design: Employ a randomized, double-blind, placebo-controlled crossover or parallel-group design.

  • Treatment Arms:

    • Arm A: Placebo for aspirin + this compound

    • Arm B: Aspirin (325 mg) + this compound

    • Arm C: Placebo for aspirin + Placebo for this compound

  • Dosing Regimen:

    • Administer aspirin or its placebo 30 minutes before the administration of this compound or its placebo.

    • A typical dose of this compound is 250 mg taken two to three times daily.

  • Flushing Assessment:

    • Subjective Assessment: Instruct subjects to complete the FSQ or FAST at predefined intervals (e.g., 15, 30, 60, 120 minutes) after this compound administration. The FSQ's Global Flushing Severity Score (GFSS) uses a 0-10 scale to assess the overall severity of flushing symptoms.

    • Objective Assessment: Measure cutaneous blood flow on the face (e.g., forehead or cheek) using laser Doppler flowmetry at the same time points as the subjective assessments.

  • Data Analysis: Compare the incidence, severity scores, and duration of flushing between the treatment arms. Analyze changes in cutaneous blood flow as a quantitative measure of vasodilation.

Protocol 2: In Vitro Assessment of Prostaglandin Synthesis Inhibition

Objective: To quantify the inhibition of this compound-induced prostaglandin (PGD2 and PGE2) synthesis by aspirin in a cell-based assay.

Materials:

  • Human epidermal Langerhans cells or keratinocytes

  • Cell culture medium and reagents

  • This compound solution

  • Aspirin solution

  • Arachidonic acid

  • PGD2 and PGE2 ELISA kits

  • Cell lysis buffer

  • Plate reader

Procedure:

  • Cell Culture: Culture human epidermal Langerhans cells or keratinocytes to confluence in appropriate multi-well plates.

  • Pre-treatment: Incubate the cells with varying concentrations of aspirin or a vehicle control for a specified period (e.g., 30 minutes).

  • Stimulation: Add this compound to the cell cultures to stimulate prostaglandin synthesis. A positive control group should be stimulated with a known inducer like arachidonic acid.

  • Supernatant Collection: After a defined incubation period (e.g., 1-2 hours), collect the cell culture supernatant.

  • Prostaglandin Measurement: Quantify the concentration of PGD2 and PGE2 in the collected supernatants using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Compare the levels of PGD2 and PGE2 in the aspirin-treated groups to the vehicle-treated control group to determine the dose-dependent inhibitory effect of aspirin on this compound-induced prostaglandin synthesis.

Mandatory Visualizations

Acipimox_Flushing_Pathway cluster_0 Epidermal Langerhans Cell / Keratinocyte cluster_1 Dermal Capillary cluster_2 Intervention This compound This compound GPR109A GPR109A Receptor This compound->GPR109A binds & activates PLA2 Phospholipase A2 (activated) GPR109A->PLA2 activates Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid releases COX COX-1 / COX-2 Arachidonic_Acid->COX substrate Prostaglandins Prostaglandins (PGD2, PGE2) COX->Prostaglandins synthesizes PG_Receptors PGD2/PGE2 Receptors (DP1, EP2, EP4) Prostaglandins->PG_Receptors binds to Vasodilation Vasodilation PG_Receptors->Vasodilation leads to Flushing Flushing Symptoms Vasodilation->Flushing Aspirin Aspirin Aspirin->COX irreversibly inhibits

Caption: Signaling pathway of this compound-induced flushing and its inhibition by aspirin.

Experimental_Workflow cluster_screening Subject Screening & Enrollment cluster_randomization Randomization & Blinding cluster_treatment Treatment Period cluster_assessment Flushing Assessment Recruitment Recruit Subjects Informed_Consent Informed Consent Recruitment->Informed_Consent Inclusion_Exclusion Inclusion/Exclusion Criteria Informed_Consent->Inclusion_Exclusion Randomization Randomize Subjects Inclusion_Exclusion->Randomization Blinding Double-blinding Randomization->Blinding Aspirin_Placebo Administer Aspirin (or Placebo) Blinding->Aspirin_Placebo Acipimox_Placebo Administer this compound (or Placebo) 30 min later Aspirin_Placebo->Acipimox_Placebo Subjective Subjective Assessment (FSQ/FAST) Acipimox_Placebo->Subjective Objective Objective Assessment (Laser Doppler) Acipimox_Placebo->Objective Data_Collection Data Collection (multiple time points) Subjective->Data_Collection Objective->Data_Collection Analysis Analysis Data_Collection->Analysis Statistical Analysis

Caption: Workflow for a clinical trial assessing aspirin's effect on this compound-induced flushing.

Pharmacokinetic Considerations

Current literature does not suggest a significant pharmacokinetic interaction between aspirin and this compound. Studies on similar flushing-inducing drugs have shown that aspirin pretreatment does not significantly alter their pharmacokinetic parameters. However, it is always advisable to consider potential pharmacodynamic interactions, especially with concomitant use of other medications that may affect prostaglandin synthesis or platelet function.

Conclusion

The co-administration of aspirin is a well-documented and effective strategy for mitigating the flushing associated with this compound therapy. By understanding the underlying mechanisms and utilizing standardized assessment protocols, researchers and clinicians can better manage this common side effect, thereby improving patient adherence and the overall therapeutic benefit of this compound. The provided protocols offer a framework for the systematic evaluation of this and other potential mitigation strategies.

Acipimox in Hypertriglyceridemia Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the practical use of Acipimox in studies focused on hypertriglyceridemia. This document includes summaries of quantitative data from key studies, detailed experimental protocols, and visualizations of the underlying biological and experimental processes.

Introduction

This compound, a nicotinic acid derivative, is a potent lipid-lowering agent primarily used in the management of dyslipidemia, particularly hypertriglyceridemia. Its principal mechanism of action involves the inhibition of lipolysis in adipose tissue. By activating the G-protein coupled receptor GPR109A (also known as HCA2) on adipocytes, this compound initiates an intracellular cascade that reduces the activity of hormone-sensitive lipase. This leads to a decrease in the release of free fatty acids (FFAs) into the circulation. The reduced availability of FFAs to the liver results in decreased synthesis of triglycerides and very-low-density lipoprotein (VLDL), and subsequently, lower levels of low-density lipoprotein (LDL) cholesterol. Concurrently, this compound has been shown to increase levels of high-density lipoprotein (HDL) cholesterol.

Data Presentation

The following tables summarize the quantitative effects of this compound on lipid profiles as reported in various clinical studies.

Table 1: Efficacy of this compound in Patients with Hyperlipoproteinemia

Study PopulationThis compound DosageTreatment DurationTriglyceride ReductionTotal Cholesterol ReductionHDL Cholesterol IncreaseLDL Cholesterol ReductionReference
Type IV Hyperlipoproteinemia750 mg/day60 days44.1% (from 777±224 to 434±60 mg/dl)Significant reduction (data not specified)Not significantNot specified
Type IV Hyperlipoproteinemia250 mg t.i.d.4 weeks35%Not specifiedNot specifiedNot specified
Type IIb and IV Hyperlipoproteinemia250 mg t.i.d.8 weeks43% (Type IV)7% (Type II)Not specifiedNot specified
Primary Dyslipidemias (Type IIa, IIb, IV)750 mg/day180 days48% (Type IIb), 53% (Type IV)23% (Type IIb), 10% (Type IV)9% (Type IIb), 20% (Type IV)Not specified
Combined Hyperlipidemia and HypertriglyceridemiaNot specified6 months54%23%12%Not calculated

Table 2: Efficacy of this compound in Patients with Type 2 Diabetes and Hyperlipidemia

| Study Population | this compound Dosage | Treatment Duration | Triglyceride Reduction | Total Cholesterol Reduction | HDL Cholesterol Increase | LDL Cholesterol Change | Reference | | --- | --- | --- | --- | --- | --- | --- | | Type 2 Diabetes with persistent hyperlipidemia | 250 mg t.i.d. | 12 weeks | 19% | 6% | No significant difference | No significant difference | | | Type 2 Diabetes with hypertriglyceridemia | 250 mg b.i.d. | 2 months (in addition to fenofibrate) | 41.4% (from 328.3±35.29 to 192.4±30.59 mg/dl) | Significant reduction (data not specified) | Not significant | Not significant | | | Type 2 Diabetes with Type II and IV hyperlipoproteinemia | 250 mg b.i.d. or t.i.d. | At least 2 months | 43% | 18% | 15% | Not specified | |

Table 3: Efficacy of this compound in HIV-Infected Patients with Hypertriglyceridemia

| Study Population | this compound Dosage | Treatment Duration | Triglyceride Change | Free Fatty Acid Reduction | Insulin Sensitivity Improvement | Reference | | --- | --- | --- | --- | --- | --- | | HIV-infected with hypertriglyceridemia | 250 mg t.i.d. | 3 months | Median decrease from 238 to 190 mg/dl (vs. increase in placebo) | 68% | 31% | |

Experimental Protocols

Protocol 1: Evaluation of this compound Efficacy in a Double-Blind, Placebo-Controlled, Crossover Study

This protocol is based on methodologies described in studies evaluating this compound in patients with hypertriglyceridemia.

1. Study Design and Patient Population:

  • Design: Randomized, double-blind, placebo-controlled, crossover.
  • Patient Population: Patients with a diagnosis of hypertriglyceridemia (e.g., Type IV hyperlipoproteinemia), with fasting triglyceride levels > 2.5 mmol/l.
  • Inclusion Criteria: Stable body weight, no concurrent lipid-lowering therapy.
  • Exclusion Criteria: History of severe renal or hepatic disease, active peptic ulcer, or known hypersensitivity to nicotinic acid derivatives.
  • Run-in Period: A 4-8 week period prior to randomization to standardize diet and washout any previous lipid-lowering medications.

2. Treatment Regimen:

  • Patients are randomly assigned to receive either this compound (e.g., 250 mg three times daily) or a matching placebo for a predefined period (e.g., 12 weeks).
  • Following the first treatment period, patients undergo a washout period (e.g., 4 weeks) before crossing over to the alternate treatment for the same duration.

3. Sample Collection and Processing for Lipid Profiling:

  • Sample Type: Venous blood.
  • Collection: Blood samples are collected after a 12-hour overnight fast at baseline and at specified intervals throughout the study (e.g., every 4 weeks).
  • Anticoagulant: EDTA is commonly used.
  • Processing:
  • Centrifuge blood samples at 1,500 x g for 15 minutes at 4°C to separate plasma.
  • Aliquot the plasma into cryovials.
  • Store plasma samples at -80°C until analysis.

4. Analytical Methods for Lipid Profiling:

  • Triglycerides and Total Cholesterol: Determined using standard enzymatic colorimetric methods on an automated clinical chemistry analyzer.
  • HDL Cholesterol: Measured after precipitation of apolipoprotein B-containing lipoproteins (VLDL and LDL) with a precipitating agent (e.g., phosphotungstic acid/magnesium chloride). The cholesterol content in the supernatant is then measured enzymatically.
  • LDL Cholesterol: Calculated using the Friedewald formula: LDL-C = Total Cholesterol - HDL-C - (Triglycerides / 5), provided the triglyceride level is below 400 mg/dL.

5. Data Analysis:

  • The primary endpoint is the percentage change in fasting triglyceride levels from baseline.
  • Secondary endpoints may include changes in total cholesterol, HDL-C, and LDL-C.
  • Statistical analysis is performed using appropriate tests for crossover designs (e.g., paired t-test or analysis of variance) to compare the effects of this compound and placebo.

Protocol 2: Assessment of Insulin Sensitivity using the Hyperinsulinemic-Euglycemic Clamp

This protocol is a generalized procedure based on clamp studies referenced in this compound research.

1. Patient Preparation:

  • Patients are studied after an overnight fast.
  • Two intravenous catheters are inserted, one in an antecubital vein for infusions and the other in a contralateral hand vein for blood sampling. The sampling hand is kept in a heated box to arterialize the venous blood.

2. Basal Period:

  • A 60-minute basal period is allowed for equilibration.
  • Basal blood samples are collected for the determination of fasting glucose, insulin, and FFA concentrations.

3. Clamp Procedure:

  • A primed-continuous infusion of human insulin is started (e.g., at a rate of 40 mU/m²/min).
  • A variable infusion of 20% dextrose is initiated and adjusted every 5-10 minutes to maintain the plasma glucose concentration at a predetermined euglycemic level (e.g., 90 mg/dL).
  • Blood for plasma glucose measurement is sampled frequently (e.g., every 5 minutes).
  • The clamp is typically maintained for 120 minutes once euglycemia is achieved.

4. Sample Analysis:

  • Plasma glucose is measured using a glucose oxidase method.
  • Plasma insulin and FFA concentrations are measured at baseline and at steady-state during the clamp.

5. Calculation of Insulin Sensitivity:

  • Insulin sensitivity is calculated from the glucose infusion rate (GIR) during the last 30-60 minutes of the clamp, when a steady state has been reached.
  • The GIR, expressed as mg/kg/min, reflects the whole-body glucose disposal and is a measure of insulin sensitivity.

Visualizations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acipimox, a nicotinic acid derivative, is a potent inhibitor of lipolysis in adipose tissue. This activity makes it a valuable pharmacological tool for investigating the intricate relationship between circulating free fatty acids (FFAs) and cardiac function. By acutely and chronically lowering plasma FFA levels, this compound allows researchers to study the metabolic flexibility of the heart and the consequences of shifting its primary energy source from fatty acids to glucose. These application notes provide a summary of key findings, detailed experimental protocols derived from published studies, and visualizations of the underlying mechanisms and workflows.

Mechanism of Action

This compound exerts its effect by inhibiting hormone-sensitive lipase (HSL) in adipocytes, the enzyme responsible for the breakdown of triglycerides into FFAs and glycerol.[1] This leads to a significant reduction in the release of FFAs into the bloodstream.[1][2] Consequently, the heart, which heavily relies on FFAs for energy production, is forced to increase its uptake and oxidation of glucose.[3][4] This metabolic switch is the foundation for using this compound to explore the impact of substrate availability on cardiac performance, efficiency, and viability, particularly in pathological conditions like heart failure and ischemic heart disease.

Data Presentation

The following tables summarize the quantitative effects of this compound on plasma FFA levels and various cardiac parameters as reported in several clinical studies.

Table 1: Effect of this compound on Plasma Free Fatty Acid (FFA) Levels

Study PopulationThis compound DosageDuration of TreatmentBaseline FFA (mmol/L)Post-Acipimox FFA (mmol/L)Percentage ReductionReference
Chronic Heart Failure Patients250 mg, 4 times/day28 days~0.37 (estimated from change)~0.27 (estimated from change)27%[3]
Patients with Idiopathic Dilated Cardiomyopathy (IDCM)Single doseAcute0.65 ± 0.230.098 ± 0.040>80%[5]
Healthy ControlsSingle doseAcute0.62 ± 0.120.074 ± 0.045>80%[5]
High-Fat Fed Mice50 mg/kg, intraperitoneally4 hours0.88 ± 0.100.46 ± 0.0648%[6]
Individuals with Metabolic Syndrome250 mg, every 6 hours7 daysNot specifiedReduced to near normal levels (P=0.01)Not specified[7][8]

Table 2: Effect of this compound on Cardiac Function and Metabolism

Study PopulationKey FindingsReference
Chronic Heart Failure PatientsNo significant change in left ventricular ejection fraction (LVEF), cardiac index, or exercise capacity after 28 days of treatment.[3][3]
Patients with IDCMAcutely decreased cardiac work and efficiency. Stroke volume decreased.[5][5]
Healthy ControlsAcutely decreased cardiac work, but myocardial efficiency was preserved due to a parallel decrease in oxidative metabolism. Stroke volume decreased.[5][5]
Patients with Ischemic CardiomyopathyEnhanced myocardial uptake of ¹⁸F-FDG, improving the quality of PET imaging for viability assessment.[9][10][9][10]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature, designed for researchers to adapt for their own studies.

Protocol 1: Chronic Oral Administration of this compound in Patients with Heart Failure

Objective: To assess the long-term effects of FFA reduction on cardiac function in patients with stable chronic heart failure.

Materials:

  • This compound capsules (250 mg)

  • Placebo capsules

  • Echocardiography equipment

  • Cardiopulmonary exercise testing equipment

  • Blood collection and analysis kits for FFAs, glucose, and insulin

Procedure:

  • Patient Recruitment: Recruit patients with stable chronic heart failure (e.g., New York Heart Association class II-III) and a reduced left ventricular ejection fraction. Ensure patients have no contraindications to this compound.

  • Study Design: Employ a randomized, double-blind, placebo-controlled, crossover design.

  • Treatment Periods:

    • Patients receive either this compound (250 mg, 4 times daily) or a matching placebo for a period of 28 days.[3]

    • A washout period of at least 4 weeks should be implemented between treatment arms.

  • Baseline and Follow-up Assessments:

    • At the beginning and end of each treatment period, perform the following assessments after an overnight fast:

      • Blood Sampling: Collect venous blood samples to measure plasma concentrations of FFAs, glucose, and insulin.

      • Echocardiography: Perform transthoracic echocardiography to assess left ventricular ejection fraction, stroke volume, and other parameters of systolic and diastolic function.

      • Cardiopulmonary Exercise Testing: Conduct a maximal symptom-limited exercise test on a bicycle ergometer to determine peak oxygen consumption (VO2 max) and exercise duration.

  • Data Analysis:

    • Compare the changes in FFA levels, cardiac function parameters, and exercise capacity between the this compound and placebo treatment periods using appropriate statistical methods (e.g., paired t-test or Wilcoxon signed-rank test).

Protocol 2: Acute Intravenous Administration of this compound for Myocardial Metabolism Studies using PET

Objective: To investigate the acute effects of FFA suppression on myocardial substrate metabolism and efficiency using Positron Emission Tomography (PET).

Materials:

  • This compound for intravenous or oral administration

  • PET scanner

  • Radiotracers:

    • [¹⁵O]H₂O for myocardial blood flow

    • [¹¹C]acetate for oxidative metabolism

    • [¹¹C]palmitate for FFA uptake and oxidation

    • [¹⁸F]FDG for glucose uptake

  • Echocardiography equipment

  • Blood collection and analysis kits

Procedure:

  • Patient Preparation: Participants should fast overnight.

  • Baseline PET Imaging:

    • Position the patient in the PET scanner.

    • Perform a transmission scan for attenuation correction.

    • Administer [¹⁵O]H₂O, [¹¹C]acetate, and [¹¹C]palmitate sequentially to measure baseline myocardial blood flow, oxidative metabolism, and FFA metabolism, respectively.

  • This compound Administration: Administer a single dose of this compound. For imaging studies, a common protocol involves two oral doses of 250 mg.[10]

  • Post-Acipimox PET Imaging:

    • After a sufficient time for this compound to take effect (e.g., 60-90 minutes), repeat the PET imaging protocol with [¹⁵O]H₂O, [¹¹C]acetate, and [¹¹C]palmitate.

    • Administer [¹⁸F]FDG to assess the expected increase in myocardial glucose uptake.

  • Echocardiography: Perform echocardiography at baseline and after this compound administration to measure cardiac work and efficiency.

  • Blood Sampling: Collect blood samples at regular intervals to measure plasma FFA, glucose, and insulin concentrations.

  • Data Analysis:

    • Quantify myocardial blood flow, oxidative metabolism, and substrate (FFA and glucose) uptake from the dynamic PET images.

    • Calculate cardiac work and efficiency from the echocardiographic data.

    • Correlate the changes in myocardial metabolism with changes in cardiac function.

Visualization of Signaling Pathways and Workflows

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.

Acipimox_Mechanism cluster_Adipocyte Adipose Tissue Triglycerides Triglycerides HSL Hormone-Sensitive Lipase (HSL) Triglycerides->HSL Hydrolysis FFA_Glycerol Free Fatty Acids (FFAs) + Glycerol Bloodstream Bloodstream FFAs FFA_Glycerol->Bloodstream Release into circulation HSL->FFA_Glycerol This compound This compound This compound->HSL Heart Myocardium Bloodstream->Heart Uptake for Energy

Caption: Mechanism of action of this compound in reducing circulating free fatty acids.

Experimental_Workflow Start Patient Recruitment (e.g., Heart Failure) Baseline Baseline Measurements - Echocardiography - Blood Samples (FFAs) - PET Scan (optional) Start->Baseline Randomization Randomization Baseline->Randomization Acipimox_Arm Treatment Arm: This compound Administration (e.g., 250mg 4x/day for 28 days) Randomization->Acipimox_Arm Group 1 Placebo_Arm Control Arm: Placebo Administration Randomization->Placebo_Arm Group 2 FollowUp_this compound Follow-up Measurements Acipimox_Arm->FollowUp_this compound FollowUp_Placebo Follow-up Measurements Placebo_Arm->FollowUp_Placebo Crossover Washout Period & Crossover FollowUp_this compound->Crossover Analysis Data Analysis and Comparison FollowUp_Placebo->Crossover Crossover->Acipimox_Arm Group 2 receives this compound Crossover->Placebo_Arm Group 1 receives Placebo Acipimox_Arm_2 Treatment Arm: This compound Administration Placebo_Arm_2 Control Arm: Placebo Administration FollowUp_Acipimox_2 Follow-up Measurements Acipimox_Arm_2->FollowUp_Acipimox_2 FollowUp_Placebo_2 Follow-up Measurements Placebo_Arm_2->FollowUp_Placebo_2 FollowUp_Acipimox_2->Analysis FollowUp_Placebo_2->Analysis

Caption: Example of a randomized crossover experimental workflow.

References

Protocol for assessing the safety and tolerability of Acipimox in preclinical research

Author: BenchChem Technical Support Team. Date: November 2025

Version: 1.0

Application Notes

Acipimox is a nicotinic acid derivative that functions as a lipid-lowering agent. Its primary mechanism of action involves the inhibition of lipolysis in adipose tissue, leading to a reduction in the release of free fatty acids (FFAs). This, in turn, decreases the hepatic synthesis of triglycerides and very-low-density lipoprotein (VLDL), modestly reduces low-density lipoprotein (LDL) cholesterol, and increases high-density lipoprotein (HDL) cholesterol. These application notes and protocols outline a comprehensive preclinical program to assess the safety and tolerability of this compound, adhering to international regulatory guidelines. The program includes in vitro and in vivo studies to evaluate the pharmacological and toxicological profile of the compound before initiation of human clinical trials.

This compound Signaling Pathway

This compound exerts its therapeutic effect by activating the G-protein coupled receptor 109A (GPR109A), also known as the nicotinic acid receptor, which is highly expressed on the surface of adipocytes.

Acipimox_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GPR109A GPR109A Receptor This compound->GPR109A Binds to note1 Binding of this compound to GPR109A leads to the activation of an inhibitory G-protein (Gi). Gi Inhibitory G-protein (Gi) GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits note2 Activated Gi inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. cAMP cAMP AC->cAMP Conversion of ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates note3 Reduced cAMP levels lead to decreased activation of Protein Kinase A (PKA). HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Activates (Phosphorylation) note4 This results in the dephosphorylation and inactivation of Hormone-Sensitive Lipase (HSL). Lipolysis Lipolysis HSL->Lipolysis Catalyzes note5 Inactive HSL cannot efficiently hydrolyze triglycerides, thus inhibiting lipolysis and the release of FFAs from adipose tissue. FFA Free Fatty Acids (FFAs) Release Lipolysis->FFA Results in

Caption: this compound signaling cascade in adipocytes.

Preclinical Safety Assessment Workflow

A tiered approach is recommended for the preclinical safety evaluation of this compound, starting with in vitro assays and progressing to in vivo studies in two species (rodent and non-rodent).

Preclinical_Safety_Workflow invitro_tox In Vitro Cytotoxicity (e.g., HepG2, 3T3-L1) acute_tox Single-Dose Acute Toxicity (Rodent) invitro_tox->acute_tox invitro_hep In Vitro Hepatotoxicity (Primary Hepatocytes) invitro_hep->acute_tox invitro_cardio In Vitro Cardiotoxicity (hERG assay, iPSC-Cardiomyocytes) safety_pharm Safety Pharmacology (Cardiovascular, Respiratory, CNS) invitro_cardio->safety_pharm genotox_in_vitro In Vitro Genotoxicity (Ames test, Micronucleus assay) carcinogenicity Carcinogenicity Bioassay (Rodent - 2 years) genotox_in_vitro->carcinogenicity dose_range Dose-Range Finding (Rodent & Non-rodent) acute_tox->dose_range repeat_tox_rodent Repeated-Dose Toxicity (28-day) (Rodent) dose_range->repeat_tox_rodent repeat_tox_nonrodent Repeated-Dose Toxicity (28-day) (Non-rodent - e.g., Dog) dose_range->repeat_tox_nonrodent chronic_tox Chronic Toxicity (6-12 months) (Rodent & Non-rodent) repeat_tox_rodent->chronic_tox repeat_tox_nonrodent->chronic_tox chronic_tox->carcinogenicity

Caption: Tiered preclinical safety assessment workflow.

Experimental Protocols

In Vitro Cytotoxicity Assay
  • Objective: To determine the cytotoxic potential of this compound in mammalian cell lines.

  • Cell Lines: Human hepatoma cells (HepG2) and mouse adipocytes (3T3-L1).

  • Methodology:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • This compound is dissolved in a suitable vehicle (e.g., DMSO) and serially diluted to a range of concentrations.

    • Cells are treated with this compound or vehicle control for 24 and 48 hours.

    • Cell viability is assessed using a standard MTT or MTS assay.

    • The concentration of this compound that causes 50% inhibition of cell viability (IC50) is calculated.

In Vitro Hepatotoxicity Assay
  • Objective: To assess the potential for this compound to cause liver cell injury.

  • Cell Model: Cryopreserved or fresh primary human hepatocytes.

  • Methodology:

    • Hepatocytes are cultured in a collagen-coated plate.

    • Cells are treated with a range of this compound concentrations for 24 and 48 hours.

    • Endpoints for hepatotoxicity include:

      • Measurement of lactate dehydrogenase (LDH) release into the culture medium (indicating membrane damage).

      • Assessment of intracellular glutathione (GSH) levels (an indicator of oxidative stress).

      • Measurement of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) activity in the medium.

In Vivo Acute Oral Toxicity Study
  • Objective: To determine the acute toxicity of a single oral dose of this compound and to estimate the median lethal dose (LD50).

  • Species: Sprague-Dawley rats.

  • Methodology:

    • Animals are fasted overnight prior to dosing.

    • This compound is administered by oral gavage at escalating dose levels to different groups of animals.

    • Animals are observed for clinical signs of toxicity and mortality for up to 14 days post-dosing.

    • Body weight is recorded at regular intervals.

    • At the end of the observation period, a gross necropsy is performed.

Repeated-Dose Toxicity Studies
  • Objective: To evaluate the toxicological effects of this compound following repeated administration.

  • Species: Sprague-Dawley rats (rodent) and Beagle dogs (non-rodent).

  • Duration: 28 days and up to 1 year for chronic studies.

  • Methodology:

    • Animals are administered this compound daily by oral gavage at three dose levels (low, mid, high) plus a vehicle control group.

    • Daily clinical observations are recorded.

    • Body weight and food consumption are measured weekly.

    • Hematology, clinical chemistry, and urinalysis are performed at baseline and at the end of the study.

    • At termination, a full necropsy is performed, and selected organs are weighed and processed for histopathological examination.

    • The No-Observed-Adverse-Effect Level (NOAEL) is determined.

Cardiovascular Safety Pharmacology
  • Objective: To assess the effects of this compound on cardiovascular function.

  • Species: Conscious telemetered Beagle dogs.

  • Methodology:

    • Animals are surgically implanted with telemetry devices for continuous monitoring of electrocardiogram (ECG), blood pressure, and heart rate.

    • Following a recovery period, baseline cardiovascular parameters are recorded.

    • This compound is administered orally at multiple dose levels.

    • Cardiovascular parameters are monitored continuously for at least 24 hours post-dose.

    • Data are analyzed for changes in heart rate, blood pressure, and ECG intervals (e.g., QT, PR, QRS).

Genotoxicity Assays
  • Objective: To evaluate the mutagenic and clastogenic potential of this compound.

  • In Vitro Tests:

    • Ames Test (Bacterial Reverse Mutation Assay): To detect point mutations. Performed with and without metabolic activation (S9 fraction).

    • In Vitro Micronucleus Test: To detect chromosomal damage in mammalian cells (e.g., CHO or TK6 cells).

  • In Vivo Test:

    • Rodent Bone Marrow Micronucleus Test: To assess chromosomal damage in vivo.

Carcinogenicity Bioassay
  • Objective: To assess the carcinogenic potential of this compound with long-term administration.

  • Species: Rats.

  • Duration: 2 years.

  • Methodology:

    • This compound is administered daily in the diet or by gavage for the duration of the study.

    • Animals are monitored for clinical signs and tumor development.

    • A full histopathological examination of all tissues is performed at the end of the study.

Data Presentation

Table 1: Summary of Acute and Chronic Toxicity Data for this compound
ParameterSpeciesRoute of AdministrationValue/ObservationReference
LD50 MouseOral2000 - 5000 mg/kg[1]
RatOral2000 - 5000 mg/kg[1]
Maximum Tolerated Dose DogOralUp to 5000 mg/kg (single dose)[1]
Chronic Toxicity (1 year) RatOralNo target organ identified up to 2700 mg/kg/day. Reduction in body weight observed. No evidence of hepatic peroxisome proliferation, liver enlargement, or lens opacities.[1]
DogOralSporadic dose-dependent emesis up to 800 mg/kg/day. No other toxicity observed.[1]
Table 2: Summary of Genotoxicity and Carcinogenicity Data for this compound
AssayTest SystemResultReference
Ames Test S. typhimuriumNo mutagenic potential revealed[1]
DNA Repair Assay Not specifiedNo mutagenic potential revealed[1]
Chromosome Aberration Test Not specifiedNo mutagenic potential revealed[1]
Micronucleus Test Not specifiedNo mutagenic potential revealed[1]
Carcinogenicity Species testedNo evidence of carcinogenicity[1]
Teratogenicity Species testedNo evidence of teratogenicity[1]
Table 3: In Vitro Safety Assessment Plan for this compound
AssayCell Line/ModelPrimary Endpoint(s)Concentration Range
Cytotoxicity HepG2, 3T3-L1IC50 (Cell Viability)0.1 µM - 1 mM
Hepatotoxicity Primary Human HepatocytesLDH, GSH, ALT, AST0.1 µM - 1 mM
Cardiotoxicity (hERG) hERG-expressing cell lineIC50 (hERG current inhibition)0.01 µM - 100 µM
Cardiotoxicity (Functional) iPSC-derived CardiomyocytesBeating rate, field potential duration0.01 µM - 100 µM
Table 4: In Vivo Safety Pharmacology Study Design for this compound
ParameterSpeciesRouteDose Levels (mg/kg)Endpoints Monitored
Cardiovascular Beagle Dog (telemetered)OralVehicle, Low, Mid, HighECG, Blood Pressure, Heart Rate
Respiratory Rat (plethysmography)OralVehicle, Low, Mid, HighRespiratory Rate, Tidal Volume
Central Nervous System Rat (Irwin screen)OralVehicle, Low, Mid, HighBehavioral and physiological parameters

References

Troubleshooting & Optimization

Optimizing Acipimox dosage to maximize efficacy and minimize side effects in rats

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing Acipimox dosage for maximizing efficacy and minimizing side effects in rat models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound in rats?

This compound, a derivative of nicotinic acid, primarily works by inhibiting lipolysis in adipose tissue. It specifically inhibits the enzyme hormone-sensitive lipase (HSL), which is crucial for breaking down triglycerides into free fatty acids (FFAs) and glycerol. This reduction in circulating FFAs leads to decreased production of very-low-density lipoprotein (VLDL), and consequently low-density lipoprotein (LDL) and triglycerides in the liver. The anti-lipolytic effect is mediated by the suppression of intracellular cyclic AMP (cAMP) levels, which in turn decreases the activity of cAMP-dependent protein kinase (PKA) and reduces the association of HSL with fat droplets.

Q2: What is a typical starting dosage for this compound in rats?

Based on published studies, a common dosage for this compound in rats is administered via oral gavage. A frequently cited dose is 50 mg/kg/day . However, dosages can be adjusted based on the specific research question, with studies using both lower (e.g., 25 mg/mL/kg) and higher doses. For chronic studies, doses up to 2700 mg/kg/day have been reportedly used in rats without identification of a specific target organ for toxicity, although a reduction in body weight was observed.

Q3: How should this compound be prepared and administered to rats?

This compound is typically administered orally. For experimental purposes, it can be dissolved in a vehicle like phosphate-buffered saline (PBS) and administered daily via oral gavage.

Q4: What are the expected therapeutic effects of this compound in rats?

The primary therapeutic effect is a reduction in circulating lipids. Researchers can expect to see a significant decrease in plasma free fatty acids (FFAs) and triglycerides. For instance, in a murine burn model, daily administration of this compound effectively lowered circulating FFA levels. Additionally, studies have shown that this compound can reduce hepatic fat infiltration and prevent weight loss associated with certain conditions. It has also been shown to mitigate depression-like behaviors in rats fed a high-fat diet.

Q5: What are the potential side effects of this compound in rats?

The most consistently reported side effect in rats, particularly with chronic high doses, is a reduction in body weight . While generally well-tolerated, the LD50 (lethal dose for 50% of subjects) in rats is in the range of 2000 to 5000 mg/kg. In humans, common side effects include flushing, gastrointestinal issues, and a sensation of warmth, which may have behavioral correlates in rats that researchers should be aware of.

Troubleshooting Guide

Issue 1: Lack of Efficacy (No significant reduction in plasma lipids)

  • Possible Cause 1: Insufficient Dosage.

    • Solution: Consider a dose-escalation study. Based on literature, doses of 25 mg/mL/kg and 50 mg/mL/kg have been shown to be effective. Monitor plasma FFA and triglyceride levels at different dosages to determine the optimal concentration for your experimental model.

  • Possible Cause 2: Short Half-Life of the Drug.

    • Solution: this compound has a relatively short half-life, and its lipid-lowering effects in rats may only last for up to 7 hours. For sustained effects, consider a continuous administration method or split the daily dosage into multiple administrations throughout the day.

  • Possible Cause 3: Assay Timing.

    • Solution: Ensure that blood samples for lipid analysis are collected at a time point where the drug is expected to be active. Given its rapid absorption, peak plasma concentrations are reached within one to two hours after oral administration.

Issue 2: Adverse Effects Observed (e.g., significant weight loss, signs of distress)

  • Possible Cause 1: Dosage is too high.

    • Solution: Reduce the dosage. A reduction in body weight has been noted with chronic high doses of this compound. If other signs of distress are observed, it is crucial to lower the dose or cease administration and consult with a veterinarian. The LD50 is high, but individual sensitivity can vary.

  • Possible Cause 2: Interaction with other experimental factors.

    • Solution: Evaluate the overall experimental protocol. The underlying condition being studied in the rats could make them more susceptible to the side effects of this compound. For example, in a study on burn-injured rats, one animal receiving 50 mg/kg/day was euthanized due to unresolved pain, though a direct causal link to this compound was not established.

Data Presentation

Table 1: Summary of this compound Dosages and Efficacy in Rats

DosageRoute of AdministrationDurationEfficacy OutcomeReference
10 µmol/L (in vitro)N/AN/AInhibition of lipolytic rate in isolated adipocytes
10 mgIn test mealSingle doseSuppression of hepatic glycogen synthesis
25 mg/mL/kg/dayOral gavage8 weeksPrevented HFRD-induced increase in body weight and food intake; Mitigated depression-like behavior
50 mg/mL/kg/dayOral gavage8 weeksPrevented HFRD-induced increase in body weight and food intake; Mitigated depression-like behavior
50 mg/kg/dayOral gavage7 daysReduced burn-induced hepatic lipid accumulation; Lowered circulating FFA levels

Table 2: Reported Side Effects of this compound in Rats

DosageDurationObserved Side Effect(s)Reference
2000-5000 mg/kgN/ALD50
Up to 2700 mg/kg/dayChronicReduction of body weight
50 mg/kg/day7 daysOne animal euthanized due to unresolved pain (causality with this compound not confirmed)

Experimental Protocols

Protocol 1: Assessment of Anti-Lipolytic Action in Isolated Rat Adipocytes

  • Adipocyte Isolation: Isolate epididymal adipocytes from Wistar rats.

  • Lipolysis Stimulation: Stimulate lipolysis using adenosine deaminase (e.g., 1 U/ml).

  • This compound Treatment: Treat the stimulated adipocytes with varying concentrations of this compound (e.g., up to 10 µmol/l).

  • Outcome Measurement: Measure the lipolytic rate. A significant decrease in the lipolytic rate is expected with increasing this compound concentrations.

  • Mechanism Analysis: To further investigate the mechanism, measure intracellular cyclic AMP levels and the activity of cAMP-dependent protein kinase. Both are expected to decrease with this compound treatment.

Protocol 2: In Vivo Efficacy Study in a Rat Model of High-Fat Diet-Induced Metabolic Changes

  • Animal Model: Use male albino rats, divided into control (normal diet) and experimental (high-fat rich diet - HFRD) groups.

  • Treatment Groups: Subdivide the HFRD group to receive either a vehicle or this compound at different doses (e.g., 25 mg/mL/kg and 50 mg/mL/kg).

  • Administration: Administer the respective treatments daily via oral gavage for a specified period (e.g., 8 weeks).

  • Monitoring: Monitor body weight and food intake regularly.

  • Behavioral Testing: At the end of the treatment period, perform behavioral tests such as the tail suspension test (TST) and forced swim test (FST) to assess for depression-like behavior.

  • Biochemical Analysis: After the study period, collect blood to measure plasma lipids (FFA, triglycerides). Isolate relevant tissues (e.g., hypothalamus) for further analysis of inflammatory markers or neurotransmitter metabolism.

Visualizations

Strategies to overcome poor solubility of Acipimox for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Acipimox. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges with this compound in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the reported solubility of this compound in common laboratory solvents?

This compound, an off-white crystalline powder, exhibits varying solubility in common solvents.[1] It is more soluble in organic solvents like DMSO than in aqueous solutions. Sonication is often recommended to aid dissolution.[2][3]

Q2: How should I prepare a stock solution of this compound?

For in vitro assays, it is standard practice to first prepare a concentrated stock solution in an organic solvent, typically Dimethyl Sulfoxide (DMSO).[2][4] Due to its high solubility in DMSO, you can prepare a stock solution of at least 100 mg/mL (648.82 mM).[3] Always store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[2][4]

Q3: My this compound powder is not dissolving well in water or PBS, even with vortexing. What can I do?

This is a common issue. The aqueous solubility of this compound is limited. To facilitate dissolution in aqueous buffers like water or PBS, the use of sonication is highly recommended.[2][3] Gently warming the solution may also help, but be cautious about potential degradation at high temperatures.

Q4: I've prepared a DMSO stock solution, but the compound precipitates when I dilute it into my aqueous cell culture medium or buffer. How can I prevent this?

Precipitation upon dilution of a DMSO stock into an aqueous solution is a frequent problem for many organic compounds.[5][6] This occurs because the compound is poorly soluble in the final aqueous environment. Here are some strategies to overcome this:

  • Decrease the Final Concentration: The most straightforward approach is to work with a lower final concentration of this compound in your assay.

  • Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to the full volume of aqueous media. Instead, perform serial dilutions, first into a smaller volume of media or PBS, before making the final dilution.[4]

  • Increase the Final DMSO Concentration: While not always possible due to cellular toxicity, slightly increasing the final percentage of DMSO in your assay (e.g., from 0.1% to 0.5%) might keep the compound in solution. Always run a vehicle control with the same final DMSO concentration to account for any solvent effects.[4]

  • Use Co-solvents: For more challenging situations, consider a co-solvent system. A formulation containing 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline has been reported for in vivo use and may be adapted for in vitro needs, though careful validation is required.[2]

Q5: What is the maximum concentration of DMSO that is safe for my cells?

The tolerance of cell lines to DMSO varies. A general guideline is to keep the final concentration of DMSO in cell culture media at or below 0.5%, with many protocols recommending not exceeding 0.1% to avoid cytotoxicity.[2][4] It is crucial to perform a vehicle control experiment where cells are treated with the same final concentration of DMSO as your this compound-treated samples to assess any potential effects of the solvent on cell viability and function.[4]

Q6: Can I use pH adjustment to improve the solubility of this compound?

Yes, pH adjustment can be an effective strategy for ionizable compounds.[7] this compound is a carboxylic acid.[8] Therefore, increasing the pH of the aqueous solvent to a more basic level (e.g., using a buffered solution at pH 7.4 or higher) will deprotonate the carboxylic acid group, forming a more soluble salt. This is a common technique to enhance the aqueous solubility of acidic drugs.[7]

This compound Solubility Data

The following table summarizes the solubility of this compound in various solvents. Note that mechanical assistance like sonication is often required to achieve these concentrations.

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
Water15.4 - 2099.92 - 129.76Sonication recommended.[2][3]
DMSO (Dimethyl Sulfoxide)≥ 100≥ 648.82High solubility.[3]
PBS (Phosphate-Buffered Saline)46.67302.81Sonication needed.[3]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline≥ 2.5≥ 16.22Co-solvent system.[3]

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
  • Materials:

    • This compound powder (MW: 154.12 g/mol )[2][9]

    • Anhydrous, sterile DMSO

    • Sterile microcentrifuge tubes or vials

    • Calibrated balance and sonicator

  • Procedure:

    • Weigh out 15.41 mg of this compound powder and place it into a sterile vial.

    • Add 1.0 mL of sterile DMSO to the vial. This will yield a final concentration of 15.41 mg/mL, which corresponds to 100 mM.

    • Vortex the solution vigorously for 1-2 minutes.

    • If the powder is not fully dissolved, place the vial in a bath sonicator and sonicate for 10-15 minutes, or until the solution is clear.[2]

    • Once fully dissolved, create small-volume aliquots (e.g., 20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C. The solution should be stable for at least one year when stored at -80°C.[2]

Troubleshooting and Strategy Visualization

The following diagrams illustrate workflows for preparing this compound solutions and troubleshooting common solubility issues.

G cluster_0 This compound Stock Solution Workflow start Start: Weigh this compound Powder add_dmso Add appropriate volume of sterile DMSO start->add_dmso vortex Vortex vigorously add_dmso->vortex check_dissolved Is it fully dissolved? vortex->check_dissolved sonicate Sonicate for 10-15 mins check_dissolved->sonicate No aliquot Aliquot into smaller volumes check_dissolved->aliquot Yes sonicate->check_dissolved store Store at -20°C or -80°C aliquot->store finish End: Stock solution ready store->finish

Caption: Workflow for preparing a concentrated this compound stock solution in DMSO.

G cluster_1 Troubleshooting Precipitation During Dilution start Problem: Precipitate forms when diluting DMSO stock into aqueous media q1 Can you use a lower final concentration? start->q1 s1 Solution: Lower the final This compound concentration in the assay q1->s1 Yes q2 Did you perform a stepwise dilution? q1->q2 No s2 Solution: Use serial dilutions instead of a single large dilution step q2->s2 No q3 Can your cells tolerate a higher DMSO %? q2->q3 Yes s3 Solution: Slightly increase final DMSO % (e.g., to 0.5%). Run vehicle control! q3->s3 Yes s4 Advanced Strategy: Consider pH adjustment of the media or use co-solvents (e.g., PEG300, Tween 80) q3->s4 No

Caption: Decision tree for resolving this compound precipitation issues.

G cluster_2 Principle of Co-Solvency compound Poorly Soluble This compound mixture Homogeneous Solution: Increased this compound Solubility compound->mixture cosolvent Water-Miscible Co-solvent (e.g., DMSO, PEG300) cosolvent->mixture water Aqueous System (Water, Buffer, Media) water->mixture

Caption: Co-solvency enhances solubility by mixing solvents.

References

Refining experimental design to account for the short half-life of Acipimox

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing experiments that account for the short half-life of Acipimox.

Frequently Asked Questions (FAQs)

Q1: What is the half-life of this compound and how does it impact my experimental design?

This compound has a short plasma half-life of approximately 2 hours in humans.[1] This rapid clearance means that after a single dose, the drug concentration in the plasma will decrease by half in about two hours. For many experimental designs, this necessitates specific strategies to maintain a stable and effective concentration of the drug over the desired treatment period.

Q2: How can I maintain stable plasma concentrations of this compound in animal studies?

Due to its short half-life, a single daily dose is often insufficient. To maintain consistent plasma levels, consider the following approaches:

  • Repeated Dosing: Administering multiple oral doses throughout the day (e.g., every 2-4 hours) can help maintain more stable plasma concentrations.[2]

  • Continuous Infusion: For precise control over plasma concentrations, continuous intravenous or subcutaneous infusion using osmotic pumps is the ideal method. This bypasses the issue of rapid clearance associated with oral dosing.

Q3: What are the common challenges when working with this compound in cell culture (in vitro) experiments?

The primary challenge in vitro is the potential for this compound degradation over long incubation periods. While its metabolism in vivo is minimal, its stability in culture media over extended periods (e.g., >24 hours) should be considered. It is advisable to:

  • Refresh Media: For long-term experiments, replace the cell culture media containing this compound every few hours to ensure a consistent concentration.

  • Conduct Time-Course Experiments: Determine the optimal incubation time for your specific cell type and experimental endpoint by performing a time-course experiment.

Q4: Are there any known issues with this compound stability and storage?

This compound is generally stable as a solid. For in vitro experiments, stock solutions should be prepared fresh. If storage is necessary, it is recommended to store aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles. Always refer to the manufacturer's instructions for specific storage and stability information.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Variability in experimental results between subjects. Inconsistent drug exposure due to the short half-life of this compound.Implement a stricter dosing schedule with more frequent administration or switch to a continuous infusion model. Monitor plasma concentrations if possible to confirm consistent exposure.
Loss of drug effect over time in a multi-day study. Rapid clearance of this compound leading to sub-therapeutic concentrations between doses.Increase the frequency of dosing or consider using a delivery system that provides sustained release. For example, some studies have administered doses multiple times a day.[2]
Inconsistent effects in long-term cell culture experiments. Degradation or consumption of this compound in the culture medium over time.Replace the medium with freshly prepared this compound at regular intervals (e.g., every 4-8 hours) to maintain a consistent concentration.
Observed effects do not correlate with expected mechanism of action. Off-target effects or rebound lipolysis after the drug is cleared.Ensure that the timing of sample collection and measurements aligns with the peak effect of this compound. For instance, the inhibitory effects on lipolysis can be reversed within hours of administration.[3]

Quantitative Data

Table 1: Pharmacokinetic Parameters of this compound

ParameterValueSpeciesReference
Half-life (t½) ~2 hoursHuman[1]
Time to Peak Plasma Concentration (Tmax) ~2 hoursHuman[4]
Absorption Rapid and almost completeHuman[1]
Metabolism Not significantly metabolizedHuman[5]
Excretion Primarily unchanged in urine (~90%)Human[1]

Experimental Protocols

In Vivo Protocol: Continuous this compound Administration in a Murine Model

This protocol is designed to maintain stable plasma concentrations of this compound to study its effects on lipolysis and related metabolic parameters.

  • Animal Model: C57BL/6 mice.

  • Acclimatization: Allow mice to acclimatize for at least one week before the experiment.

  • This compound Preparation: Dissolve this compound in sterile saline.

  • Administration Method:

    • Option A (Repeated Oral Gavage): Administer this compound via oral gavage at a dose of 100-150 mg/kg every 4-6 hours.

    • Option B (Continuous Infusion): Load osmotic mini-pumps with this compound to deliver a constant dose over the desired study period (e.g., 7 days). Implant the pumps subcutaneously according to the manufacturer's protocol.

  • Sample Collection: Collect blood samples at predetermined time points to measure plasma free fatty acids (FFAs), triglycerides, and this compound concentrations.

  • Tissue Collection: At the end of the study, euthanize the animals and collect tissues of interest (e.g., adipose tissue, liver) for further analysis, such as Western blotting for hormone-sensitive lipase (HSL).[3]

In Vitro Protocol: this compound Treatment of Adipocytes

This protocol details the treatment of isolated adipocytes to investigate the direct effects of this compound on lipolysis.

  • Cell Culture: Isolate primary adipocytes from rat epididymal fat pads or use a suitable adipocyte cell line (e.g., 3T3-L1).

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or culture medium). Further dilute to the final working concentrations (e.g., 0.5 µM to 1 mM) in the culture medium.[6]

  • Experimental Setup:

    • Plate adipocytes in a multi-well plate.

    • Pre-incubate the cells with this compound for a specified period (e.g., 30-60 minutes).

    • Stimulate lipolysis with an agent like isoproterenol.[6]

  • Incubation: Incubate for 1-2 hours. For longer experiments, replace the medium containing this compound every 2 hours.

  • Measurement of Lipolysis: Collect the culture medium and measure the concentration of glycerol or free fatty acids as an indicator of lipolysis.

  • Cell Lysis and Protein Analysis: Lyse the cells to extract proteins for downstream analysis, such as measuring cAMP levels or performing Western blots for phosphorylated HSL.[3][6]

Visualizations

Acipimox_Signaling_Pathway cluster_adipocyte Adipocyte cluster_bloodstream Bloodstream This compound This compound HCAR2 HCAR2 (G-protein coupled receptor) This compound->HCAR2 binds to Gi Gi HCAR2->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP synthesizes PKA Protein Kinase A (PKA) cAMP->PKA activates HSL_inactive HSL (inactive) PKA->HSL_inactive phosphorylates HSL_active p-HSL (active) HSL_inactive->HSL_active Triglycerides Triglycerides HSL_active->Triglycerides hydrolyzes FFA Free Fatty Acids (FFA) Triglycerides->FFA releases FFA_out Decreased FFA in Blood FFA->FFA_out

Caption: this compound signaling pathway in an adipocyte.

Acipimox_Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment Phase cluster_sampling Sampling and Analysis Animal_Acclimatization Animal Acclimatization Pump_Preparation Osmotic Pump Preparation (this compound Loading) Animal_Acclimatization->Pump_Preparation Pump_Implantation Subcutaneous Pump Implantation Pump_Preparation->Pump_Implantation Continuous_Infusion Continuous Infusion (e.g., 7 days) Pump_Implantation->Continuous_Infusion Blood_Sampling Periodic Blood Sampling (e.g., Day 0, 3, 7) Continuous_Infusion->Blood_Sampling Tissue_Harvest Tissue Harvest (Adipose, Liver) Continuous_Infusion->Tissue_Harvest Plasma_Analysis Plasma Analysis (FFA, Triglycerides) Blood_Sampling->Plasma_Analysis Tissue_Analysis Tissue Analysis (Western Blot, etc.) Tissue_Harvest->Tissue_Analysis

Caption: Workflow for an in vivo this compound study.

References

Addressing inconsistencies in Acipimox efficacy between different animal strains

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to address potential inconsistencies in the efficacy of Acipimox observed between different animal strains. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a nicotinic acid derivative that primarily acts as an anti-lipolytic agent.[1][2] Its principal mechanism involves the activation of the Hydroxycarboxylic Acid Receptor 2 (HCA2), also known as GPR109A, which is a G protein-coupled receptor predominantly expressed on the surface of adipocytes.[3] Activation of HCA2 by this compound leads to the inhibition of hormone-sensitive lipase (HSL), a key enzyme in the breakdown of triglycerides into free fatty acids (FFAs) and glycerol.[4] This inhibition reduces the release of FFAs from adipose tissue into the bloodstream.[4]

Q2: We are observing a weaker than expected anti-lipolytic effect of this compound in our mouse model compared to published rat studies. What could be the reason?

This is a common challenge. While direct comparative studies on this compound efficacy across different rodent strains are limited, several factors could contribute to this discrepancy:

  • Differential HCA2 Receptor Expression: The density and binding affinity of HCA2 receptors in adipose tissue may vary between different mouse and rat strains. A lower receptor number or affinity in your specific mouse strain would lead to a blunted response to this compound.

  • Pharmacokinetic Differences: The absorption, distribution, metabolism, and excretion (ADME) of this compound can differ between species and even strains. For instance, the half-life of this compound might be shorter in your mouse model, leading to a reduced duration of action.

  • Strain-Specific Metabolic Differences: The baseline metabolic rate and lipid metabolism can vary significantly between different rodent strains, influencing the overall effect of an anti-lipolytic agent.

Q3: How can we begin to troubleshoot the observed inconsistencies in this compound efficacy?

A systematic approach is crucial. We recommend the following initial steps:

  • Verify Drug Potency and Formulation: Ensure the integrity and concentration of your this compound stock solution.

  • Pharmacokinetic Analysis: If feasible, perform a pilot pharmacokinetic study in your specific animal strain to determine key parameters like Cmax, Tmax, and half-life. This will help in optimizing the dosing regimen.

  • Dose-Response Study: Conduct a dose-response study to determine the optimal effective dose of this compound for inhibiting lipolysis in your animal model.

  • HCA2 Receptor Expression Analysis: Quantify HCA2 receptor expression levels in the adipose tissue of your animal strain using techniques like qPCR or Western blotting and compare it to a strain known to respond well.

Troubleshooting Guide

Issue 1: Suboptimal reduction in plasma Free Fatty Acids (FFAs) following this compound administration.
Potential Cause Troubleshooting Step Rationale
Inadequate Dose Perform a dose-response study. Start with doses reported in the literature for the specific species and adjust based on the observed effect.The effective dose can vary between species and strains due to differences in metabolism and receptor sensitivity.
Suboptimal Dosing Route or Timing Review the experimental protocol. For oral administration, consider the fasting state of the animal. For intraperitoneal injections, ensure proper technique. The timing of blood collection post-dosing is critical to capture the peak effect.This compound is rapidly absorbed, and its effect on FFAs is transient. The timing of measurement relative to administration is crucial.
Pharmacokinetic Variability Conduct a pilot pharmacokinetic study to determine the Cmax and half-life of this compound in your specific animal strain.A shorter half-life in your model might require more frequent dosing to maintain therapeutic concentrations.
Low HCA2 Receptor Expression Quantify HCA2 mRNA or protein levels in adipose tissue from your animal strain and compare with a known responsive strain.Lower receptor expression will lead to a diminished response to this compound.
Issue 2: High inter-individual variability in the response to this compound within the same experimental group.
Potential Cause Troubleshooting Step Rationale
Inconsistent Drug Administration Ensure precise and consistent administration of this compound to all animals. For oral gavage, verify accurate volume delivery.Variability in the administered dose will lead to variable plasma concentrations and effects.
Underlying Health Status of Animals Ensure all animals are healthy and free from underlying conditions that could affect metabolism. Monitor for signs of stress or illness.Stress and inflammation can independently influence lipolysis, masking the effect of this compound.
Genetic Heterogeneity If using an outbred stock, consider the potential for genetic variability influencing drug response.Inbred strains offer more genetic uniformity and may reduce inter-individual variability.
Diet and Housing Conditions Standardize diet and housing conditions for all animals. Ensure consistent light-dark cycles and temperature.Environmental factors can influence baseline metabolism and drug response.

Quantitative Data Summary

The following tables summarize quantitative data on the effects of this compound from studies in rats and mice. Note that direct comparison between these studies should be done with caution due to differences in experimental design.

Table 1: Effect of this compound on Plasma Free Fatty Acids (FFAs)

Animal Model Dose Route Time Point % Reduction in FFA (Mean ± SEM) Reference
High-fat fed C57BL/6J mice50 mg/kgi.p.4 hours~48%[5]
Burn-injured C57BL/6 miceNot specifiedNot specified7 daysSignificant reduction (P < 0.05)[4]
Wistar rats (in vitro adipocytes)10 µmol/LN/ANot specifiedNear-basal levels[6]

Table 2: Pharmacokinetic Parameters of this compound in Rats

Parameter Normoxia Group (Mean ± SD) Hypoxia Group (Mean ± SD) Reference
Tmax (h)1.17 ± 0.411.33 ± 0.52[7]
Cmax (µg/mL)18.2 ± 3.522.8 ± 4.1[7]
AUC (0-t) (µg·h/mL)43.8 ± 8.260.1 ± 11.5[7]
t1/2 (h)2.1 ± 0.42.5 ± 0.6[7]

Experimental Protocols

Protocol 1: In Vivo Assessment of this compound Efficacy on Lipolysis
  • Animal Model: Specify the species and strain of the animal used (e.g., Male C57BL/6J mice, 8-10 weeks old).

  • Acclimatization: House animals under standard conditions (12:12 h light-dark cycle, controlled temperature and humidity) for at least one week before the experiment. Provide ad libitum access to standard chow and water.

  • Drug Preparation: Dissolve this compound in sterile saline (0.9% NaCl) to the desired concentration. Prepare fresh on the day of the experiment.

  • Dosing:

    • Fast animals for 4-6 hours prior to dosing.

    • Administer this compound or vehicle (saline) via intraperitoneal (i.p.) injection or oral gavage at a specified dose (e.g., 50 mg/kg).

  • Blood Sampling:

    • Collect baseline blood samples from the tail vein or saphenous vein before drug administration.

    • Collect subsequent blood samples at predetermined time points post-administration (e.g., 1, 2, 4, and 6 hours) to capture the dynamics of FFA suppression.

    • Collect blood into EDTA-coated tubes and immediately place on ice.

  • Plasma Analysis:

    • Centrifuge blood samples at 3000 rpm for 15 minutes at 4°C to separate plasma.

    • Analyze plasma FFA concentrations using a commercially available colorimetric assay kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage change in FFA levels from baseline for each animal at each time point. Compare the this compound-treated group with the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).

Protocol 2: Quantification of HCA2 Receptor Expression in Adipose Tissue
  • Tissue Collection: Euthanize animals and collect epididymal white adipose tissue (eWAT). Immediately snap-freeze the tissue in liquid nitrogen and store at -80°C until further analysis.

  • RNA Extraction:

    • Homogenize a small piece of frozen eWAT (~50-100 mg) using a tissue homogenizer.

    • Extract total RNA using a commercial RNA extraction kit following the manufacturer's protocol.

    • Assess RNA quality and quantity using a spectrophotometer.

  • Quantitative Real-Time PCR (qPCR):

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

    • Perform qPCR using primers specific for the HCA2 gene and a suitable housekeeping gene (e.g., GAPDH, β-actin) for normalization.

    • Use a standard qPCR protocol with appropriate cycling conditions.

  • Western Blotting:

    • Homogenize frozen eWAT in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for HCA2 and a loading control (e.g., β-actin).

    • Incubate with a secondary antibody and visualize the protein bands using a chemiluminescence detection system.

  • Data Analysis:

    • For qPCR, calculate the relative expression of HCA2 mRNA using the ΔΔCt method.

    • For Western blotting, quantify the band intensity of HCA2 relative to the loading control.

    • Compare the expression levels between different animal strains.

Visualizations

Acipimox_Signaling_Pathway cluster_adipocyte Adipocyte This compound This compound HCA2 HCA2 Receptor (GPR109A) This compound->HCA2 binds & activates Gi Gi Protein HCA2->Gi activates AC Adenylyl Cyclase Gi->AC inhibits ATP ATP cAMP cAMP ATP->cAMP converted by AC PKA Protein Kinase A (PKA) cAMP->PKA activates HSL_inactive HSL (inactive) PKA->HSL_inactive phosphorylates HSL_active HSL (active, phosphorylated) HSL_inactive->HSL_active Triglycerides Triglycerides FFA_Glycerol Free Fatty Acids + Glycerol Triglycerides->FFA_Glycerol hydrolyzed by HSL (active) Release Release into circulation FFA_Glycerol->Release

Caption: Signaling pathway of this compound in an adipocyte.

Experimental_Workflow start Start: Observe Inconsistent This compound Efficacy step1 Step 1: Verify Drug Potency & Formulation start->step1 step2 Step 2: Review & Standardize Experimental Protocol (Dosing, Timing) step1->step2 step3 Step 3: Conduct Dose-Response Study step2->step3 decision1 Is efficacy still inconsistent? step3->decision1 step4 Step 4: Perform Pharmacokinetic (PK) Study decision1->step4 Yes end End: Optimized Experimental Design decision1->end No step5 Step 5: Analyze HCA2 Receptor Expression (qPCR/Western) step4->step5 decision2 Are PK parameters or receptor expression different? step5->decision2 step6 Adjust Dosing Regimen Based on PK Data decision2->step6 Yes step7 Consider Alternative Animal Strain decision2->step7 Yes step6->end step7->end

Caption: Troubleshooting workflow for inconsistent this compound efficacy.

References

Technical Support Center: Managing and Controlling the Flushing Response in Acipimox Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding, managing, and controlling for the cutaneous flushing response commonly associated with Acipimox. The information is presented in a practical question-and-answer format, supplemented with detailed protocols, quantitative data, and visual diagrams to aid in experimental design and execution.

Frequently Asked Questions (FAQs): Understanding the Flushing Response

Q1: What is the underlying mechanism of this compound-induced flushing?

This compound, a nicotinic acid derivative, induces flushing primarily through the activation of the G protein-coupled receptor 109A (GPR109A), also known as HCA2.[1][2][3] This receptor is expressed on specific immune cells within the skin, namely epidermal Langerhans cells and keratinocytes.[4][5][6]

Activation of GPR109A initiates a signaling cascade that leads to the synthesis and release of vasodilatory prostanoids, predominantly prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2).[1][2][4][7][8] These prostanoids then bind to their respective receptors (DP1, EP2, and EP4) on the smooth muscle cells of dermal capillaries, causing vasodilation.[1][2] This rapid increase in cutaneous blood flow manifests as the characteristic flushing, warmth, and redness.[9][10]

Q2: How is the flushing response typically characterized and measured in a clinical study?

In a research setting, the flushing response is assessed using both subjective and objective methods:

  • Subjective Assessment: Participants rate the intensity, duration, and characteristics (e.g., warmth, redness, itching, tingling) of flushing episodes using validated scales or questionnaires.[11]

  • Objective Assessment: Non-invasive techniques are used to quantify changes in cutaneous blood flow. Laser Doppler Flowmetry (LDF) is a common method used to measure the real-time increase in blood flow in the skin, often on the ear or face, following drug administration.[2][7]

  • Biochemical Analysis: Plasma levels of PGD2 metabolites, such as 9α,11β-PGF2, can be measured to quantify the extent of prostaglandin release, which correlates with the intensity of the flush.[8][11]

Q3: Does tolerance to this compound-induced flushing develop over time?

Yes, the flushing response to this compound and other nicotinic acid derivatives is subject to rapid tolerance development, a phenomenon known as tachyphylaxis.[2][12] This means that with continued and consistent dosing, the incidence and severity of flushing tend to decrease significantly.[9][11] This is a critical principle behind the use of dose titration as a management strategy.

Troubleshooting Guide: Proactive Management and Control Strategies

This section provides actionable protocols and data to help you proactively manage and control for the flushing response in your this compound studies.

Strategy 1: Pre-treatment with Prostaglandin Synthesis Inhibitors

Q: How can we proactively and effectively minimize flushing in study participants?

The most evidence-based strategy is the pre-treatment with a non-steroidal anti-inflammatory drug (NSAID), such as aspirin. NSAIDs work by inhibiting the cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are essential for the synthesis of PGD2 and PGE2 from arachidonic acid.[1][13] By blocking prostaglandin production, aspirin can significantly reduce the incidence, severity, and duration of the flushing response.[1][14]

Data from studies on nicotinic acid, which has a similar flushing mechanism to this compound.

InterventionOutcome MeasurePlacebo/Control GroupAspirin Pre-treatment GroupEfficacyCitation(s)
325 mg Aspirin (30 min prior) vs. PlaceboStudy Discontinuation due to Flushing9.4%1.8%80.9% reduction[1][11]
Aspirin (30 min prior) vs. PlaceboIncidence of Flushing77%53%31.2% reduction[1]
325 mg Aspirin (30 min prior) vs. Niacin AloneMedian Duration of First Flush65 minutes37 minutes43% reduction[11]
325 mg Aspirin (30 min prior) vs. Niacin AloneMean Intensity of Flushing--34% reduction[11]
  • Objective: To minimize the flushing response to this compound and reduce its impact on participant experience and study blinding.

  • Materials:

    • This compound capsules (study drug)

    • Matching placebo for this compound

    • Aspirin 325 mg tablets (non-enteric coated)

    • Matching placebo for Aspirin (optional, for certain study designs)

  • Procedure:

    • Instruct all participants (in both this compound and placebo arms) to take one 325 mg aspirin tablet with water 30 minutes before each dose of the investigational product (this compound or its placebo).

    • Rationale for treating all participants: This approach, as used in the AIMM trial, helps to maintain the blind, as flushing is a very noticeable side effect that could otherwise unblind participants and investigators to the treatment allocation.[15][16]

    • The 30-minute pre-treatment interval is critical for efficacy; administration of aspirin concomitantly with the study drug is less effective.[1]

    • Monitor for any potential adverse effects related to aspirin use.

  • Data Collection:

    • Use standardized questionnaires to assess flushing symptoms (severity, duration, characteristics) at specified time points after dosing.

    • If feasible, perform objective measurements such as Laser Doppler Flowmetry at baseline and during peak flushing periods.

Strategy 2: Dosing, Titration, and Administration

Q: What is the recommended dosing and administration protocol to reduce flushing?

A gradual dose escalation and proper administration with food are key to improving tolerability.[11][17][18]

  • Dose Titration: Starting with a low dose and slowly increasing it over several weeks allows the body to develop a tolerance (tachyphylaxis) to the flushing effect.[17] A rapid dose escalation should be avoided as it significantly increases the severity of flushing.[17]

  • Administration with Food: Administering this compound with meals or a low-fat snack can help reduce the incidence and severity of flushing.[11][17][19] Taking the drug on an empty stomach should be strictly avoided.[17]

  • Avoid Triggers: Counsel participants to avoid potential flushing triggers around the time of dosing, such as hot beverages, spicy foods, and alcohol.[11][17][18][20]

WeekThis compound DosageFrequencyAdministration Notes
1-2250 mgOnce dailyTake with evening meal
3-4250 mgTwice dailyTake with breakfast and evening meal
5+250 mgThree times daily (or target dose)Take with main meals

Note: This is a sample protocol. The actual titration schedule should be adapted based on the specific study design and observed participant tolerability.

Visual Guides: Pathways and Workflows

Signaling Pathway of this compound-Induced Flushing

Flushing_Pathway This compound Flushing Signaling Pathway cluster_Cell Langerhans Cell / Keratinocyte cluster_Vessel Dermal Capillary This compound This compound GPR109A GPR109A Receptor This compound->GPR109A AA Arachidonic Acid GPR109A->AA Activates COX COX-1 / COX-2 AA->COX PGs PGD2 / PGE2 COX->PGs Receptors DP1 / EP2 / EP4 Receptors PGs->Receptors Vaso Vasodilation Receptors->Vaso Activates Flush Flushing (Warmth, Redness) Vaso->Flush Aspirin Aspirin / NSAIDs Aspirin->COX Inhibits

Caption: Signaling cascade of this compound-induced flushing and the inhibitory action of aspirin.

Experimental Workflow for Managing Flushing in a Clinical Trial

Experimental_Workflow Clinical Trial Workflow for Flushing Management cluster_ArmA Group A cluster_ArmB Group B (Placebo) Screen Participant Screening & Informed Consent Baseline Baseline Assessment (Flushing History, LDF) Screen->Baseline Random Randomization (1:1) Baseline->Random Aspirin_A Aspirin 325mg (30 min pre-dose) Random->Aspirin_A this compound Arm Aspirin_B Aspirin 325mg (30 min pre-dose) Random->Aspirin_B Placebo Arm Drug_A This compound Dosing (Titration Schedule) Aspirin_A->Drug_A Assess_A Flushing Assessment (Scales, LDF, AEs) Drug_A->Assess_A Analysis Data Analysis (Compare outcomes between groups) Assess_A->Analysis Drug_B Placebo Dosing Aspirin_B->Drug_B Assess_B Flushing Assessment (Scales, LDF, AEs) Drug_B->Assess_B Assess_B->Analysis

Caption: A double-blind trial workflow incorporating aspirin pre-treatment for all arms.

Troubleshooting Logic for Flushing Events During a Study

Troubleshooting_Flowchart Troubleshooting Flowchart for Flushing Events start Participant Reports Flushing Event assess Assess Severity & Duration (Using Standardized Scale) start->assess decision Is flushing tolerable and within expected range? assess->decision educate Reassure Participant Reinforce Education Continue Per Protocol decision->educate Yes review Review Protocol Adherence: - Aspirin timing? - Taken with food? - Avoided triggers? decision->review No / Severe adjust Consider Dose Adjustment (e.g., revert to previous tolerated dose) review->adjust withdraw If Intolerable or Accompanied by Other Serious AEs: Consider Withdrawal from Study review->withdraw adjust->assess

Caption: Decision-making flowchart for managing flushing events reported by participants.

References

Minimizing the impact of Acipimox on animal food intake and body weight

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Acipimox in animal models. The focus is on minimizing the impact of this compound on animal food intake and body weight to ensure the validity and reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a nicotinic acid analog that acts as an agonist for the G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2).[1] Activation of GPR109A in adipocytes leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels.[1][2] This reduction in cAMP prevents the activation of Protein Kinase A (PKA), which is necessary for the phosphorylation and activation of Hormone-Sensitive Lipase (HSL).[3][4] By inhibiting HSL, this compound suppresses lipolysis, the breakdown of triglycerides into free fatty acids (FFAs) and glycerol, thereby reducing the release of FFAs into circulation.[3]

Q2: How does this compound typically affect food intake and body weight in animal models?

A2: The effects of this compound on food intake and body weight can be variable and appear to be dependent on the underlying physiological condition of the animal model.

  • In models of high-fat diet (HFD)-induced obesity: this compound has been shown to prevent the increase in both food intake and body weight associated with a high-fat diet.[5] In one study, rats on an HFD treated with this compound (25 or 50 mg/kg) for eight weeks showed a prevention of the expected increase in body weight and food consumption.[5]

  • In other contexts: Some studies have reported that this compound can increase food intake.[3] This effect may be linked to hormonal feedback loops involving growth hormone, ghrelin, and leptin.[3] It is crucial to consider the specific experimental conditions when interpreting these effects.

Q3: What are the common starting doses for this compound in rodent studies?

A3: The appropriate dose of this compound can vary depending on the animal model, the route of administration, and the specific research question. However, based on published studies, common dosage ranges are:

  • Rats: 25-50 mg/kg, administered orally or via intraperitoneal (IP) injection.[5]

  • Mice: 50 mg/kg via IP injection or 0.05% in drinking water.[6][7]

It is always recommended to perform a dose-response study to determine the optimal dose for your specific experimental setup.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Problem Potential Cause Troubleshooting/Mitigation Strategy
Unexpected Increase in Food Intake Hormonal Feedback MechanismsThis compound's reduction of circulating FFAs can trigger the release of growth hormone, which may indirectly stimulate appetite-regulating hormones like ghrelin.[3] Consider measuring these hormones to understand the underlying mechanism.
Timing of AdministrationRodents are nocturnal feeders. Administering this compound at the beginning of the dark cycle (active feeding period) might have a different impact on food intake compared to administration during the light cycle (inactive period).
Excessive Body Weight Loss Reduced Food IntakeIf this compound is causing a significant reduction in food intake, this will lead to weight loss. It is crucial to monitor food consumption daily.
Increased Energy ExpenditureWhile less commonly reported, it is possible that this compound could influence energy expenditure. Consider using metabolic cages to measure energy expenditure.
Solution: Implement a pair-feeding study design. In this setup, a control group of animals is fed the same amount of food that the this compound-treated animals consume voluntarily on the previous day. This helps to distinguish the effects of the drug from the effects of reduced caloric intake.
High Variability in Food Intake and Body Weight Data Inconsistent Dosing TimeAdministering this compound at different times each day can lead to variations in its effects on appetite and metabolism.
Solution: Standardize the time of day for this compound administration, preferably at the beginning of the animals' active (dark) cycle.
Animal StressStress from handling and injections can independently affect food intake and body weight.
Solution: Ensure all personnel are properly trained in animal handling and injection techniques to minimize stress. Allow for an adequate acclimatization period before starting the experiment.

Quantitative Data Summary

The following tables summarize quantitative data from studies on the effects of this compound on food intake and body weight in rodents.

Table 1: Effect of this compound on High-Fat Diet-Induced Changes in Rats

Parameter Control (HFD) This compound (25 mg/kg) + HFD This compound (50 mg/kg) + HFD Study Duration Reference
Body Weight IncreasedPrevented IncreasePrevented Increase8 weeks[5]
Food Intake IncreasedPrevented IncreasePrevented Increase8 weeks[5]

Table 2: Reported Dosages of this compound in Rodent Studies

Animal Model Dosage Route of Administration Reference
Mice (C57BL/6J)50 mg/kgIntraperitoneal (IP)[7]
Mice (LDLR null)0.05% (w/v)In drinking water[6]
Rats (Albino)25 mg/kgOral[5]
Rats (Albino)50 mg/kgOral[5]

Experimental Protocols

1. Intraperitoneal (IP) Administration of this compound in Mice

  • Materials:

    • This compound powder

    • Sterile saline (0.9% NaCl)

    • Sterile syringes and needles (e.g., 27-30 gauge)

    • Animal scale

  • Procedure:

    • Preparation of this compound Solution: Prepare a fresh solution of this compound in sterile saline on the day of injection. For a 50 mg/kg dose in a 25g mouse with an injection volume of 10 ml/kg, the concentration would be 5 mg/ml.

    • Animal Handling: Gently restrain the mouse, ensuring a firm but not restrictive grip.

    • Injection: Locate the lower right or left quadrant of the abdomen. Insert the needle at a 15-30 degree angle, bevel up. Aspirate briefly to ensure no fluid is drawn back, then slowly inject the this compound solution.

    • Monitoring: Monitor the animal for any signs of distress post-injection.

    • Data Collection: Measure body weight and food intake daily at the same time each day.

2. Pair-Feeding Experimental Workflow

  • Objective: To control for the effects of reduced caloric intake when assessing the impact of this compound on body weight and other metabolic parameters.

  • Groups:

    • Control (Ad libitum): Animals receive a standard or high-fat diet without restriction.

    • This compound-treated: Animals receive the diet ad libitum and are treated with this compound.

    • Pair-fed Control: Animals receive the same diet as the other groups but in a restricted amount.

  • Procedure:

    • On Day 0, begin this compound treatment in the designated group.

    • On Day 1, measure the average daily food intake of the this compound-treated group from the previous 24 hours.

    • Provide the pair-fed control group with the exact average amount of food consumed by the this compound-treated group on Day 0.

    • Repeat this process daily for the duration of the study.

    • Monitor body weight and other relevant parameters in all three groups.

Signaling Pathways and Experimental Workflows

This compound-GPR109A Signaling Pathway

Acipimox_Signaling cluster_cell Adipocyte This compound This compound GPR109A GPR109A (HCA2) This compound->GPR109A Binds to Gi_protein Gi Protein GPR109A->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates HSL_inactive HSL (Inactive) PKA->HSL_inactive Phosphorylates HSL_active HSL-P (Active) HSL_inactive->HSL_active Lipolysis Lipolysis HSL_active->Lipolysis Catalyzes FFAs Free Fatty Acids Lipolysis->FFAs Releases

Caption: this compound signaling cascade in adipocytes.

Experimental Workflow for Investigating this compound Effects

Experimental_Workflow cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_post_experiment Post-Experiment Acclimatization Animal Acclimatization (1-2 weeks) Baseline Baseline Measurements (Body Weight, Food Intake) Acclimatization->Baseline Grouping Randomize into Groups (Control, this compound, Pair-fed) Baseline->Grouping Dosing Daily this compound/Vehicle Administration Grouping->Dosing Monitoring Daily Monitoring (Body Weight, Food Intake, Clinical Signs) Dosing->Monitoring Data_Analysis Data Analysis Monitoring->Data_Analysis Interpretation Interpretation of Results Data_Analysis->Interpretation

Caption: General experimental workflow for this compound studies.

References

Technical Support Center: Refining Cell Culture Conditions for a Consistent Acipimox Response

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reproducible results when studying the effects of Acipimox in cell culture.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in vitro?

This compound is a nicotinic acid analog that primarily acts as an anti-lipolytic agent. Its principal mechanism involves the inhibition of hormone-sensitive lipase (HSL), a key enzyme in the breakdown of triglycerides into free fatty acids (FFAs) and glycerol within adipocytes. This action is mediated through the suppression of intracellular cyclic AMP (cAMP) levels, which subsequently decreases the activity of cAMP-dependent protein kinase (PKA). Reduced PKA activity leads to decreased phosphorylation and activation of HSL.

Q2: Which cell lines are most suitable for studying this compound response?

The most relevant cell lines for studying the anti-lipolytic effects of this compound are those that can be differentiated into mature, lipid-laden adipocytes. Commonly used models include:

  • 3T3-L1: A well-characterized murine preadipocyte cell line that robustly differentiates into adipocytes.

  • Human Adipose-Derived Stem Cells (hADSCs): Primary cells isolated from human adipose tissue, offering a more physiologically relevant model.

  • Simpson-Golabi-Behmel Syndrome (SGBS) cells: A human preadipocyte cell line with high differentiation capacity.

Q3: What are the typical effective concentrations of this compound in cell culture?

The effective concentration of this compound can vary depending on the cell type and experimental conditions. Based on in vitro studies with isolated rat adipocytes, significant inhibition of lipolysis is observed in the micromolar range. A near-basal lipolytic rate was achieved at 10 µmol/L this compound when stimulated with adenosine deaminase. A concentration of 100 µmol/L this compound significantly decreased isoproterenol-stimulated lipolysis.

Q4: How should I prepare and store this compound for cell culture experiments?

This compound is soluble in water and DMSO. For cell culture experiments, it is recommended to prepare a concentrated stock solution in a sterile solvent such as water or PBS. The stock solution can be stored at -20°C for several months. Working solutions should be freshly prepared by diluting the stock solution in the appropriate cell culture medium.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High variability in this compound response between experiments 1. Inconsistent cell differentiation status.2.

How to differentiate between on-target and off-target effects of Acipimox

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with information and protocols to differentiate between the on-target and off-target effects of Acipimox in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of action for this compound?

This compound is a niacin derivative that primarily acts as a lipid-lowering agent.[1] Its main on-target effect is the inhibition of lipolysis (the breakdown of fats) in adipose tissue.[2] This is achieved through the activation of the Hydroxycarboxylic Acid Receptor 2 (HCA2), also known as GPR109A, which is a G-protein coupled receptor (GPCR).[3][4] Activation of HCA2 by this compound leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels.[3][5] The reduction in cAMP lowers the activity of cAMP-dependent protein kinase A (PKA), leading to decreased activity of hormone-sensitive lipase (HSL), a key enzyme in the breakdown of triglycerides into free fatty acids.[2][5] This reduction in the release of free fatty acids from fat cells into the bloodstream is the core on-target therapeutic effect.[2]

Q2: What are the known side effects or potential off-target effects of this compound?

The most common side effect of this compound is cutaneous flushing (a sensation of heat and redness of the skin), which is considered an on-target effect mediated by HCA2 activation on skin immune cells, leading to prostaglandin D2 release.[1][6] Other reported adverse effects include gastrointestinal disturbances, palpitations, and in rare cases, myopathy or rhabdomyolysis, especially when combined with other drugs like statins.[6][7] While many effects are linked to HCA2, a comprehensive understanding of all molecular interactions is necessary to distinguish true off-target effects from exaggerated on-target pharmacology in different tissues.[8][9] An off-target effect would be a molecular interaction not mediated by the HCA2 receptor.

Q3: How can I be certain that an observed cellular response is a direct result of HCA2 activation by this compound?

Confirming that an experimental result is due to on-target HCA2 activation is a critical step in target validation.[10][11] The most definitive method is to use a system where the target is absent. If this compound still produces the effect in cells or animals where the HCA2 gene has been knocked out or knocked down, the effect is unequivocally off-target.[12] Comparing the response in wild-type versus HCA2-knockout models is the gold standard for validation.[12][13]

Troubleshooting Guides

Guide 1: Validating On-Target HCA2-Mediated Effects

If you observe a physiological or biochemical change in your experimental system after this compound treatment and want to confirm it is an on-target effect, follow these steps.

Step 1: Measure Downstream Signaling Events The direct downstream effect of HCA2 activation is a reduction in intracellular cAMP levels.[3]

  • Experimental Protocol: cAMP Measurement:

    • Cell Culture: Plate cells expressing HCA2 (e.g., HEK293-HCA2, adipocytes) in a suitable format (e.g., 96-well plate).

    • Stimulation: To measure inhibition, first stimulate adenylyl cyclase with an agent like forskolin to generate a detectable level of cAMP.

    • Treatment: Treat the cells with varying concentrations of this compound for a specified time.

    • Lysis & Detection: Lyse the cells and measure cAMP levels using a commercially available kit, such as HTRF, FRET, or bioluminescence-based assays (e.g., cAMP-Glo™).[14][15][16]

    • Analysis: An on-target effect will show a dose-dependent decrease in forskolin-stimulated cAMP levels.

Step 2: Genetic Validation with HCA2 Knockout/Knockdown The most rigorous way to confirm on-target activity is to demonstrate that the effect disappears in the absence of the target receptor.[12]

  • Experimental Protocol: Comparison in Wild-Type (WT) vs. HCA2 Knockout (KO) Systems:

    • System Setup: Obtain or generate a cell line or animal model lacking the HCA2 gene (HCA2-KO).[13][17] Use the corresponding wild-type as a control.

    • Treatment: Treat both WT and HCA2-KO systems with this compound at the desired concentration.

    • Endpoint Measurement: Measure the biological endpoint of interest (e.g., lipolysis, gene expression, cell viability).

    • Analysis:

      • On-Target Effect: The effect is observed in WT systems but is absent or significantly reduced in HCA2-KO systems.[12]

      • Off-Target Effect: The effect is observed in both WT and HCA2-KO systems, indicating it is independent of the HCA2 receptor.

Step 3: Pharmacological Validation with an Antagonist (Currently, specific and commercially available HCA2 antagonists are limited, making genetic validation the preferred method. This section is for general guidance.)

  • Pre-treatment: Pre-incubate your cells with a selective HCA2 antagonist.

  • Agonist Treatment: Add this compound in the presence of the antagonist.

  • Analysis: If the effect of this compound is blocked or shifted, it suggests an on-target mechanism.

Guide 2: Investigating Potential Off-Target Effects

If your results suggest an off-target effect (e.g., the effect persists in HCA2-KO cells), the following approaches can help identify the alternative mechanism.

Step 1: Dose-Response Analysis Off-target effects often occur at higher concentrations than on-target effects.

  • Experimental Protocol: Extended Dose-Response Curve:

    • Concentration Range: Test this compound across a very wide range of concentrations, from picomolar to high micromolar.

    • On-Target vs. Off-Target Potency: Determine the EC50 (concentration for half-maximal effect) or IC50 (concentration for half-maximal inhibition) for both your known on-target readout (e.g., cAMP reduction) and the suspected off-target effect.[18][19]

    • Analysis: A significant separation (e.g., >100-fold) between the on-target EC50 and the EC50 for the unknown effect may suggest an off-target interaction.

Step 2: Proteome-Wide Target Identification Modern chemical biology and proteomics methods can identify the binding partners of a drug in an unbiased manner.[20]

  • Methodologies:

    • Cellular Thermal Shift Assay (CETSA®): This method measures changes in protein thermal stability upon ligand binding. An off-target protein will show increased stability in the presence of this compound.[20]

    • Affinity-Capture Mass Spectrometry: this compound can be immobilized on a solid support (beads) and used to "pull down" its binding partners from a cell lysate for identification by mass spectrometry.[20]

    • Activity-Based Protein Profiling (ABPP): This technique can identify enzyme targets based on their reactivity with a chemical probe.[20]

Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound, which can be used as a reference for designing experiments and interpreting results.

ParameterDescriptionValueSystem / ConditionOn-Target/Off-Target
Anti-lipolytic Effect Concentration for near-basal lipolytic rate~10 µmol/LIsolated rat adipocytesOn-Target
cAMP Reduction Concentration for significant reduction≥ 0.5 µmol/LIsoproterenol-stimulated rat adipocytesOn-Target
Potency vs. Niacin Relative antilipolytic activity~20x more potent than Nicotinic AcidHuman plasmaOn-Target
Therapeutic Dose Standard clinical dose for dyslipidemia750 mg/dayHuman patientsOn-Target
High Dose (Tolerated) High dose with no additional LDL loweringup to 2250 mg/dayHuman patients with Familial HypercholesterolemiaOn-Target (Side effects may increase)

Visualized Workflows and Pathways

This compound On-Target Signaling Pathway

OnTarget_Pathway This compound This compound HCA2 HCA2 Receptor (GPR109A) This compound->HCA2 Binds Gi Gi Protein HCA2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Catalyzes AC PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Activates Lipolysis Lipolysis (Fat Breakdown) HSL->Lipolysis Promotes

Caption: On-target signaling cascade of this compound via the HCA2 receptor.

Experimental Workflow for Target Validation

Target_Validation_Workflow Start Observe Biological Effect of this compound Hypothesis Hypothesis: Is the effect mediated by HCA2? Start->Hypothesis Exp_WT Experiment 1: Wild-Type (WT) Cells/Animal Hypothesis->Exp_WT Test in Parallel Exp_KO Experiment 2: HCA2-Knockout (KO) Cells/Animal Hypothesis->Exp_KO Treat_WT Treat with this compound Exp_WT->Treat_WT Treat_KO Treat with this compound Exp_KO->Treat_KO Result_WT Effect is OBSERVED Treat_WT->Result_WT Result_KO_On Effect is ABSENT Treat_KO->Result_KO_On If... Result_KO_Off Effect is OBSERVED Treat_KO->Result_KO_Off If... Conclusion_On Conclusion: ON-TARGET EFFECT Result_KO_On->Conclusion_On Conclusion_Off Conclusion: OFF-TARGET EFFECT Result_KO_Off->Conclusion_Off

Caption: Workflow using a knockout model to validate the target of this compound.

Logic Diagram for Differentiating Effects

Logic_Diagram Start Start with Observed Effect Question1 Does the effect persist in HCA2-Knockout (KO) system? Start->Question1 OffTarget Likely OFF-TARGET Question1->OffTarget  Yes   OnTarget_Path Likely ON-TARGET Question1->OnTarget_Path  No   Question2 Does this compound inhibit cAMP production in WT system? OnTarget_Path->Question2 Confirm_OnTarget Validated ON-TARGET Effect Question2->Confirm_OnTarget  Yes   Investigate Investigate Alternative On-Target Pathways (e.g., β-arrestin) Question2->Investigate  No  

Caption: Decision tree for classifying this compound effects as on-target or off-target.

References

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a technical resource for troubleshooting adverse events related to the use of Acipimox in animal models. The following sections offer frequently asked questions (FAQs) and detailed troubleshooting advice to address common issues encountered during preclinical research.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My animals are exhibiting significant flushing (redness and warmth of the skin) after this compound administration. What can I do to mitigate this?

A1: Flushing is a common side effect of this compound and its parent compound, nicotinic acid, due to vasodilation.[1][2][3] While often transient, it can be a source of stress for the animals.

Troubleshooting Steps:

  • Pre-treatment with Aspirin: In clinical settings, flushing can be mitigated by pre-administering aspirin.[4] Consider a low-dose aspirin pre-treatment in your experimental protocol. The exact dose and timing will need to be optimized for the specific animal model and should be carefully considered for its potential impact on study endpoints.

  • Dose Adjustment: Evaluate if the administered dose of this compound can be lowered while still achieving the desired therapeutic effect. A dose-response study may be necessary.

  • Acclimatization: Some studies suggest that tolerance to flushing can develop over time.[2] A gradual dose escalation protocol during the initial phase of the study might help acclimatize the animals.

  • Vehicle and Route of Administration: Ensure the vehicle is appropriate and non-irritating. Consider if the route of administration (e.g., oral gavage vs. in drinking water) could be optimized to slow absorption and reduce peak plasma concentrations.

Q2: I am observing signs of gastrointestinal distress in my animal models (e.g., diarrhea, abdominal pain). How should I address this?

A2: Gastrointestinal discomfort, including nausea, dyspepsia, and diarrhea, are reported adverse effects of this compound.[2][5][6]

Troubleshooting Steps:

  • Administration with Food: Administering this compound with food can help reduce gastrointestinal irritation.[5] If animals are on a specific dietary regimen, ensure the timing of this compound administration coincides with feeding.

  • Formulation: The formulation of this compound can influence its local effects on the gastrointestinal tract. If using a custom formulation, ensure it is optimized for solubility and stability to avoid precipitation in the stomach.

  • Hydration: Ensure animals have free access to water, especially if diarrhea is observed, to prevent dehydration.

  • Dose Reduction: As with flushing, reducing the dose of this compound may alleviate gastrointestinal side effects.

Q3: My study involves co-administration of this compound with statins, and I am concerned about potential myopathy. What should I monitor?

A3: Co-administration of this compound with statins may increase the risk of myopathy, rhabdomyolysis, and myoglobinuria.[1][2][6]

Monitoring and Management:

  • Clinical Signs: Regularly monitor animals for any signs of muscle weakness, pain (e.g., changes in gait, reluctance to move), or changes in urine color.

  • Biochemical Monitoring: Periodically measure serum creatine kinase (CK) levels, as elevated CK is a key indicator of muscle damage.

  • Histopathology: At the end of the study, or if severe signs develop, perform a histopathological examination of skeletal muscle tissue to look for evidence of myopathy.

  • Dose Adjustment: If signs of myopathy are detected, consider reducing the dose of either this compound or the co-administered statin.

Quantitative Data Summary

The following tables summarize quantitative data from studies using this compound in animal models.

Table 1: Effects of this compound on Plasma Lipids and Body Fat in LDLR-null Mice [7][8]

Treatment GroupAortic Lesion ScoreBody Fat MassPlasma Triglycerides (TAG)
VehicleBaselineIncreasedBaseline
RitonavirIncreasedDecreasedIncreased
Ritonavir + this compoundAttenuated increaseReverted decreaseLargely reversed increase

Table 2: Effect of this compound on Glucose Tolerance in High-Fat Fed Mice [9]

Treatment GroupPlasma Free Fatty Acids (FFA)Glucose Elimination Rate (KG)
Control (High-Fat Diet)0.88 ± 0.10 mmol/L0.54 ± 0.01% min-1
This compound (50 mg/kg IP)0.46 ± 0.06 mmol/L0.66 ± 0.01% min-1

Experimental Protocols

Protocol 1: Attenuation of Ritonavir-Induced Atherogenesis in LDLR-null Mice [7][8]

  • Animal Model: LDLR-null mice.

  • Diet: Intermittent high-fat high-cholesterol diet (HFC) two days per week, with standard chow on other days to accelerate lesion development.

  • Drug Administration:

    • Ritonavir: Administered orally twice daily (33 mg/kg/day).

    • This compound: Provided in drinking water (0.05% wt/vol).

  • Assessment: Drug effects were evaluated by measuring changes in aortic lesion score, plasma lipid and lipoprotein profiles, body fat mass, and insulin-induced suppression of plasma fatty acid concentrations.

Protocol 2: Improvement of Glucose Tolerance in High-Fat Fed Mice [9]

  • Animal Model: C57BL/6J mice.

  • Diet: High-fat diet for 3 months.

  • Drug Administration: this compound administered intraperitoneally (50 mg/kg).

  • Assessment: Plasma FFA levels were measured four hours after administration. An intravenous glucose tolerance test (1 g/kg) was performed to determine the glucose elimination rate.

Visualizations

Acipimox_Signaling_Pathway cluster_bloodstream Bloodstream This compound This compound GPR109A GPR109A (Niacin Receptor 1) This compound->GPR109A Binds to Gi Gi GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Phosphorylates & Activates Triglycerides Triglycerides HSL->Triglycerides Hydrolyzes FFA Free Fatty Acids (FFA) Triglycerides->FFA Glycerol Glycerol Triglycerides->Glycerol FFA_blood Decreased Plasma FFA FFA->FFA_blood Release into

Caption: this compound signaling pathway in adipocytes.

Troubleshooting_Workflow start Adverse Event Observed (e.g., Flushing, GI Distress) assess Assess Severity and Frequency start->assess mild Mild/Transient Event assess->mild Mild severe Severe/Persistent Event assess->severe Severe monitor Continue Monitoring mild->monitor implement Implement Mitigation Strategy severe->implement strategies Mitigation Options: - Dose Reduction - Administer with Food - Pre-treatment (e.g., Aspirin) - Change Administration Route/Vehicle implement->strategies evaluate Evaluate Effectiveness of Strategy implement->evaluate resolved Issue Resolved evaluate->resolved Effective not_resolved Issue Not Resolved evaluate->not_resolved Not Effective resolved->monitor reassess Re-evaluate Protocol/ Consult Vet not_resolved->reassess

Caption: Experimental workflow for troubleshooting adverse events.

References

Optimizing the analytical methods for quantifying Acipimox in plasma

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the analytical methods for quantifying Acipimox in plasma. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during analysis.

Experimental Protocols

Two primary analytical methods for the quantification of this compound in plasma are detailed below: a highly sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method and a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.

Method 1: LC-MS/MS Quantification of this compound in Plasma

This method is recommended for studies requiring high sensitivity and selectivity, such as pharmacokinetic analyses with low dosage administration.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 10 µL of an internal standard (IS) solution (e.g., Acetylsalicylic acid at 5 µg/mL).

  • Vortex the sample for 30 seconds at room temperature.

  • Add 1 mL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge the sample at 12,000 rpm for 15 minutes at 4°C.

  • Transfer 800 µL of the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the residue in 100 µL of acetonitrile, vortex for 3 minutes, and centrifuge at 12,000 rpm for 15 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for injection into the LC-MS/MS system.[1]

2. Chromatographic and Mass Spectrometric Conditions

ParameterCondition
HPLC System Shiseido liquid chromatograph (NANOSPACE SI-2 3301) or equivalent
Column Shiseido Capcell PAK C18 (100 mm × 2.1 mm, 5 µm)
Mobile Phase A 0.1% (v/v) Ammonia in Water
Mobile Phase B Acetonitrile
Gradient Elution Linearly from 85:15 (A:B) to 20:80 (A:B)
Flow Rate 0.2 mL/min
Injection Volume 2 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Negative Electrospray Ionization (ESI-)
MRM Transitions This compound: m/z 153.0 → 109.1, IS (Acetylsalicylic acid): m/z 178.9 → 137.3
Method 2: HPLC-UV Quantification of this compound in Plasma

This method is suitable for routine analysis and studies where very high sensitivity is not a prerequisite.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To a plasma sample, add an appropriate internal standard.

  • Perform liquid-liquid extraction (LLE) using tert-butyl methyl ether.[2]

  • Vortex the mixture and centrifuge to separate the layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness.

  • Reconstitute the residue in the mobile phase for injection.

2. Chromatographic Conditions

ParameterCondition
HPLC System Shimadzu HPLC system or equivalent
Column Nucleosil C18 (25 cm × 4.6 mm, 5 µm)
Mobile Phase 10 mM Phosphate Buffer (pH 4 with triethylamine) : Methanol (50:50 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength 275 nm
Linearity Range 0.1–30 µg/mL

Data Presentation

The following tables summarize the quantitative data for the described analytical methods.

Table 1: LC-MS/MS Method Validation Parameters

ParameterResult
Linearity Range (Plasma)0.1 - 50 µg/mL
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)0.1 µg/mL[1]
Intra-day Precision (%RSD)< 15%
Inter-day Precision (%RSD)< 15%
Accuracy (%RE)Within ±15%
Recovery≥ 95%

Table 2: HPLC-UV Method Validation Parameters

ParameterResult
Linearity Range0.1 - 30 µg/mL[2]
Correlation Coefficient (r²)0.998[2]
UV Detection Wavelength275 nm[2]
Recovery> 85%[2]
Intra-day Precision (%CV)< 4%
Inter-day Precision (%CV)< 4%

Visualizations

This compound Analytical Workflow

cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation LC-MS/MS lle Liquid-Liquid Extraction (tert-butyl methyl ether) add_is->lle HPLC-UV centrifuge1 Centrifugation protein_precipitation->centrifuge1 lle->centrifuge1 dry_down Evaporation to Dryness centrifuge1->dry_down reconstitute Reconstitution dry_down->reconstitute hplc HPLC Separation reconstitute->hplc msms MS/MS Detection hplc->msms LC-MS/MS uv UV Detection hplc->uv HPLC-UV

Caption: Experimental workflow for the quantification of this compound in plasma.

This compound Signaling Pathway in Adipocytes

This compound This compound hcar2 HCAR2 (GPR109A) Receptor This compound->hcar2 activates gi Gi Protein hcar2->gi activates ac Adenylate Cyclase gi->ac inhibits camp cAMP ac->camp produces pka Protein Kinase A (PKA) camp->pka activates hsl Hormone-Sensitive Lipase (HSL) pka->hsl activates atgl Adipose Triglyceride Lipase (ATGL) pka->atgl activates lipolysis Lipolysis hsl->lipolysis atgl->lipolysis ffa Free Fatty Acid Release lipolysis->ffa

Caption: this compound signaling pathway in adipocytes leading to inhibition of lipolysis.

Troubleshooting Guide & FAQs

This section addresses common issues that may arise during the quantification of this compound in plasma.

Frequently Asked Questions (FAQs)

  • Q1: What is the most appropriate analytical method for my study?

    • A1: For pharmacokinetic studies requiring high sensitivity to measure low concentrations of this compound, the LC-MS/MS method is recommended. For routine analysis or studies with higher expected concentrations, the HPLC-UV method provides a robust and cost-effective alternative.

  • Q2: Which internal standard (IS) should I use?

    • A2: For the LC-MS/MS method, a stable isotopically labeled this compound would be ideal. However, acetylsalicylic acid has been successfully used as an IS.[1] For the HPLC-UV method, a compound with similar chromatographic behavior and UV absorbance that is not present in the plasma sample should be selected.

  • Q3: How can I improve the recovery of this compound from plasma?

    • A3: For protein precipitation, ensure the complete precipitation of proteins by using a sufficient volume of cold acetonitrile and thorough vortexing. For liquid-liquid extraction, optimize the pH of the aqueous phase and the choice of organic solvent to maximize the partitioning of this compound into the organic layer.

Troubleshooting Common Analytical Issues

IssuePossible Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Column degradation- Inappropriate mobile phase pH- Sample overload- Replace the column with a new one of the same type.- Adjust the mobile phase pH to ensure this compound is in a single ionic state.- Reduce the concentration of the injected sample.
Low Signal Intensity / Sensitivity - Inefficient ionization (LC-MS/MS)- Low UV absorbance at the selected wavelength (HPLC-UV)- Poor extraction recovery- Optimize ESI source parameters (e.g., capillary voltage, gas flow).- Ensure the detection wavelength is set to the λmax of this compound (around 275 nm).- Re-evaluate and optimize the sample preparation method.
High Background Noise or Baseline Drift - Contaminated mobile phase or HPLC system- Detector lamp instability (HPLC-UV)- Use high-purity solvents and freshly prepared mobile phase.- Flush the HPLC system thoroughly.- Allow the detector lamp to warm up sufficiently and check its performance.
Inconsistent Results (Poor Precision) - Inconsistent sample preparation- Variable injection volumes- Matrix effects (LC-MS/MS)- Ensure consistent and precise execution of the sample preparation protocol.- Check the autosampler for proper functioning.- Evaluate and mitigate matrix effects by optimizing sample cleanup or using a stable isotope-labeled internal standard.
Matrix Effects (Ion Suppression or Enhancement in LC-MS/MS) - Co-eluting endogenous plasma components interfering with ionization- Improve sample cleanup to remove interfering substances (e.g., use solid-phase extraction).- Modify chromatographic conditions to separate this compound from the interfering peaks.- Use a stable isotope-labeled internal standard to compensate for matrix effects.

References

Validation & Comparative

A Comparative Analysis of the Antilipolytic Potency of Acipimox and Novel GPR109A Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antilipolytic potency of the established GPR109A agonist, Acipimox, with emerging novel agonists targeting the same receptor. The objective is to offer a clear, data-driven overview for researchers engaged in the development of next-generation therapies for dyslipidemia and related metabolic disorders. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Introduction to GPR109A and Antilipolysis

G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2), is a key regulator of lipid metabolism. Primarily expressed in adipocytes and immune cells, its activation by agonists such as nicotinic acid (niacin) and its analogue this compound leads to the inhibition of adenylyl cyclase. This, in turn, decreases intracellular cyclic AMP (cAMP) levels, reducing the activity of protein kinase A (PKA). The subsequent dephosphorylation and inactivation of hormone-sensitive lipase (HSL) curtails the hydrolysis of triglycerides, ultimately decreasing the release of free fatty acids (FFAs) and glycerol from adipose tissue into the bloodstream. This antilipolytic effect is a cornerstone of the therapeutic action of GPR109A agonists in managing dyslipidemia.

Quantitative Comparison of GPR109A Agonist Potency

While direct head-to-head studies comparing this compound with a wide array of novel GPR109A agonists are limited in publicly available literature, a comparative potency can be established through their relative activities against the benchmark agonist, nicotinic acid (niacin).

CompoundTargetAssay TypePotency (vs. Nicotinic Acid)EC50/IC50Reference
This compound GPR109AAntilipolysis~20x more potentNot specified[1]
Nicotinic Acid GPR109AcAMP InhibitionBenchmark~51 nM[2]
MK-1903 GPR109AcAMP Inhibition~4x more potent~12.9 nM[2]
GSK256073 GPR109AAntilipolysisPotent agonistNot specified[3][4]
SCH 900271 GPR109AAntilipolysisPotent agonistNot specified

Note: The potencies of this compound and MK-1903 are derived from different studies and assays, and therefore represent an indirect comparison.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the GPR109A signaling pathway leading to antilipolysis and a typical experimental workflow for assessing the potency of GPR109A agonists.

GPR109A_Signaling_Pathway GPR109A GPR109A Gi Gi GPR109A->Gi activates AC Adenylyl Cyclase ATP ATP Gi->AC inhibits cAMP cAMP ATP->cAMP conversion PKA PKA (inactive) cAMP->PKA activates PKA_active PKA (active) HSL HSL (active) PKA_active->HSL phosphorylates HSL_inactive HSL-P (inactive) Triglycerides Triglycerides HSL_inactive->Triglycerides inhibits hydrolysis FFA_Glycerol FFA + Glycerol Triglycerides->FFA_Glycerol hydrolysis Agonist This compound or Novel Agonist Agonist->GPR109A

Caption: GPR109A signaling pathway in adipocytes.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Adipocytes Isolate Adipocytes (e.g., from adipose tissue) Culture Culture Adipocytes Adipocytes->Culture Stimulation Stimulate Lipolysis (e.g., with Isoproterenol) Culture->Stimulation Incubation Incubate with varying concentrations of GPR109A Agonists Stimulation->Incubation Lipolysis_Assay Measure Glycerol/FFA Release (Lipolysis Assay) Incubation->Lipolysis_Assay cAMP_Assay Measure Intracellular cAMP (cAMP Accumulation Assay) Incubation->cAMP_Assay Dose_Response Generate Dose-Response Curves Lipolysis_Assay->Dose_Response cAMP_Assay->Dose_Response IC50_EC50 Calculate IC50/EC50 Values Dose_Response->IC50_EC50

Caption: Workflow for assessing GPR109A agonist antilipolytic potency.

Logical_Relationship GPR109A_Activation GPR109A Activation by Agonist Gi_Activation Gi Protein Activation GPR109A_Activation->Gi_Activation AC_Inhibition Adenylyl Cyclase Inhibition Gi_Activation->AC_Inhibition cAMP_Decrease Decreased Intracellular [cAMP] AC_Inhibition->cAMP_Decrease PKA_Inhibition PKA Inhibition cAMP_Decrease->PKA_Inhibition HSL_Dephosphorylation Decreased HSL Phosphorylation PKA_Inhibition->HSL_Dephosphorylation Lipolysis_Inhibition Inhibition of Lipolysis HSL_Dephosphorylation->Lipolysis_Inhibition FFA_Release_Decrease Decreased FFA and Glycerol Release Lipolysis_Inhibition->FFA_Release_Decrease

Caption: Logical flow from GPR109A activation to antilipolysis.

Experimental Protocols

Detailed methodologies for key in vitro experiments are crucial for the accurate assessment and comparison of GPR109A agonists.

In Vitro Lipolysis Assay

This assay directly measures the end-point of the antilipolytic signaling cascade: the release of glycerol and free fatty acids from adipocytes.

1. Adipocyte Isolation and Culture:

  • Adipocytes are isolated from the adipose tissue of rodents (e.g., epididymal fat pads of Wistar rats) or from human subcutaneous adipose tissue biopsies by collagenase digestion.

  • Isolated adipocytes are washed and cultured in a suitable medium (e.g., DMEM) supplemented with serum and antibiotics. For experiments, differentiated adipocytes (e.g., 3T3-L1 cells) can also be used.

2. Lipolysis Stimulation:

  • To measure the inhibitory effect of GPR109A agonists, lipolysis is first stimulated. This is typically achieved by incubating the adipocytes with a β-adrenergic agonist like isoproterenol.

  • To prevent the re-esterification of fatty acids, adenosine deaminase can be added to the incubation medium to remove endogenous adenosine.

3. Agonist Treatment:

  • Differentiated adipocytes are pre-incubated with varying concentrations of the GPR109A agonist (e.g., this compound, MK-1903) for a defined period before the addition of the lipolytic stimulus.

4. Measurement of Glycerol and FFA Release:

  • After the incubation period, the medium is collected.

  • The concentration of glycerol released into the medium is quantified using a colorimetric or fluorometric assay kit.

  • The concentration of non-esterified fatty acids (NEFAs) released is measured using a specific NEFA quantification kit.

5. Data Analysis:

  • The percentage inhibition of stimulated lipolysis is calculated for each agonist concentration.

  • A dose-response curve is plotted, and the half-maximal inhibitory concentration (IC50) is determined.

cAMP Accumulation Assay

This assay measures the modulation of intracellular cAMP levels, a key second messenger in the GPR109A signaling pathway.

1. Cell Culture and Transfection:

  • A suitable cell line, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells, is transiently or stably transfected to express the human GPR109A receptor.

2. Assay Preparation:

  • Cells are seeded in multi-well plates and grown to a suitable confluency.

  • Prior to the assay, the growth medium is replaced with a stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

3. Adenylyl Cyclase Stimulation and Agonist Treatment:

  • To measure the inhibitory effect of the Gαi-coupled GPR109A receptor, adenylyl cyclase is stimulated using forskolin.

  • The cells are then treated with varying concentrations of the GPR109A agonist.

4. Cell Lysis and cAMP Measurement:

  • Following incubation, the cells are lysed.

  • The intracellular cAMP concentration in the cell lysates is determined using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF), Fluorescence Polarization (FP), or an Enzyme-Linked Immunosorbent Assay (ELISA).

5. Data Analysis:

  • A standard curve is generated using known concentrations of cAMP.

  • The concentration of cAMP in the samples is determined from the standard curve.

  • A dose-response curve for the inhibition of forskolin-stimulated cAMP production is plotted for each agonist, and the half-maximal effective concentration (EC50) is calculated.

Conclusion

This compound remains a potent and established GPR109A agonist with significant antilipolytic activity. Novel agonists, such as MK-1903, have been developed with potentially greater potency in modulating the GPR109A signaling pathway. The continued development and characterization of these novel compounds, using standardized and robust in vitro assays as detailed in this guide, are essential for identifying new therapeutic agents with improved efficacy and side-effect profiles for the management of metabolic diseases. The indirect comparisons presented herein highlight the therapeutic potential of these novel agents and underscore the need for direct comparative studies to definitively establish their relative potencies.

References

Acipimox Demonstrates Superior Safety Profile Over Other Nicotinic Acid Derivatives in Benchmarking Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of clinical data indicates that Acipimox, a nicotinic acid derivative, presents a more favorable safety and tolerability profile compared to traditional nicotinic acid (niacin), positioning it as a viable alternative for managing dyslipidemia in high-risk patient populations. The primary advantage of this compound lies in its significantly reduced incidence and severity of cutaneous flushing, a common and often debilitating side effect of nicotinic acid therapy.

This comparative guide synthesizes findings from key clinical trials to provide researchers, scientists, and drug development professionals with a detailed benchmark of this compound's safety profile against other nicotinic acid derivatives. The evidence underscores this compound's improved tolerability, which may enhance patient adherence to treatment regimens.

Comparative Analysis of Adverse Events

Clinical studies directly comparing this compound and nicotinic acid have consistently shown a lower frequency of adverse events with this compound. While both compounds effectively modulate lipid profiles, the improved side-effect profile of this compound is a key differentiator.

A significant head-to-head study revealed a high incidence of side effects, predominantly cutaneous flushing, in patients treated with nicotinic acid, whereas this compound was well-tolerated by all participants in the comparative group.[1][2] Another open cross-over study involving 31 patients with hypertriglyceridaemia reported that the incidence and severity of flushing and other recorded side-effects were notably higher with nicotinic acid treatment compared to this compound.[3]

Furthermore, this compound has demonstrated a neutral effect on several metabolic parameters that can be adversely affected by nicotinic acid. The aforementioned cross-over study found that this compound had no significant negative impact on glucose metabolism, in contrast to nicotinic acid which was shown to decrease late glucose tolerance.[3] The study also noted no adverse effects on liver enzymes or uric acid levels with this compound treatment.[3]

Adverse EventThis compoundNicotinic AcidKey Findings
Cutaneous Flushing Lower incidence and severityHigher incidence and severityThis compound is consistently reported to be better tolerated with significantly less flushing.[1][2][3]
Gastrointestinal Disturbances Generally well-toleratedHigher incidence of nausea, dyspepsia, and abdominal painThis compound is associated with fewer gastrointestinal side effects.
Effects on Glucose Metabolism No significant negative effectsCan decrease glucose toleranceThis compound presents a safer profile for patients with or at risk of diabetes.[3]
Hepatic Effects No significant effects on liver enzymesCan be associated with hepatotoxicityThis compound shows a more favorable hepatic safety profile.[3]
Effects on Uric Acid No significant effectsCan increase uric acid levelsThis compound is a safer option for patients with a history of gout or hyperuricemia.[3]

Experimental Protocols

The methodologies employed in the key comparative clinical trials form the basis of the safety and tolerability data presented.

Protocol from a Double-Blind, Placebo-Controlled Comparative Study

A representative experimental design involved a double-blind, placebo-controlled study comparing the side effect profiles and lipid-lowering efficacy of nicotinic acid (1 g three times daily) and its analogue this compound (250 mg three times daily) in patients with type 2b hyperlipidaemia.[1][2]

  • Patient Population: Patients diagnosed with type 2b hyperlipidaemia.

  • Treatment Arms:

    • Nicotinic Acid (1 g three times daily)

    • This compound (250 mg three times daily)

    • Placebo

  • Duration: 12 weeks.

  • Assessment of Adverse Events: The incidence and nature of side effects were systematically recorded for each treatment group throughout the study period. Cutaneous flushing was a primary focus of this assessment.

  • Efficacy Assessment: Lipid profiles (total cholesterol, triglycerides, and apoprotein B) were measured at baseline and at the end of the 12-week treatment period.

Protocol from an Open Cross-Over Comparative Study

Another key study utilized an open cross-over design to compare serum and lipoprotein lipid levels, oral glucose tolerance, and side-effects in 31 non-diabetic patients with hypertriglyceridaemia (type II B and IV).[3]

  • Patient Population: Non-diabetic patients with hypertriglyceridaemia (type II B and IV).

  • Treatment Phases:

    • 6 weeks of treatment with nicotinic acid (3 g daily).

    • A washout period.

    • 6 weeks of treatment with this compound (0.75 g daily).

  • Assessment of Adverse Events: The incidence and severity of all recorded side-effects, with a particular focus on flushing, were documented during each treatment phase.

  • Metabolic Assessments: Oral glucose tolerance tests were performed to measure the impact on glucose metabolism. Laboratory parameters, including liver enzymes and uric acid, were also monitored.

Signaling Pathways

The therapeutic and adverse effects of this compound and other nicotinic acid derivatives are mediated through the hydroxycarboxylic acid receptor 2 (HCAR2), a G protein-coupled receptor.

Therapeutic Signaling Pathway

Activation of HCAR2 in adipocytes leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels. This reduction in cAMP leads to the inhibition of hormone-sensitive lipase, a key enzyme in the breakdown of triglycerides. The subsequent decrease in the release of free fatty acids from adipose tissue reduces their availability for triglyceride synthesis in the liver, ultimately lowering VLDL and LDL cholesterol levels.

cluster_Adipocyte Adipocyte cluster_Liver Liver This compound This compound/ Nicotinic Acid HCAR2 HCAR2 (GPCR) This compound->HCAR2 Gi Gi Protein HCAR2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP PKA ↓ PKA cAMP->PKA HSL ↓ Hormone-Sensitive Lipase PKA->HSL Lipolysis ↓ Lipolysis HSL->Lipolysis FFA ↓ Free Fatty Acid Release Lipolysis->FFA VLDL ↓ VLDL Synthesis FFA->VLDL Reduced substrate LDL ↓ LDL Levels VLDL->LDL

Therapeutic Signaling Pathway of Nicotinic Acid Derivatives.

Adverse Effect (Flushing) Signaling Pathway

The characteristic flushing response to nicotinic acid derivatives is also initiated by the activation of HCAR2, but in different cell types, namely Langerhans cells and macrophages in the skin. This activation triggers a signaling cascade that leads to the synthesis and release of prostaglandin D2 (PGD2). PGD2 then acts on receptors in the surrounding blood vessels, causing vasodilation and the sensation of warmth and redness associated with flushing.

cluster_SkinCell Langerhans Cell / Macrophage cluster_BloodVessel Dermal Blood Vessel NicotinicAcid Nicotinic Acid (Higher Potency) HCAR2 HCAR2 (GPCR) NicotinicAcid->HCAR2 This compound This compound (Lower Potency) This compound->HCAR2 PLC Phospholipase C HCAR2->PLC Activates IP3 ↑ IP3 PLC->IP3 Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 PLA2 Phospholipase A2 Ca2->PLA2 Activates AA Arachidonic Acid PLA2->AA COX COX-1 / COX-2 AA->COX PGD2 Prostaglandin D2 (PGD2) Release COX->PGD2 DP1 DP1 Receptor PGD2->DP1 Binds to Vasodilation Vasodilation (Flushing) DP1->Vasodilation

Signaling Pathway of Nicotinic Acid-Induced Flushing.

Conclusion

References

A Comparative Guide to Acipimox and its Alternatives for Enhancing Mitochondrial Function in Human Trials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Acipimox and other promising alternatives—Resveratrol, Coenzyme Q10, and Urolithin A—based on their effects on mitochondrial function as demonstrated in human clinical trials. The following sections present quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways to facilitate an objective evaluation of these compounds.

Executive Summary

Mitochondrial dysfunction is a hallmark of numerous metabolic and age-related diseases. Consequently, therapeutic strategies aimed at improving mitochondrial function are of significant interest. This compound, a nicotinic acid derivative, has been investigated for its potential to enhance mitochondrial bioenergetics. This guide compares the clinical trial evidence for this compound with that of three other widely studied compounds: Resveratrol, a polyphenol known for its effects on sirtuins; Coenzyme Q10, a vital component of the electron transport chain; and Urolithin A, a gut microbiome-derived metabolite that promotes mitophagy.

The available human trial data for this compound presents a conflicting picture. While one study in patients with type 2 diabetes demonstrated an increase in skeletal muscle mitochondrial respiration[1][2], a recent trial in older adults with probable sarcopenia found no significant improvement in skeletal muscle NAD+ concentration or mitochondrial function[3][4][5][6][7]. Another study suggested this compound increases ATP synthesis, though the complete data is not widely available[3]. The alternatives also show varied results, with Urolithin A demonstrating improvements in muscle endurance and mitochondrial efficiency biomarkers[8][9][10][11], Coenzyme Q10 showing potential in improving bioenergetics in certain patient populations[12][13][14], and Resveratrol exhibiting inconsistent effects on mitochondrial function in human skeletal muscle despite its known role in activating signaling pathways related to mitochondrial biogenesis[15][16][17].

This guide aims to dissect the available evidence to aid researchers in navigating the complex landscape of mitochondrial therapeutics.

Quantitative Data Comparison

The following tables summarize the quantitative outcomes from key human clinical trials investigating the effects of this compound and its alternatives on mitochondrial function. Direct comparison is challenging due to variations in study populations, dosages, duration, and endpoints.

Table 1: Effects of this compound on Mitochondrial Function in Human Clinical Trials

ParameterStudy PopulationDosageDurationKey FindingsReference
Mitochondrial Respiration (ex vivo, skeletal muscle) 21 patients with Type 2 Diabetes250 mg, 3x/day2 weeksIncreased state 3 and maximal uncoupled respiration with malate/glutamate/succinate.[1]van de Weijer et al., 2014[1]
Mitochondrial Gene Expression (skeletal muscle) 21 patients with Type 2 Diabetes250 mg, 3x/day2 weeksRobust elevation in the expression of nuclear-encoded mitochondrial gene sets.[1][2]van de Weijer et al., 2014[1][2]
Skeletal Muscle ATP Content Patients with Mitochondrial Myopathy750 mg/day12 weeksPrimary outcome of the AIMM trial; results not yet published.[18][19]AIMM Trial Protocol[18][19]
Skeletal Muscle NAD+ Concentration 11 older adults with probable sarcopenia250 mg, 2-3x/day4 weeksNo statistically significant change.[3][4][7]Pugh et al., 2024 (preprint)[3][4][7]
Mitochondrial Respiratory Chain Function 11 older adults with probable sarcopenia250 mg, 2-3x/day4 weeksNo significant improvement.[3][5][20]Pugh et al., 2024 (preprint)[3][5][20]

Table 2: Effects of Alternatives on Mitochondrial Function in Human Clinical Trials

CompoundParameterStudy PopulationDosageDurationKey FindingsReference
Urolithin A Muscle Endurance & Mitochondrial Biomarkers 66 older adults (65-90 years)1000 mg/day4 monthsImproved muscle endurance; no significant change in maximal ATP production.[10]Liu et al., 2022[10]
Mitochondrial Gene Expression (skeletal muscle) Healthy, sedentary elderly individuals500 mg & 1000 mg/day4 weeksModulated mitochondrial gene expression.Andreux et al., 2019
Mitochondrial Respiration (in vitro, chondrocytes) Healthy and OA human chondrocytes6.25 & 12.5 µMN/AIncreased basal and maximal respiration.[21]D'Amico et al., 2022[21]
Coenzyme Q10 Muscle Mitochondrial Respiration (in vivo) 6 patients with mitochondrial cytopathies150 mg/day6 monthsImproved muscle mitochondrial functionality.[13][14]Barbiroli et al., 1997[13][14]
Skeletal Muscle Bioenergetics (in vivo) Type 2 Diabetes patients and healthy controlsNot specifiedNot specifiedTrend of improved PCr/Pi in T2D patients at rest.[12]Larsen et al., 2018[12]
ATP Production (in granulocytes) 12 young healthy volunteersNot specified5 weeksSignificant increase in ATP formation.N/A
Resveratrol Mitochondrial Biogenesis (skeletal muscle) Healthy young male athletesNot specified4 daysNo significant effect on mitochondrial biogenesis gene expression post-exercise.[16]O'Keeffe et al., 2020[16]
Mitochondrial Respiration (in vitro, myoblasts) Myoblasts from patients with m.3243A>G mutation and controlsNot specifiedN/AImproved ATP-linked respiration under restricted conditions.[17]L-C-sanz et al., 2020[17]
Mitochondrial Capacity (skeletal muscle) 16 healthy young adults500 mg/day (+10 mg piperine)4 weeks~40% increase in mitochondrial capacity with exercise training vs. ~10% in placebo + training.N/A

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the comparison tables.

High-Resolution Respirometry of Permeabilized Skeletal Muscle Fibers
  • Objective: To measure mitochondrial respiratory function in intact mitochondria within their cellular environment.

  • Protocol Summary (based on van de Weijer et al., 2014):

    • Muscle Biopsy: A muscle sample is obtained from the vastus lateralis muscle using a Bergström needle.

    • Fiber Permeabilization: A small portion of the muscle tissue is dissected and permeabilized with saponin to render the plasma membrane permeable while keeping the mitochondrial membranes intact.

    • Respirometry: The permeabilized muscle fibers are placed in the chambers of a high-resolution respirometer (e.g., Oroboros Oxygraph-2k) containing a respiration medium.

    • Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol: A series of substrates and inhibitors are added sequentially to assess the function of different parts of the electron transport chain. A typical protocol might include:

      • Malate and glutamate to assess Complex I-linked respiration.

      • ADP to stimulate state 3 respiration (oxidative phosphorylation).

      • Succinate to provide electrons to Complex II, allowing for the assessment of convergent electron flow.

      • Cytochrome c to test the integrity of the outer mitochondrial membrane.

      • A chemical uncoupler (e.g., FCCP) to measure maximal electron transport system capacity.

      • Rotenone (Complex I inhibitor) and antimycin A (Complex III inhibitor) to dissect the contribution of different complexes.

    • Data Analysis: Oxygen consumption rates are normalized to the wet weight of the muscle fibers.

Measurement of Skeletal Muscle ATP Content
  • Objective: To quantify the concentration of ATP in muscle tissue as a direct measure of cellular energy status.

  • Protocol Summary (based on the AIMM trial protocol):

    • Muscle Biopsy: A muscle biopsy is obtained and immediately frozen in liquid nitrogen to halt metabolic processes.

    • Tissue Homogenization: The frozen muscle tissue is homogenized in a suitable buffer (e.g., perchloric acid) to extract ATP.

    • Luminometry: The ATP concentration in the extract is determined using a luciferin-luciferase-based bioluminescence assay. The light emitted is proportional to the ATP concentration.

    • Standard Curve: A standard curve is generated using known concentrations of ATP to quantify the amount of ATP in the muscle samples.

    • Normalization: The ATP content is typically normalized to the total protein content of the muscle sample.

Analysis of Mitochondrial Gene Expression (RT-qPCR)
  • Objective: To quantify the mRNA levels of genes involved in mitochondrial biogenesis and function.

  • Protocol Summary:

    • RNA Extraction: Total RNA is extracted from muscle biopsy samples using a commercial kit.

    • Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

    • Quantitative PCR (qPCR): The cDNA is used as a template for qPCR with primers specific for target genes (e.g., PGC-1α, NRF1, TFAM) and a reference gene (e.g., GAPDH, β-actin).

    • Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, normalized to the reference gene.

Signaling Pathways and Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways through which this compound and its alternatives exert their effects on mitochondrial function.

This compound: NAD+ Dependent Pathway

Acipimox_Pathway This compound This compound NAD ↑ NAD+ levels This compound->NAD (precursor) SIRT1 SIRT1 Activation NAD->SIRT1 PGC1a PGC-1α Deacetylation & Activation SIRT1->PGC1a Mito_Biogenesis ↑ Mitochondrial Biogenesis & Gene Expression PGC1a->Mito_Biogenesis Mito_Function ↑ Mitochondrial Respiration Mito_Biogenesis->Mito_Function

This compound enhances mitochondrial function via the NAD+-SIRT1-PGC-1α pathway.
Resveratrol: Dual Activation Pathway

Resveratrol_Pathway Resveratrol Resveratrol AMPK AMPK Activation Resveratrol->AMPK SIRT1 SIRT1 Activation Resveratrol->SIRT1 PGC1a PGC-1α Activation AMPK->PGC1a SIRT1->PGC1a Mito_Biogenesis ↑ Mitochondrial Biogenesis PGC1a->Mito_Biogenesis

Resveratrol may activate PGC-1α through both AMPK and SIRT1 signaling.
Coenzyme Q10: Electron Transport Chain Integration

CoQ10_Pathway cluster_ETC Mitochondrial Electron Transport Chain ComplexI Complex I CoQ10 Coenzyme Q10 (Ubiquinone) ComplexI->CoQ10 e- ComplexII Complex II ComplexII->CoQ10 e- ComplexIII Complex III CoQ10->ComplexIII e- ATP_Synthase ATP Synthase (Complex V) ComplexIII->ATP_Synthase H+ gradient ATP ↑ ATP Production ATP_Synthase->ATP

Coenzyme Q10 acts as an electron carrier in the ETC, essential for ATP synthesis.
Urolithin A: Mitophagy Induction

UrolithinA_Pathway UrolithinA Urolithin A Mitophagy ↑ Mitophagy UrolithinA->Mitophagy Damaged_Mito Clearance of Damaged Mitochondria Mitophagy->Damaged_Mito Mito_Quality ↑ Mitochondrial Quality & Efficiency Damaged_Mito->Mito_Quality Cell_Health Improved Cellular Health Mito_Quality->Cell_Health

Urolithin A promotes mitochondrial health by inducing mitophagy.

Conclusion

The replication of this compound's effects on mitochondrial function in human trials remains a subject of ongoing research with conflicting findings. While initial studies in patient populations with metabolic disease were promising, more recent data in the context of aging-related muscle decline have not shown a significant benefit. This highlights the importance of considering the target population and specific pathological context when evaluating mitochondrial-targeted therapies.

The alternatives discussed—Resveratrol, Coenzyme Q10, and Urolithin A—each present unique mechanisms of action and varying degrees of supporting evidence from human trials. Urolithin A shows promise in improving muscle endurance and mitochondrial health biomarkers, Coenzyme Q10 may be beneficial for bioenergetics in certain disease states, and Resveratrol's effects on mitochondrial biogenesis signaling are well-documented, though its functional impact in human muscle is less clear.

For researchers and drug development professionals, this comparative guide underscores the need for well-designed clinical trials with standardized, directly comparable endpoints to definitively establish the efficacy of these and other potential mitochondrial-enhancing compounds. The choice of intervention will likely depend on the specific aspect of mitochondrial dysfunction being targeted, be it biogenesis, respiratory chain function, or quality control through mitophagy.

References

A Comparative Analysis of Acipimox and Lifestyle Interventions in Modulating Metabolic Health

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Metabolic syndrome, a constellation of conditions including central obesity, hypertension, dyslipidemia, and insulin resistance, presents a significant and growing public health challenge. Addressing this complex metabolic dysregulation is a key focus of current research and therapeutic development. This guide provides a detailed comparison of two distinct approaches to improving metabolic health: the pharmacological agent Acipimox and comprehensive lifestyle interventions. We will delve into their relative benefits, supported by experimental data, to inform research and drug development efforts in this critical area.

At a Glance: this compound vs. Lifestyle Interventions

FeatureThis compoundLifestyle Interventions
Primary Mechanism Inhibition of lipolysis in adipose tissue via HCA2 receptor agonism.[1][2]Multi-faceted: improved insulin sensitivity, reduced inflammation, altered adipokine profile, weight reduction.[3][4][5]
Key Molecular Target Hydroxycarboxylic Acid Receptor 2 (HCA2).[2]Multiple pathways including insulin signaling (IRS, PI3K/Akt), AMPK, and adipokine signaling.[5][6][7]
Primary Metabolic Effect Reduction of plasma free fatty acids (FFAs) and triglycerides.[1][8]Broad improvements across multiple metabolic parameters.[4][9][10]
Speed of Onset Rapid reduction in FFAs.[8]Gradual, dependent on adherence and intensity of intervention.[4]
Intervention Type Pharmacological (oral administration).Behavioral (diet, exercise, stress management).[3][4]

Quantitative Comparison of Metabolic Outcomes

The following tables summarize the quantitative effects of this compound and lifestyle interventions on key metabolic health markers, compiled from various clinical studies. It is important to note that these findings are not from head-to-head trials and that patient populations, intervention durations, and specific protocols may vary between studies.

Table 1: Effects of this compound on Metabolic Parameters

ParameterStudy PopulationDosage & DurationKey FindingsCitation
Free Fatty Acids (FFA) Obese diabetic and nondiabetic subjects250 mg overnight↓ 60-70%[8]
Triglycerides --↓ (Specific percentage not consistently reported)[1]
Fasting Insulin Obese diabetic and nondiabetic subjects250 mg overnight↓ ~50%[8]
Insulin-stimulated Glucose Uptake Obese diabetic and nondiabetic subjects250 mg overnight↑ >2-fold[8]
Fasting Glucose Obese, insulin-resistant, non-diabetic subjects250 mg thrice-daily for 6 months↓ 6 mg/dL[11]
Adiponectin Obese, insulin-resistant, non-diabetic subjects250 mg thrice-daily for 6 months↑ 668 ng/mL[11]

Table 2: Effects of Lifestyle Interventions on Metabolic Parameters (from Meta-Analyses)

ParameterStudy PopulationIntervention DurationKey FindingsCitation
Metabolic Syndrome Resolution Adults with Metabolic Syndrome≥ 6 months~2 times greater resolution vs. control[9][10]
Waist Circumference Adults with Metabolic Syndrome≥ 6 months↓ 2.7 cm[9][10]
Systolic Blood Pressure Adults with Metabolic Syndrome≥ 6 months↓ 6.4 mmHg[9][10]
Diastolic Blood Pressure Adults with Metabolic Syndrome≥ 6 months↓ 3.3 mmHg[9][10]
Triglycerides Adults with Metabolic Syndrome≥ 6 months↓ 12.0 mg/dl[9][10]
Fasting Blood Glucose Adults with Metabolic Syndrome≥ 6 months↓ 11.5 mg/dl[9][10]
HDL Cholesterol Adults with Metabolic Syndrome≥ 6 monthsNo significant change[9][10]

Experimental Protocols

1. Hyperinsulinemic-Euglycemic Clamp (for assessing insulin sensitivity)

This technique is a gold-standard method for quantifying insulin sensitivity. The protocol generally involves the following steps:

  • Catheterization: Intravenous catheters are inserted for the infusion of insulin and glucose, and for blood sampling.[12][13][14]

  • Basal Period: A baseline period is established to measure basal glucose and insulin levels.[12][15]

  • Insulin Infusion: A continuous infusion of insulin is administered at a constant rate to achieve a hyperinsulinemic state.[12][15]

  • Glucose Infusion: A variable infusion of glucose is simultaneously administered to maintain a normal blood glucose level (euglycemia). The glucose infusion rate is adjusted based on frequent blood glucose monitoring.[12][15]

  • Steady State: Once a steady state is reached (stable blood glucose with a constant glucose infusion rate), the glucose infusion rate is considered a measure of insulin sensitivity. A higher glucose infusion rate indicates greater insulin sensitivity, as more glucose is being taken up by the tissues.[16]

2. Assessment of Metabolic Syndrome Resolution

The resolution of metabolic syndrome is typically assessed by evaluating the number of diagnostic criteria met by a participant at baseline and after the intervention. The most commonly used criteria are from the National Cholesterol Education Program Adult Treatment Panel III (NCEP ATP III), which include:

  • Waist Circumference: >102 cm in men, >88 cm in women.

  • Triglycerides: ≥150 mg/dL.

  • HDL Cholesterol: <40 mg/dL in men, <50 mg/dL in women.

  • Blood Pressure: ≥130/85 mmHg or use of antihypertensive medication.

  • Fasting Glucose: ≥100 mg/dL or use of medication for hyperglycemia.

A diagnosis of metabolic syndrome is made when three or more of these criteria are present.[17] Remission is defined as the participant no longer meeting the criteria for the syndrome after the intervention period.[18]

Signaling Pathways and Mechanisms of Action

This compound: Targeting Adipose Tissue Lipolysis

This compound, a nicotinic acid derivative, exerts its primary metabolic effects by acting as an agonist for the Hydroxycarboxylic Acid Receptor 2 (HCA2), a G protein-coupled receptor highly expressed on adipocytes.[1][2]

Acipimox_Pathway cluster_inhibition Inhibitory Cascade This compound This compound HCA2 HCA2 Receptor (Adipocyte) This compound->HCA2 Binds to Gi Gi Protein HCA2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits Gi->AC cAMP cAMP AC->cAMP Converts ATP to AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Phosphorylates & Activates Lipolysis Lipolysis HSL->Lipolysis Catalyzes FFA Free Fatty Acids (FFAs) Lipolysis->FFA Releases

Caption: this compound signaling pathway in adipocytes.

Lifestyle Interventions: A Multi-pronged Metabolic Reset

Lifestyle interventions, encompassing dietary modifications and regular physical activity, impact a broader range of signaling pathways to improve metabolic health.

Lifestyle_Intervention_Pathway cluster_insulin Improved Insulin Signaling cluster_adipose Adipose Tissue Remodeling cluster_muscle Skeletal Muscle Adaptations Lifestyle Lifestyle Interventions (Diet & Exercise) InsulinReceptor Insulin Receptor Lifestyle->InsulinReceptor Adiponectin ↑ Adiponectin Lifestyle->Adiponectin Leptin ↑ Leptin Sensitivity Lifestyle->Leptin Inflammation ↓ Pro-inflammatory Adipokines (e.g., TNF-α) Lifestyle->Inflammation AMPK ↑ AMPK Activation Lifestyle->AMPK Mito ↑ Mitochondrial Biogenesis Lifestyle->Mito IRS IRS Proteins InsulinReceptor->IRS Enhances PI3K_Akt PI3K/Akt Pathway IRS->PI3K_Akt Enhances GLUT4 GLUT4 Translocation PI3K_Akt->GLUT4 Enhances

Caption: Key pathways affected by lifestyle interventions.

Conclusion

Both this compound and lifestyle interventions demonstrate significant benefits for metabolic health, albeit through different mechanisms and with varying breadths of effect. This compound offers a targeted pharmacological approach to rapidly reduce circulating free fatty acids and triglycerides by inhibiting lipolysis. This can be particularly beneficial in contexts where elevated FFAs are a primary driver of metabolic dysfunction.

Lifestyle interventions, on the other hand, provide a more holistic and comprehensive improvement in metabolic health. By positively influencing a wide array of signaling pathways in multiple tissues, they can lead to the resolution of metabolic syndrome and a reduction in the risk of associated diseases. While the effects of lifestyle changes are gradual and require sustained patient effort, their broad-ranging benefits underscore their foundational role in managing metabolic disorders.

For drug development professionals, the distinct yet complementary actions of this compound and lifestyle interventions highlight potential avenues for combination therapies. Further research into synergistic effects could unlock more potent strategies for combating the growing epidemic of metabolic disease. Understanding the intricate molecular pathways modulated by both approaches will be crucial in designing the next generation of targeted and personalized metabolic therapies.

References

Validating the Clinical Relevance of Preclinical Findings on Acipimox: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acipimox, a nicotinic acid derivative, has been investigated for its lipid-lowering properties, primarily through the inhibition of adipose tissue lipolysis. A substantial body of preclinical research has elucidated its mechanism of action and its effects in various disease models. This guide provides a comprehensive comparison of these preclinical findings with clinical data to validate the clinical relevance of this compound. We will objectively assess its performance against alternative therapies, present supporting experimental data in a structured format, and provide detailed methodologies for key experiments.

Preclinical to Clinical Translation: A Comparative Analysis

The primary mechanism of this compound, established in preclinical studies, is the inhibition of lipolysis in adipocytes. This action is initiated by the activation of the G-protein coupled receptor GPR109A (HCA2), leading to a reduction in intracellular cyclic AMP (cAMP) levels.[1][2] This, in turn, decreases the activity of protein kinase A (PKA) and subsequently reduces the phosphorylation and activation of hormone-sensitive lipase (HSL) and the expression of adipose triglyceride lipase (ATGL).[3][4][5] The net effect is a diminished release of free fatty acids (FFAs) from adipose tissue.[1][5]

This fundamental preclinical finding has been consistently validated in clinical trials. Studies in patients with dyslipidemia, type 2 diabetes, and metabolic syndrome have demonstrated that this compound effectively reduces circulating FFA levels.[6] This reduction in FFA flux to the liver, a key preclinical observation, is clinically translated into significant reductions in serum triglycerides.[1][7] The effect on total cholesterol and LDL cholesterol is generally more modest.[5][8]

Data Summary: Preclinical vs. Clinical Findings
Preclinical FindingSupporting Preclinical EvidenceClinical ValidationSupporting Clinical Evidence
Inhibition of Lipolysis Reduced FFA and glycerol release from isolated rat adipocytes and in murine models.[3][4]Decreased plasma FFA concentrations in humans.Significant reduction in fasting FFA levels in obese diabetic and nondiabetic subjects.[2]
Lipid Profile Modulation Lowered plasma triglycerides and cholesterol in murine models of dyslipidemia and atherogenesis.[7]Reduction in plasma triglycerides and total cholesterol in patients with hyperlipoproteinemia.In patients with type II and IV hyperlipoproteinemia, this compound significantly lowered triglycerides (-43%) and total cholesterol (-7% to -17%).
Improved Insulin Sensitivity Enhanced glucose tolerance in high-fat fed mice.Improved insulin sensitivity and glucose tolerance in patients with type 2 diabetes and obesity.Overnight treatment with this compound more than doubled insulin-stimulated glucose uptake during euglycemic-hyperinsulinemic clamps in obese subjects.[2]
Anti-Atherogenic Effects Attenuated atherogenesis in LDLR null mice.[8][7]Limited direct clinical evidence on atherosclerosis regression.This compound is not primarily indicated for the prevention of cardiovascular disease.[9]
Hepatic Steatosis Reduction Substantially reduced liver weight and ectopic fat deposition in a murine burn model.[3]Potential for treating non-alcoholic fatty liver disease (NAFLD).While the mechanism is supported, large-scale clinical trials specifically for NAFLD are limited.

Performance Comparison with Alternative Therapies

This compound's clinical utility is further contextualized by comparing its performance to other lipid-lowering agents.

Therapeutic AlternativeKey Comparative FindingsSupporting Clinical Evidence
Nicotinic Acid (Niacin) This compound demonstrates comparable or slightly less potent lipid-lowering effects but is significantly better tolerated, with a lower incidence of flushing.[10][11]A double-blind study showed significant lipid reduction with nicotinic acid, while this compound showed no significant alteration in lipids at the tested dose, but was much better tolerated.[12][13] Another study found this compound to be a satisfactory alternative with fewer side effects.[10]
Fibrates (e.g., Fenofibrate, Bezafibrate, Clofibrate) This compound shows a triglyceride-lowering effect that is comparable to or, in some studies, superior to fibrates. Fibrates may have a more pronounced effect on HDL cholesterol.[14][15][16]In a comparative study, this compound was more effective in reducing triglycerides than fenofibrate.[16] Another study found this compound to have a similar hypolipidemic effect as clofibrate.[14]
Statins (e.g., Pravastatin) Statins are more effective at lowering LDL cholesterol, while this compound has a greater impact on triglycerides and HDL cholesterol.[17]A comparative trial showed pravastatin was more efficient in decreasing total and LDL cholesterol, whereas this compound was more effective in reducing triglycerides and increasing HDL.[17]

Experimental Protocols

Preclinical Methodologies

1. Murine Model of Thermal Injury:

  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Procedure: Anesthetized mice receive a non-lethal scald burn of approximately 15% of the total body surface area by immersing the shaved dorsal surface in 90°C water for 10 seconds.

  • Treatment: this compound (or vehicle) is administered daily via oral gavage.

  • Analysis: Adipose and liver tissues are harvested for histological analysis, Western blotting for lipolytic enzymes (HSL, ATGL), and measurement of tissue triglyceride content. Serum is collected for FFA and glycerol measurement.[3]

2. Atherogenesis in LDLR Null Mice:

  • Animal Model: Low-density lipoprotein receptor (LDLR) knockout mice on a C57BL/6 background.

  • Diet: Mice are fed a high-fat, high-cholesterol "Western-type" diet to induce atherosclerosis.

  • Treatment: this compound is administered in the diet or via gavage.

  • Analysis: Aortas are dissected, stained with Oil Red O, and atherosclerotic lesion area is quantified. Plasma lipids are measured enzymatically.[8][7]

3. Western Blotting for HSL and ATGL in Adipose Tissue:

  • Tissue Preparation: Epididymal fat pads are homogenized in lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration is determined using a BCA assay.

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes are blocked and then incubated with primary antibodies against total HSL, phospho-HSL (Ser660), and ATGL, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Bands are visualized using enhanced chemiluminescence and quantified by densitometry.[3]

Clinical Methodologies

1. Hyperinsulinemic-Euglycemic Clamp:

  • Purpose: To assess insulin sensitivity.

  • Procedure: A primed-continuous infusion of insulin is administered to achieve a steady-state hyperinsulinemia. Plasma glucose is clamped at a euglycemic level (e.g., 90 mg/dL) by a variable infusion of glucose.

  • Measurement: The glucose infusion rate required to maintain euglycemia is a measure of insulin-stimulated glucose disposal and thus insulin sensitivity.[2]

2. Measurement of Plasma Lipids and Lipoproteins:

  • Sample Collection: Fasting blood samples are collected in EDTA-containing tubes.

  • Analysis: Total cholesterol, triglycerides, and HDL cholesterol are measured using standard enzymatic colorimetric assays. LDL cholesterol is typically calculated using the Friedewald formula.

3. Flow-Mediated Dilation (FMD):

  • Purpose: To assess endothelium-dependent vasodilation, a marker of vascular health.

  • Procedure: The diameter of the brachial artery is measured using high-resolution ultrasound at baseline. A blood pressure cuff on the forearm is then inflated to suprasystolic pressure for 5 minutes to induce reactive hyperemia upon release.

  • Measurement: The brachial artery diameter is measured again after cuff deflation, and FMD is expressed as the percentage change from baseline.

Visualizing the Mechanisms and Workflows

Signaling Pathway of this compound in Adipocytes

Acipimox_Signaling cluster_adipocyte Adipocyte This compound This compound GPR109A GPR109A (HCA2 Receptor) This compound->GPR109A binds Gi Gi Protein GPR109A->Gi activates AC Adenylyl Cyclase Gi->AC inhibits ATP ATP AC->ATP cAMP cAMP ATP->cAMP converts PKA Protein Kinase A (PKA) cAMP->PKA activates HSL_inactive HSL (inactive) PKA->HSL_inactive phosphorylates HSL_active p-HSL (active) HSL_inactive->HSL_active Triglycerides Triglycerides HSL_active->Triglycerides hydrolyzes FFA Free Fatty Acids (FFAs) Triglycerides->FFA

Caption: this compound signaling cascade in adipocytes.

Experimental Workflow: Murine Burn Injury Model

Burn_Model_Workflow start Start: C57BL/6 Mice anesthesia Anesthesia start->anesthesia burn Thermal Injury (15% TBSA) anesthesia->burn grouping Randomization into Groups burn->grouping treatment Daily this compound Treatment grouping->treatment Treatment Group control Vehicle Control grouping->control Control Group euthanasia Euthanasia at Day 7 treatment->euthanasia control->euthanasia analysis Tissue and Serum Analysis euthanasia->analysis

Caption: Workflow for the murine burn injury experiment.

Logical Relationship: Preclinical to Clinical Validation

Preclinical_to_Clinical cluster_preclinical Preclinical Research cluster_clinical Clinical Trials p1 Inhibition of HSL/ATGL in vitro & in vivo p2 Reduced FFA Release from Adipose Tissue p1->p2 p3 Decreased Hepatic Triglyceride Synthesis p2->p3 c1 Reduced Plasma FFA in Patients p2->c1 Translates to p4 Lowered Plasma Lipids in Animal Models p3->p4 c2 Lowered Serum Triglycerides p4->c2 Validates c1->c2 c3 Improved Lipid Profile in Dyslipidemia c2->c3

Caption: Validation of preclinical findings in clinical trials.

Conclusion

The preclinical findings on this compound's mechanism of action, primarily the inhibition of lipolysis leading to reduced FFA availability and subsequent lowering of triglyceride synthesis, are well-supported by clinical data. This demonstrates a strong translational validation from bench to bedside. While this compound is effective in modulating lipid profiles, particularly in hypertriglyceridemia, its comparison with other lipid-lowering agents highlights its specific therapeutic niche. It offers a well-tolerated alternative to nicotinic acid and a comparable, sometimes superior, triglyceride-lowering effect to fibrates, with a different primary mechanism. For drug development professionals, the consistent preclinical to clinical translation of this compound's effects underscores the value of targeting adipose tissue lipolysis for the management of metabolic disorders.

References

Safety Operating Guide

Proper Disposal Procedures for Acipimox

Author: BenchChem Technical Support Team. Date: November 2025

The following guide provides essential safety and logistical information for the proper disposal of Acipimox, tailored for research, scientific, and drug development professionals. Adherence to these procedures is critical to ensure personnel safety and environmental protection.

Pre-Disposal Safety and Handling Precautions

Before beginning the disposal process, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This minimizes the risk of exposure through inhalation or contact with skin and eyes.[1][2][3]

Recommended Personal Protective Equipment (PPE):

  • Gloves: Wear protective gloves.[4]

  • Eye Protection: Use safety goggles with side shields.[1]

  • Body Protection: Wear impervious clothing to protect the skin.[1]

  • Respiratory Protection: In areas with dust or aerosols, a suitable respirator is necessary.[1]

Handling should occur in a well-ventilated area to avoid the formation and inhalation of dust and aerosols.[1][4][5]

Step-by-Step Disposal Protocol

Disposal of this compound must be conducted in strict accordance with all applicable federal, state, and local environmental regulations.[1][5] Improper disposal can pose significant environmental risks, as this compound is classified as very toxic to aquatic life with long-lasting effects.[5]

Step 1: Waste Identification and Segregation

  • Identify all materials contaminated with this compound, including unused product, expired stock, contaminated labware (e.g., vials, syringes), and spill cleanup materials.

  • Segregate this compound waste from other laboratory waste streams to ensure it is handled as regulated pharmaceutical waste.

Step 2: Containment and Labeling

  • Place all this compound waste into a suitable, closed, and clearly labeled container.[2][4]

  • The label should prominently display "Hazardous Waste" and identify the contents (this compound).

Step 3: Accidental Spill Management

  • In the event of a spill, prevent the material from entering drains, sewers, or water courses.[1][4][5]

  • Evacuate personnel from the immediate area and ensure adequate ventilation.[1]

  • For solid spills, carefully sweep or shovel the material, avoiding dust generation, and place it into the designated hazardous waste container.[2][4]

  • For solutions, absorb the spill with an inert, non-combustible material such as diatomite or universal binders.[1][5]

  • Decontaminate the spill surface and any affected equipment by scrubbing with alcohol.[1][5]

Step 4: Final Disposal

  • The primary and recommended method for final disposal is to engage a licensed, professional waste disposal company.[2]

  • An alternative method described in safety literature involves dissolving or mixing the material with a combustible solvent and incinerating it in a chemical incinerator equipped with an afterburner and scrubber.[6]

  • Under no circumstances should this compound be disposed of down the drain or in the regular trash.[3][7] Federal regulations, such as the EPA's Subpart P, explicitly prohibit the sewering of hazardous pharmaceutical waste by healthcare facilities.[3][7]

Regulatory Framework

The disposal of pharmaceutical waste in the United States is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][8][9] State and local regulations may impose more stringent requirements.[8] It is the responsibility of the waste generator to ensure full compliance with all relevant regulations.

Note on Quantitative Data and Experimental Protocols: The available safety data sheets and regulatory documents do not provide specific quantitative limits (e.g., concentration thresholds for disposal) or detailed experimental protocols for the disposal of this compound. Disposal procedures are performance-based and dictated by regulatory compliance, which requires engaging licensed waste management services.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper and compliant disposal of this compound.

AcipimoxDisposalWorkflow start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe identify 1. Identify & Segregate Waste (Unused Product, Contaminated Labware) spill_check Spill or Release? identify->spill_check ppe->identify contain 2. Place in a Suitable, Closed Container label 3. Label Container 'Hazardous Waste - this compound' contain->label store 4. Store Securely for Pickup label->store disposal_company 5. Arrange Pickup by a Licensed Waste Disposal Company store->disposal_company spill_check->contain No spill_protocol Follow Spill Protocol: - Contain Spread - Prevent Entry to Drains - Collect with Inert Material spill_check->spill_protocol Yes spill_protocol->contain end End: Compliant Disposal disposal_company->end

Caption: Logical workflow for the safe and compliant disposal of this compound waste.

References

Personal protective equipment for handling Acipimox

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Acipimox

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring a safe laboratory environment and minimizing health risks.

Hazard Identification and Classification

This compound presents several health hazards that necessitate careful handling. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

Hazard ClassCategoryHazard Statement
Acute toxicity, oral4H302: Harmful if swallowed[1][2]
Skin corrosion/irritation2H315: Causes skin irritation[1]
Serious eye damage/eye irritation2AH319: Causes serious eye irritation[1][3][4]
Specific target organ toxicity, single exposure3H335: May cause respiratory irritation[1]
Acute aquatic toxicity1H400: Very toxic to aquatic life[2]
Chronic aquatic toxicity1H410: Very toxic to aquatic life with long lasting effects[2]
Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to prevent exposure.

  • Eye Protection: Wear tightly fitting safety goggles with side-shields.[5]

  • Hand Protection: Use protective gloves.[1] Double gloving is recommended when handling hazardous drugs.[6][7]

  • Skin and Body Protection: Wear impervious clothing, such as a lab coat with a solid front, long sleeves, and tight-fitting cuffs.[2][7]

  • Respiratory Protection: In situations where dust or aerosols may be generated, a suitable respirator should be used.[2] Ensure adequate ventilation in the work area.[1]

Operational Plan for Safe Handling

A systematic approach to handling this compound from receipt to disposal is critical for safety.

Receipt and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store this compound in a tightly sealed container in a cool, well-ventilated area.[1][2] The recommended storage temperature for the powder is -20°C.[1][2] Keep it away from direct sunlight and sources of ignition.[1][2]

Weighing and Solution Preparation
  • Designated Area: Conduct all weighing and solution preparation in a designated area with appropriate exhaust ventilation, such as a chemical fume hood.[1]

  • Avoid Dust and Aerosols: Handle the powder carefully to avoid the formation of dust and aerosols.[1][2]

  • Personal Hygiene: Do not eat, drink, or smoke when using this product.[1][2] Wash hands thoroughly after handling.[1][3][4]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

Spill Response
  • Evacuate: Evacuate personnel from the immediate spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Prevent further leakage or spillage if it is safe to do so.[1] Keep the product away from drains and water courses.[1]

  • Cleanup:

    • Wear full personal protective equipment, including a self-contained breathing apparatus if necessary.[1]

    • For solid spills, avoid raising dust.[4] Sweep up and shovel the material into a suitable, closed container for disposal.[4]

    • For liquid spills, absorb the solution with a finely-powdered liquid-binding material (e.g., diatomite, universal binders).[1]

  • Decontamination: Decontaminate surfaces and equipment by scrubbing with alcohol.[1]

First Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, give cardiopulmonary resuscitation (CPR).[1][2] Seek immediate medical attention.

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and shoes.[1][2] Call a physician.[1][2]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do. Continue rinsing.[1] Promptly call a physician.[1][2]

  • If Swallowed: Rinse mouth with water.[1][2] Do NOT induce vomiting.[1] Call a physician.[1][2]

Disposal Plan

Dispose of this compound and its containers in accordance with local, state, and federal regulations.[1] Do not let the chemical enter drains.[5] Unused medicine or waste material should be disposed of as hazardous waste.[8] If a take-back program is not available, the material can be mixed with an undesirable substance like coffee grounds or cat litter, placed in a sealed container, and then disposed of in the household trash.[9][10]

Workflow for Safe Handling of this compound

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Ventilated Area (Fume Hood) A->B C Weigh Solid this compound B->C D Prepare Solution C->D Spill Spill Occurs C->Spill Exposure Personnel Exposure C->Exposure E Decontaminate Work Surfaces D->E D->Spill D->Exposure F Dispose of Waste in Accordance with Regulations E->F G Remove and Dispose of PPE F->G H Wash Hands Thoroughly G->H Spill_Response Follow Spill Response Protocol Spill->Spill_Response IMMEDIATE ACTION Exposure_Response Follow First Aid Procedures Exposure->Exposure_Response IMMEDIATE ACTION

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acipimox
Reactant of Route 2
Reactant of Route 2
Acipimox

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.